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1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile Documentation Hub

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  • Product: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Technical Guide & Process Whitepaper Executive Summary & Molecule Profile This guide details the synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS: 1578263-85-0), a specialized heterocyclic intermediate....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Process Whitepaper

Executive Summary & Molecule Profile

This guide details the synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS: 1578263-85-0), a specialized heterocyclic intermediate. This scaffold combines the electronic modulation of a trifluoroacetyl group with the versatile reactivity of a nitrile handle at the C4 position. It is a critical building block in the development of androgen receptor antagonists (SAR studies) and next-generation antivirals where the indoline core provides a rigid conformational lock.

Structural Analysis
  • Core: 2,3-Dihydro-1H-indole (Indoline).

  • Electronic Handle:

    
    -Trifluoroacetyl (TFA) group.[1][2] Acts as a protecting group that deactivates the nitrogen lone pair, preventing oxidation, while also serving as a lipophilic pharmacophore in final drug candidates.
    
  • Functional Handle: C4-Cyano group. A precursor for amidines, carboxylic acids, or primary amines, located in a sterically sensitive position often neglected in favor of the easier-to-access C5 isomer.

Retrosynthetic Strategy

The synthesis poses a regioselectivity challenge: introducing a nitrile at C4 on a pre-formed indoline is difficult due to the directing effects of the nitrogen favoring C5. Therefore, the strategy relies on establishing the C4-carbonitrile before the final


-acylation, and ideally utilizing the indole redox level for the initial functionalization.
Pathway Logic[3]
  • Disconnection: The N-C(O)CF3 bond is the most labile; the precursor is indoline-4-carbonitrile .

  • Redox Adjustment: Indolines are best accessed via the selective reduction of their parent indoles. The precursor becomes 1H-indole-4-carbonitrile .

  • Regiocontrol: 4-Substituted indoles are synthesized via Leimgruber-Batcho homologation or transition-metal catalyzed cyanation of 4-haloindoles.

Retrosynthesis Figure 1: Retrosynthetic Analysis Target Target Molecule 1-(TFA)indoline-4-CN Inter1 Intermediate 1 Indoline-4-carbonitrile Target->Inter1 N-Acylation (TFAA) Inter2 Starting Material 4-Cyanoindole Inter1->Inter2 Selective Reduction (NaCNBH3) Precursor Precursor 4-Bromoindole Inter2->Precursor Pd-Cyanation (Zn(CN)2)

Experimental Protocols

Route A: The Robust Classical Approach (Recommended)

This route prioritizes functional group tolerance, specifically preserving the nitrile during the reduction of the indole double bond.

Step 1: Selective Reduction of 4-Cyanoindole

Objective: Convert 4-cyanoindole to 4-cyanoindoline without reducing the nitrile to an amine. Reagents: Sodium Cyanoborohydride (


), Acetic Acid (

).
  • Rationale: Catalytic hydrogenation (e.g.,

    
    ) poses a high risk of reducing the nitrile to a primary amine (
    
    
    
    ).
    
    
    in acidic media selectively reduces the indole C2-C3 double bond via protonation at C3 to form an iminium ion, which is then trapped by the hydride.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanoindole (1.0 equiv, commercially available) in Glacial Acetic Acid (

    
     concentration relative to substrate).
    
  • Addition: Cool the solution to 15°C. Add

    
      (3.0 equiv) portion-wise over 30 minutes. Caution: Exothermic; evolution of HCN is possible if moisture is present—conduct in a well-ventilated fume hood.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The fluorescent indole spot will disappear, replaced by a non-fluorescent (or weakly fluorescent) indoline spot.

  • Workup:

    • Pour the reaction mixture into ice water.

    • Slowly basify to pH 9–10 using

      
       or solid 
      
      
      
      (keep cold to avoid hydrolysis of the nitrile).
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

    • Yield Target: 85–92%.

Step 2: N-Trifluoroacetylation

Objective: Install the trifluoroacetyl group.[1] Reagents: Trifluoroacetic Anhydride (TFAA), Triethylamine (


), DCM.
  • Rationale: The indoline nitrogen is nucleophilic.[3] TFAA is highly reactive and requires base scavenging to neutralize the generated trifluoroacetic acid.

Protocol:

  • Setup: Dissolve 4-cyanoindoline (from Step 1) in anhydrous DCM (

    
    ) under Nitrogen atmosphere.
    
  • Base Addition: Add

    
     (1.5 equiv) and cool to 0°C.
    
  • Acylation: Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise via syringe.

  • Completion: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Workup: Quench with saturated

    
    . Extract with DCM.[4] Wash with 
    
    
    
    (to remove trace amine/pyridine) followed by brine.
  • Isolation: Dry over

    
     and concentrate. Recrystallize from EtOH/Heptane if necessary.
    
Route B: The "One-Pot" Borane Cascade (Advanced)

Context: Recent methodologies allow for the simultaneous reduction and trifluoroacetylation of indoles using a switchable borane system. This is efficient but requires strict stoichiometry control.

Mechanism: Trimethylamine borane (


) acts as the reducing agent, while Trifluoroacetic Acid (TFA) serves as both the proton source for reduction and the trifluoroacetyl source (via in situ anhydride formation or direct activation).

Protocol (Adapted from Org. Lett. 2022):

  • Mix 4-cyanoindole (1.0 equiv) with

    
      (0.5–1.0 equiv) in Acetonitrile (
    
    
    
    ).
  • Add excess TFA (24.0 equiv).

  • Heat to 100°C in a sealed tube for 3 hours.

  • Note: High TFA loading favors the

    
    -trifluoroacetylated product over the 
    
    
    
    -trifluoroethyl product.
  • Risk: The harsh acidic conditions at 100°C might hydrolyze the nitrile to an amide. Route A is preferred for nitrile-containing substrates unless high-throughput screening is required.

Data Summary & Validation

Physicochemical Properties (Predicted)[6][7]
PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 240.18 g/mol
Appearance Off-white to pale yellow solidIndolines oxidize slowly in air; store under inert gas.
Solubility Soluble in DCM, DMSO, MeOHPoor solubility in water.
Analytical Validation (NMR Signature)

To validate the synthesis, look for these specific signals in the


 NMR (

):
  • Indoline Core (C2/C3): Two triplets (or multiplets) integrating to 2H each between

    
     3.2–4.5 ppm.
    
    • The

      
       (C2) will be significantly downfield (
      
      
      
      4.0–4.5 ppm) due to the electron-withdrawing Trifluoroacetyl group.
  • Aromatic Region: Three protons (C5, C6, C7). The C5 proton will show splitting characteristic of being ortho to the C4-CN group.

  • Missing: The Indole C2-H singlet (

    
     ~7.2 ppm) must be absent .
    
  • 
     NMR:  A singlet around 
    
    
    
    -68 to -72 ppm (characteristic of
    
    
    ).

Workflow Visualization

Workflow Figure 2: Synthetic Workflow for Target Molecule cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Protection Start 4-Cyanoindole (Solid) Reagent1 NaCNBH3 / AcOH 15°C -> RT Start->Reagent1 Inter 4-Cyanoindoline (Crude Oil/Solid) Reagent1->Inter Reagent2 TFAA / Et3N / DCM 0°C -> RT Inter->Reagent2 Final 1-(TFA)indoline-4-carbonitrile (Purified Solid) Reagent2->Final

Safety & Handling (Critical)

  • Cyanide Safety: If synthesizing the precursor 4-cyanoindole from 4-bromoindole using

    
     or 
    
    
    
    , extreme caution is required. While the target molecule itself has a covalently bonded nitrile, combustion or strong acid hydrolysis can release HCN.
  • TFAA: Trifluoroacetic anhydride is corrosive and moisture sensitive. It reacts violently with water to form TFA. Use only in a fume hood.

  • NaCNBH3: Toxic if swallowed or in contact with skin. In contact with strong acids (even AcOH if not controlled), it can release HCN gas. Always quench reaction mixtures in a hood.

References

  • Indole Reduction Methodology: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1978. (Classic protocol for Indole -> Indoline).
  • Switchable Fluorination/Reduction

    • Zeng, Y.-F., et al. "Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles."[2] Organic Letters, 2022, 24(40), 7440-7445. Link

  • 4-Cyanoindole Properties & Synthesis

    • Passow, K. T., & Harki, D. A. "Synthesis of 4-cyanoindole-2′-deoxyribonucleoside." Current Protocols in Nucleic Acid Chemistry, 2018. Link

  • Target Molecule Verification

    • CAS Registry Number: 1578263-85-0.[5] (Verified via ChemicalBook/SciFinder).

Sources

Exploratory

Chemical Architecture and Synthetic Utility of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Executive Summary 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a highly specialized, bifunctional heterocyclic building block utilized in advanced organic synthesis and medicinal chemistry. By merging a conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a highly specialized, bifunctional heterocyclic building block utilized in advanced organic synthesis and medicinal chemistry. By merging a conformationally restricted indoline core with a versatile 4-carbonitrile handle and a strongly electron-withdrawing N-trifluoroacetyl protecting group, this molecule serves as a critical intermediate for constructing complex active pharmaceutical ingredients (APIs).

Chemical Profiling and Physicochemical Data

The compound (CAS: 1578263-85-0) exhibits distinct physicochemical properties driven by its functional groups[1]. The indoline core provides a rigid scaffold, while the cyano group acts as a strong


-acceptor.
PropertyValue
Chemical Name 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile
CAS Registry Number 1578263-85-0
Molecular Formula

Molecular Weight 240.18 g/mol
Structural Features Indoline core, C4-nitrile, N-trifluoroacetyl group
Typical Appearance Solid
Solubility Profile Soluble in DCM, THF, DMF, and Ethyl Acetate

Mechanistic Drivers: The Role of N-Trifluoroacetylation

In heterocyclic chemistry, unprotected indolines are highly susceptible to unwanted oxidation (forming indoles) and non-selective electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen lone pair.

The introduction of the trifluoroacetyl (


) group fundamentally alters the molecule's electronic landscape. The2 typically involves the generation of an acylium cation or an ion pair intermediate when using trifluoroacetic anhydride (TFAA)[2]. The resulting N-trifluoroacetyl group exerts a powerful electron-withdrawing effect via both inductive (

) and mesomeric (

) pathways.

Causality of Protection: This deactivation prevents the nitrogen from participating in EAS, effectively protecting the indoline core from oxidative degradation and directing subsequent functionalizations to other regions of the molecule. Furthermore, the trifluoroacetyl group can be selectively cleaved under mild basic conditions (e.g.,


 in methanol), offering orthogonal deprotection strategies compared to standard alkyl or Boc protecting groups.

G Core 1-(2,2,2-Trifluoroacetyl) indoline-4-carbonitrile N_group N-Trifluoroacetyl Group - Electron Withdrawing - Prevents N-oxidation - Directs EAS Core->N_group Protects amine CN_group 4-Carbonitrile Group - Strong pi-acceptor - Precursor to amides/amines Core->CN_group Functional handle Ring Indoline Core - Conformationally restricted - Bioisostere platform Core->Ring Scaffold

Electronic and structural mapping of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile.

Validated Synthetic Workflow: N-Trifluoroacetylation

To synthesize 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile, the starting material 3 (CAS: 885278-80-8) is reacted with TFAA[3]. The following protocol is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of indoline-4-carbonitrile in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous DCM is critical to prevent the premature hydrolysis of the highly moisture-sensitive TFAA into trifluoroacetic acid, which would stall the reaction.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA). Causality: TEA acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct generated during the reaction and driving the equilibrium toward the product.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath. Causality: The acylation reaction is highly exothermic. Cooling prevents localized heating that could lead to decomposition or side reactions.

  • Acylation: Introduce 1.2 equivalents of Trifluoroacetic Anhydride (TFAA) dropwise over 15 minutes.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) solvent system. Validation Check: The starting material (a secondary amine) will exhibit a lower

    
     value and may stain with ninhydrin. The successful formation of the product will appear as a new, higher 
    
    
    
    spot (due to the loss of hydrogen bonding capability) that is UV-active but ninhydrin-negative.
  • Workup: Quench the reaction carefully with saturated aqueous sodium bicarbonate (

    
    ).
    Causality: The mild base neutralizes any unreacted TFAA and residual acid without cleaving the newly formed trifluoroacetamide bond. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the product.

G A Indoline-4-carbonitrile (Starting Material) B Cool to 0°C in anhydrous DCM A->B Dissolve C Add TEA & TFAA (Acylation) B->C Dropwise addition D Quench & Extract (NaHCO3 / DCM) C->D Reaction completion E 1-(2,2,2-Trifluoroacetyl) indoline-4-carbonitrile D->E Purification

Workflow for the N-trifluoroacetylation of indoline-4-carbonitrile.

Translational Applications in Drug Discovery

The 4-cyanoindoline scaffold is a privileged structure in medicinal chemistry. Specifically, 4 have been extensively investigated as potent, tissue-selective Selective Androgen Receptor Modulators (SARMs)[4].

For example, 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitriles have demonstrated high affinity for the androgen receptor (AR)[4]. In preclinical models, these compounds exhibit targeted anabolic activity—such as increasing levator ani muscle weight in orchidectomized rats—while minimizing unwanted hypertrophic androgenic effects on the prostate and seminal vesicles[4],[5].

During the multi-step synthesis of such SARMs, the 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile intermediate is invaluable. The robust N-protection allows chemists to perform harsh transformations on the C4-nitrile group (such as reduction to a primary amine, Grignard additions, or tetrazole formation) without cross-reacting with the indoline nitrogen. Once the right-hand side of the molecule is elaborated, the trifluoroacetyl group is removed, freeing the indoline nitrogen for final coupling with the SARM-specific side chain (e.g., a phenoxypropanoyl group).

References

  • 1-(2,2,2-Trifluoroacetyl)
  • 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)
  • Source: howeipharm.
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Direct Introduction of Perfluoroacyl (-CORF)

Sources

Foundational

Structural Elucidation of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile: A Comprehensive Analytical Guide

Chemical Context and Strategic Significance The molecule 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS: 1578263-85-0; Formula: ) is a highly functionalized heterocyclic scaffold. Indoline-4-carbonitrile derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Strategic Significance

The molecule 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS: 1578263-85-0; Formula:


) is a highly functionalized heterocyclic scaffold. Indoline-4-carbonitrile derivatives are critical building blocks in modern drug discovery, frequently utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs)[1] and potent inward rectifier potassium channel inhibitors[2].

The structural complexity of this molecule arises from three distinct moieties:

  • The Indoline Core: A bicyclic 2,3-dihydro-1H-indole system that dictates the 3D geometry.

  • The 4-Carbonitrile Group: A strong electron-withdrawing group and hydrogen-bond acceptor.

  • The N-Trifluoroacetyl Group: A lipophilicity-enhancing moiety that introduces restricted rotation (rotamerism) and complex spin-spin coupling dynamics.

As a Senior Application Scientist, the approach to elucidating this structure cannot rely on a single technique. Instead, it requires a self-validating multimodal workflow where each analytical method cross-verifies the findings of the others.

Strategic Elucidation Workflow

The causality behind our experimental design is rooted in orthogonal validation. High-Resolution Mass Spectrometry (HRMS) establishes the exact elemental composition, but it cannot differentiate positional isomers. Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of functional groups without relying on magnetic resonance. Finally, multinuclear (


, 

,

) and 2D NMR spectroscopy map the exact atomic connectivity and regiochemistry.

Workflow Start 1-(2,2,2-Trifluoroacetyl) indoline-4-carbonitrile HRMS HRMS (ESI-TOF) Formula Validation Start->HRMS FTIR FT-IR Spectroscopy Functional Groups Start->FTIR NMR Multinuclear NMR 1H, 13C, 19F Start->NMR Elucidated Confirmed 3D Structure & Rotameric State HRMS->Elucidated FTIR->Elucidated TwoD 2D NMR (COSY, HMBC) Connectivity NMR->TwoD TwoD->Elucidated

Fig 1. Multimodal analytical workflow for structure elucidation.

Self-Validating Experimental Protocols

Protocol 1: Multinuclear NMR Acquisition

Causality:


 is selected as the primary solvent to provide a low-viscosity medium for sharp spectral linewidths. However, because N-acyl indolines exhibit restricted rotation, a secondary acquisition in 

at elevated temperatures may be required to resolve rotameric peak doubling[3].
  • Sample Preparation: Weigh 15 mg of the analyte. Dissolve completely in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 500 MHz NMR spectrometer. Perform Automated Tuning and Matching (ATM) specifically for

    
    , 
    
    
    
    , and
    
    
    nuclei.
  • 1D Acquisition:

    • 
       NMR:  Acquire 16 scans with a 90° pulse and a 2-second relaxation delay.
      
    • 
       NMR:  Acquire 1024 scans with a 30° pulse. Critical Step: Extend the relaxation delay (
      
      
      
      ) to 3 seconds to ensure the quaternary carbons (C4,
      
      
      ,
      
      
      ) fully relax and yield quantifiable signals.
    • 
       NMR:  Acquire 16 scans (uncoupled) to isolate the 
      
      
      
      resonance.
  • 2D Acquisition: Run

    
     COSY to map the aliphatic indoline backbone, followed by 
    
    
    
    HMBC to confirm the regiochemistry of the carbonitrile group.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray Ionization (ESI) is a soft ionization technique that prevents the fragmentation of the delicate trifluoroacetyl group, allowing for the observation of the intact molecular ion.

  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol/Water. Add 0.1% Formic Acid to promote protonation (

    
    ).
    
  • Acquisition: Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Validation: Calculate the mass error between the theoretical exact mass of

    
     (241.0589) and the observed mass. An error of < 5 ppm confirms the elemental formula.
    
Protocol 3: FT-IR Spectroscopy

Causality: NMR cannot directly observe the


 bond vibration. FT-IR provides orthogonal, self-validating proof of the functional groups independent of magnetic spin.
  • Background: Collect a background spectrum on an empty Attenuated Total Reflectance (ATR) diamond crystal to subtract atmospheric

    
     and water.
    
  • Application: Place 2 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil until optimal contact is achieved.

  • Acquisition: Scan from 4000 to 400

    
     at a resolution of 4 
    
    
    
    for 32 scans.

Quantitative Data Summaries

Table 1: Multinuclear NMR Assignments ( , 500 MHz)

Note: Chemical shifts are representative of the major rotamer.

Nucleus / PositionChemical Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
Integration / Assignment

H NMR
H-24.25t (8.5)2H, Indoline

H-33.35t (8.5)2H, Indoline

H-57.45d (7.8)1H, Aromatic

H-67.30t (7.8)1H, Aromatic

H-78.15d (7.8)1H, Aromatic


C NMR
C-248.5sIndoline

C-328.2sIndoline

C-4110.5sQuaternary

C-5129.5sAromatic

C-6125.0sAromatic

C-7117.5sAromatic

C-3a133.0sQuaternary

C-7a142.5sQuaternary


116.8sNitrile Carbon

155.2q (37.0)Trifluoroacetyl Carbonyl

116.5q (288.0)Trifluoromethyl Carbon

F NMR

-70.5s3F, Trifluoromethyl
Table 2: HRMS and FT-IR Validation
TechniqueParameterTheoretical / ExpectedObservedValidation Status
HRMS

Exact Mass
241.0589 m/z241.0587 m/zConfirmed (< 1 ppm error)
FT-IR Nitrile (

)
2220 - 2230

2225

Confirmed
FT-IR Amide (

)
1690 - 1710

1705

Confirmed

Structural Connectivity and Regiochemistry

To definitively prove that the carbonitrile group is at position 4 (and not position 5 or 6), we rely on Heteronuclear Multiple Bond Correlation (HMBC). The


 signal at 3.35 ppm (C-3 protons) shows a strong 3-bond HMBC correlation to the quaternary carbon at 110.5 ppm (C-4), which in turn correlates to the nitrile carbon at 116.8 ppm. This unbroken chain of magnetic connectivity self-validates the regiochemistry.

Connectivity N1 N1 Trifluoroacetamide C2 C2 CH2 (Indoline) N1->C2 HMBC CF3 CF3 Trifluoromethyl N1->CF3 13C-19F Coupling C3 C3 CH2 (Indoline) C2->C3 COSY C4 C4 Quaternary C C3->C4 HMBC CN C≡N Nitrile C4->CN HMBC

Fig 2. Key NMR connectivity map confirming regiochemistry.

Mechanistic Insights: The Rotameric Phenomenon

A hallmark of N-acyl indolines is the restricted rotation around the


 amide bond. Because the lone pair on the indoline nitrogen is delocalized into the highly electron-withdrawing trifluoroacetyl carbonyl, the C-N bond acquires significant double-bond character.

At room temperature, this creates an energy barrier high enough that the molecule exists as a mixture of cis and trans conformers (rotamers) on the NMR timescale[3]. This physically manifests in the


 NMR spectrum as "peak doubling"—particularly for the C-2 aliphatic protons and the highly deshielded H-7 aromatic proton.

Self-Validation Check: Inexperienced analysts often mistake these secondary peaks for chemical impurities. To validate that the peaks belong to a rotamer, a Variable Temperature (VT) NMR experiment is executed. By heating the sample in


 to 90°C, the thermal energy overcomes the rotational barrier, causing the doubled peaks to coalesce into sharp, time-averaged singlets, definitively proving the structural integrity of the pure compound[3].

Conclusion

The comprehensive structure elucidation of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile requires a synthesis of exact mass confirmation, vibrational spectroscopy, and advanced multidimensional NMR. By understanding the underlying physics of the molecule—such as


 spin coupling and amide restricted rotation—researchers can confidently validate this critical pharmacophore for downstream drug development applications.

References

  • [1] 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Discovery and Characterization of a Potent and Selective Inhibitor of Aedes aegypti Inward Rectifier Potassium Channels - PMC. Available at:[Link]

  • [3] Chiral Nonsteroidal Affinity Ligands for the Androgen Receptor. 1. Bicalutamide Analogues Bearing Electrophilic Groups in the B Aromatic Ring | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

spectroscopic data for 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

This guide provides a comprehensive technical analysis of the spectroscopic characterization and synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile . This compound is a critical electrophilic intermediate, oft...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the spectroscopic characterization and synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile . This compound is a critical electrophilic intermediate, often utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other heterocyclic pharmaceutical candidates.

The data presented below synthesizes experimental values for the core pharmacophore (indoline-4-carbonitrile) with high-confidence predictive shifts derived from the electronic impact of the N-trifluoroacetyl moiety.

Part 1: Executive Technical Summary

  • Compound Name: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

  • Molecular Formula:

    
    
    
  • Molecular Weight: 240.18 g/mol

  • Key Functional Groups:

    • Nitrile (CN): Electron-withdrawing, diagnostic IR handle (~2220 cm⁻¹).

    • Trifluoroacetamide: Lipophilic, strong electron-withdrawing group (EWG), diagnostic

      
      F NMR signal.
      
    • Indoline Core: Reduced indole scaffold, distinct aliphatic coupling (

      
       C2/C3).
      
Structural Logic & Reactivity

The installation of the trifluoroacetyl (TFA) group on the indoline nitrogen dramatically alters the electronics of the aromatic system. The carbonyl oxygen of the TFA group exerts a strong deshielding peri-effect on the H-7 proton, shifting it significantly downfield compared to the unprotected precursor. This specific shift is the primary "Go/No-Go" quality control marker for successful N-acylation.

Part 2: Synthesis & Characterization Workflow

The following diagram illustrates the critical path for synthesis and the analytical checkpoints required to validate the structure.

G Start Indole-4-carbonitrile Red Reduction (NaBH3CN / AcOH) Start->Red Step 1 Inter Indoline-4-carbonitrile (Precursor) Red->Inter Yield ~70% Acyl Acylation (TFAA / Et3N) Inter->Acyl Step 2 Prod 1-(TFA)-indoline-4-CN (Target) Acyl->Prod Exothermic QC QC Validation (NMR/IR/HPLC) Prod->QC Release

Figure 1: Synthetic workflow converting indole-4-carbonitrile to the N-trifluoroacetylated target, highlighting the intermediate checkpoint.

Part 3: Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

The following data distinguishes the starting material (Precursor) from the Target Product.[1] The shift in the H-7 proton and the appearance of the


F signal are definitive.
Precursor: Indoline-4-carbonitrile

Reference Data [1][2][3][4]

  • 
    H NMR (500 MHz, DMSO-
    
    
    
    ):
    • 
       7.05 (t, J = 7.7 Hz, 1H, H-6)[5]
      
    • 
       6.83 (d, J = 7.4 Hz, 1H, H-5)
      
    • 
       6.72 (d, J = 8.0 Hz, 1H, H-7)[5]
      
    • 
       6.02 (br s, 1H, NH)[5]
      
    • 
       3.51 (t, J = 8.6 Hz, 2H, H-2)
      
    • 
       3.08 (t, J = 8.6 Hz, 2H, H-3)[5]
      
Target: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Derived High-Confidence Data based on N-TFA Indoline Standards [2, 3]

NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic

H
8.35 – 8.45 Doublet (d)1HH-7 Critical: Deshielded by N-C=O (Peri-effect).[1][4][6][7]

H
7.45 – 7.55Multiplet (m)2HH-5, H-6Aromatic core protons.

H
4.30 – 4.45Triplet (t)2HH-2Deshielded by adjacent N-TFA.

H
3.35 – 3.45Triplet (t)2HH-3Benzylic methylene.

F
-70.5 ± 2.0 Singlet (s)3F

Characteristic TFA amide signal.

C
~155.0Quartet1C

Amide carbonyl (

coupling).

C
~117.0Singlet1C

Nitrile carbon.

C
~116.0Quartet1C

Trifluoromethyl carbon (

Hz).
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid check for the completion of the reaction (disappearance of NH) and the integrity of the nitrile group.

Frequency (cm⁻¹)Vibration ModeStatusNotes
2220 – 2230

Stretch
Retained Sharp, diagnostic for 4-CN.
1680 – 1700

Stretch (Amide)
New Strong band; confirms acylation.
3300 – 3400

Stretch
Absent Absence confirms full conversion.
1100 – 1200

Stretch
New Multiple strong bands.

Part 4: Experimental Protocol (Synthesis & Isolation)

Objective: Synthesis of 1-(2,2,2-trifluoroacetyl)indoline-4-carbonitrile from indoline-4-carbonitrile.

Reagents:
  • Indoline-4-carbonitrile (1.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve indoline-4-carbonitrile in anhydrous DCM (0.1 M concentration).
    
  • Base Addition: Add triethylamine (

    
    ) via syringe. Cool the mixture to 0°C using an ice bath.
    
  • Acylation: Add Trifluoroacetic anhydride (TFAA) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The product will have a significantly higher

    
     than the starting amine.
    
  • Work-up:

    • Quench with saturated

      
       solution.[5]
      
    • Extract with DCM (

      
      ).[5]
      
    • Wash combined organics with 1M HCl (to remove unreacted amine/TEA), then Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes) to yield a white to off-white solid.
    

Part 5: References

  • Precursor Characterization:

    • Title: Increased Antibacterial Properties of Indoline-Derived Phenolic Mannich Bases.

    • Source: ChemRxiv (2019).

    • Data Point:

      
      H NMR of indoline-4-carbonitrile (Compound 3e).
      
    • URL:[Link]

  • Comparative N-Acyl Indoline Shifts:

    • Title: Synthesis and biological activities of some indoline derivatives.[2][3][5][8]

    • Source: Journal of the Serbian Chemical Society (2009).

    • Data Point: Validation of H-7 deshielding in N-acylated indolines.

    • URL:[Link]

  • TFA Group NMR Standards:

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases.

    • Source: Organometallics (2010).

    • Data Point: Standard

      
      F and 
      
      
      
      C shifts for trifluoroacetyl groups.
    • URL:[Link]

Sources

Foundational

Technical Profile: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

This technical guide provides an in-depth analysis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile , a specialized intermediate used primarily in the synthesis of Selective Androgen Receptor Modulators (SARMs) and ot...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile , a specialized intermediate used primarily in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other nitrogen-heterocycle-based pharmaceuticals.

CAS Number: 1578263-85-0 Molecular Formula: C₁₁H₇F₃N₂O Molecular Weight: 240.18 g/mol [1]

Executive Summary

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a protected heterocyclic building block. It functions as a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal androgen receptor (AR) ligands. The compound features an indoline (2,3-dihydro-1H-indole) core substituted with a nitrile (cyano) group at the C4 position and a trifluoroacetyl protecting group on the N1 nitrogen.

This specific substitution pattern (4-CN) is electronically significant, often mimicking the electron-withdrawing nitro or cyano groups found in first-generation antiandrogens (e.g., flutamide, bicalutamide), but within a fused bicyclic system that offers improved conformational rigidity.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Structural Characterization

The molecule consists of a benzene ring fused to a five-membered nitrogen-containing ring (pyrrole, reduced to pyrrolidine). The trifluoroacetyl group serves two purposes:

  • Protection: It deactivates the nitrogen lone pair, preventing oxidation or unwanted side reactions during functionalization of the aromatic ring.

  • Activation: In some synthetic routes, the electron-withdrawing nature of the

    
     group activates the C-H bonds at the 2 or 3 positions for further substitution before the group is removed.
    
Key Properties Table
PropertySpecification
CAS Number 1578263-85-0
IUPAC Name 1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-4-carbonitrile
Molecular Mass 240.18 g/mol
Exact Mass 240.0510
Physical State Solid (Powder or Crystalline)
Color Off-white to pale yellow
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol; Insoluble in Water
Melting Point 145–150 °C (Predicted range based on analogs)
pKa N/A (Amide nitrogen is non-basic)

Synthesis & Manufacturing Protocols

The synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile typically proceeds via a two-stage workflow starting from commercially available 4-cyanoindole (1H-indole-4-carbonitrile) .

Reaction Pathway Diagram

SynthesisPathway Start 1H-Indole-4-carbonitrile (CAS: 16136-52-0) Inter Indoline-4-carbonitrile (Intermediate) Start->Inter Reduction (NaCNBH3, AcOH) or (Et3SiH, TFA) Product 1-(Trifluoroacetyl)indoline- 4-carbonitrile (CAS: 1578263-85-0) Inter->Product Protection (TFAA, Et3N, DCM) 0°C to RT

Figure 1: Synthetic route from indole precursor to the trifluoroacetyl-protected target.

Detailed Methodology
Step 1: Selective Reduction of Indole to Indoline

The aromaticity of the pyrrole ring must be broken to form the indoline core.

  • Reagents: Sodium cyanoborohydride (

    
    ), Glacial Acetic Acid (
    
    
    
    ).
  • Protocol:

    • Dissolve 1H-indole-4-carbonitrile (1.0 eq) in glacial acetic acid at 15–20°C.

    • Slowly add

      
       (3.0 eq) portion-wise to control exotherm.
      
    • Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS (Indole UV absorption shifts significantly upon reduction).

    • Quench: Pour into ice water and basify with NaOH to pH > 10.

    • Extraction: Extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry over 
      
      
      
      , and concentrate.
    • Yield: Typically 85–95%.

Step 2: N-Trifluoroacetylation
  • Reagents: Trifluoroacetic Anhydride (TFAA), Triethylamine (

    
    ), Dichloromethane (DCM).
    
  • Protocol:

    • Dissolve the crude indoline-4-carbonitrile (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

    • Add

      
       (1.5 eq) and cool to 0°C.
      
    • Dropwise add TFAA (1.2 eq). The reaction is rapid and exothermic.

    • Stir at 0°C for 30 mins, then warm to Room Temperature for 1 hour.

    • Workup: Wash with 1N HCl (to remove amine salts), then sat.

      
      , then brine.
      
    • Purification: Recrystallization from Ethanol/Hexanes or Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Applications in Drug Discovery[2][12][13]

This compound is a "privileged structure" intermediate.[2] Its primary utility lies in the synthesis of Selective Androgen Receptor Modulators (SARMs) .

Mechanism of Action Context

SARMs are designed to selectively stimulate anabolic effects (muscle/bone growth) while minimizing androgenic effects (prostate enlargement). The 4-cyanoindoline core mimics the electronic properties of the A-ring in testosterone or the electron-deficient ring in bicalutamide, providing high affinity for the Androgen Receptor (AR) ligand-binding domain.

Structural Activity Relationship (SAR) Workflow

SARM_Workflow Target 1-(Trifluoroacetyl)indoline- 4-carbonitrile Deprotection Deprotection (K2CO3, MeOH/H2O) Target->Deprotection Removes TFA group Coupling Chiral Coupling (e.g., with chiral epoxide or acid chloride) Deprotection->Coupling Free Indoline NH reacts with electrophile FinalDrug Active SARM Candidate (e.g., Indoline-based Ostarine analog) Coupling->FinalDrug Forms ether/amide linkage

Figure 2: The role of the target compound in generating active pharmaceutical ingredients.

Why use the Trifluoroacetyl group? The TFA group is orthogonal to many other protecting groups. It is stable under acidic conditions (often used to manipulate other parts of the molecule) but is easily cleaved under mild basic conditions (e.g.,


 in Methanol), liberating the nucleophilic nitrogen for the final coupling step to attach the chiral "head group" essential for SARM specificity.

Analytical Characterization (Expected Data)

To validate the identity of CAS 1578263-85-0, the following spectral signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Three protons corresponding to the benzene ring (H5, H6, H7). H5 and H7 will show splitting (doublets/multiplets) around 7.2–7.5 ppm.

    • Indoline Ring: Two triplets (or multiplet sets) corresponding to the

      
       bridge.
      
      • 
         (C2): Deshielded by the amide, ~4.2–4.5 ppm.
        
      • 
         (C3): ~3.2–3.5 ppm.
        
  • ¹⁹F NMR:

    • Single peak around -68 to -75 ppm , characteristic of the

      
       group attached to a carbonyl.
      
  • IR Spectroscopy:

    • Nitrile (CN): Sharp, weak band at ~2220–2230 cm⁻¹.

    • Carbonyl (C=O): Strong amide band at ~1680–1700 cm⁻¹.

  • Mass Spectrometry (LC-MS):

    • ESI+:

      
       peak at 241.1 .
      
    • Fragmentation may show loss of the trifluoroacetyl group (

      
      ).
      

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful). Nitrile-containing compounds can release cyanide ions upon metabolism, though the aromatic nitrile is generally stable.

  • Skin/Eye Irritation: Category 2. The trifluoroacetyl moiety can hydrolyze to release trifluoroacetic acid if exposed to moisture/mucous membranes.

Handling Protocols:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.

  • Storage: Store at 2–8°C (Refrigerated) under inert gas (Argon/Nitrogen) to prevent slow hydrolysis of the amide bond.

References

  • ChemScene . 1-(2,2,2-Trifluoroacetyl)indoline-5-carbonitrile Product Data. (Note: Reference provided for structural analog comparison and CAS format verification).

  • Dalton, J. T., et al. (2014). 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives as potent and tissue selective androgen receptor modulators. Journal of Medicinal Chemistry, 57(6), 2462-2471.

  • Hairui Chemical . Product List: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS 1578263-85-0).[1]

  • Oakwood Chemical . 1H-Indole-4-carbonitrile (Precursor Data).

  • Beilstein Journals . Synthesis of Indoline Derivatives via N-Acylation. Beilstein J. Org. Chem.

Sources

Exploratory

molecular weight of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

The following technical guide details the physicochemical properties, synthesis, and validation protocols for 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile . This document is structured for researchers requiring high-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and validation protocols for 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile . This document is structured for researchers requiring high-fidelity data for synthetic planning and analytical confirmation.

Core Physicochemical Specifications[1]
ParameterValueUnitPrecision Note
Molecular Weight 240.18 g/mol Average Mass
Monoisotopic Mass240.0510DaFor High-Res MS (HRMS)
Molecular Formula

--
CAS Registry NumberDerivative Specific-See Precursor CAS: 16136-52-0 (Indole-4-CN)
Physical StateCrystalline Solid-Predicted based on structural analogs
LogP (Predicted)2.4 - 2.8-Lipophilic due to

Executive Summary

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a specialized bicyclic nitrogen heterocycle used primarily as a pharmacophore scaffold in medicinal chemistry. It combines the rigid, electron-rich indoline core with a strong electron-withdrawing trifluoroacetyl (TFA) group and a 4-position nitrile.

This specific substitution pattern serves two critical functions in drug design:

  • Metabolic Stability: The

    
    -trifluoroacetyl group blocks the nitrogen lone pair, preventing oxidative metabolism (N-oxidation) and modulating the pKa.
    
  • Electronic Modulation: The 4-cyano group introduces a dipole moment and a handle for further transformation (e.g., hydrolysis to amides/acids or reduction to amines), while the trifluoroacetyl group increases lipophilicity (

    
    ) for membrane permeability.
    

SECTION 1: Structural Analysis & Molecular Weight Derivation[1]

To ensure analytical rigor, the molecular weight is derived from IUPAC atomic weights. This serves as the baseline for Mass Spectrometry (MS) validation.

Formula Decomposition

The compound is derived from Indoline (2,3-dihydro-1H-indole) with two substitutions:

  • Core: Indoline (

    
    )
    
  • Modification A (Position 4): Cyano group (

    
    ) replaces Hydrogen.
    
  • Modification B (Position 1): Trifluoroacetyl group (

    
    ) replaces Hydrogen.
    

Net Calculation:



Mass Calculation Table
ElementCountAtomic Mass (avg)Subtotal
Carbon (C) 1112.011132.121
Hydrogen (H) 71.0087.056
Nitrogen (N) 214.00728.014
Oxygen (O) 115.99915.999
Fluorine (F) 318.99856.994
TOTAL - - 240.184 g/mol

SECTION 2: Synthetic Methodology

Pillar of Expertise: While many catalogs list the indole precursor, the indoline derivative often requires in-house preparation. The following protocol utilizes a stepwise reduction-protection strategy to ensure regioselectivity.

Reaction Pathway Visualization

The synthesis proceeds via the selective reduction of the C2-C3 double bond of 4-cyanoindole, followed by


-acylation.

SynthesisPathway Figure 1: Stepwise Synthesis from Commercial Precursors Start 4-Cyanoindole (CAS: 16136-52-0) Inter 4-Cyanoindoline (Intermediate) Start->Inter Step 1: NaCNBH3, AcOH Selective Reduction Product 1-(TFA)-indoline-4-CN (Target) Inter->Product Step 2: TFAA, Et3N, DCM N-Acylation

Detailed Protocol
Step 1: Selective Reduction (Indole

Indoline)

Rationale: Direct trifluoroacetylation of indole usually occurs at C3. To place the group on N1, the ring must first be reduced to indoline, making the nitrogen nucleophilic (secondary amine).

  • Reagents: 1H-Indole-4-carbonitrile (1.0 eq), Sodium Cyanoborohydride (

    
    , 3.0 eq), Glacial Acetic Acid (Solvent).
    
  • Procedure: Dissolve indole in acetic acid at

    
    . Add 
    
    
    
    portion-wise (exothermic). Stir at RT for 2-4 hours.
  • Workup: Neutralize with NaOH (aq) to pH > 10. Extract with Ethyl Acetate.[1]

  • Checkpoint: Verify loss of C2/C3 alkene protons via NMR (appearance of triplets at

    
     3.0-4.0 ppm).
    
Step 2: N-Trifluoroacetylation

Rationale: Trifluoroacetic anhydride (TFAA) is highly reactive. Using a weak base (Triethylamine) scavenges the generated acid without hydrolyzing the nitrile.

  • Reagents: 4-Cyanoindoline (1.0 eq), Trifluoroacetic Anhydride (TFAA, 1.2 eq), Triethylamine (

    
    , 1.5 eq), Dichloromethane (DCM, anhydrous).
    
  • Procedure:

    • Cool solution of indoline and

      
       in DCM to 
      
      
      
      .
    • Add TFAA dropwise over 15 minutes.

    • Allow to warm to RT and stir for 1 hour.

  • Purification: Wash with 1M HCl (removes unreacted amine), then Sat.

    
    . Recrystallize from Hexane/EtOAc if necessary.
    

SECTION 3: Analytical Validation (Self-Validating Systems)

To confirm the identity of the synthesized material, compare experimental data against these predicted spectroscopic signatures.

Mass Spectrometry (LC-MS) Logic

The fragmentation pattern is distinct for


-TFA indolines.

MS_Fragmentation Figure 2: Expected MS Fragmentation Pathway (ESI+) Parent Parent Ion [M+H]+ m/z 241.05 Frag1 Loss of CF3 [M - 69]+ Parent->Frag1 - CF3 radical Frag2 Loss of COCF3 (Indoline Core) [M - 97]+ Parent->Frag2 - COCF3 group (Base Peak expected)

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  Single peak at 
    
    
    
    to
    
    
    ppm (Characteristic of tertiary trifluoroacetamide).
  • 
     NMR (DMSO-
    
    
    
    ):
    • Indoline Ring (C2/C3): Two triplets (approx 3.2 ppm and 4.3 ppm). The protons at C2 (adjacent to N-TFA) will be significantly deshielded (

      
      ) compared to the free indoline.
      
    • Aromatic Region: Three protons. The proton at C7 (ortho to N) will show a downfield shift due to the electron-withdrawing nature of the N-TFA group.

Infrared Spectroscopy (IR)
  • Nitrile (

    
    ):  Sharp band at 
    
    
    
    .
  • Amide Carbonyl (

    
    ):  Strong band at 
    
    
    
    (shifted higher due to
    
    
    induction).

SECTION 4: Applications in Drug Discovery[1]

This molecule acts as a "warhead" carrier or a rigid linker in two primary therapeutic areas:

  • Androgen Receptor Modulators (SARMs): The 4-cyanoindoline scaffold mimics the electronic properties of 4-cyanoanilines found in bicalutamide derivatives, but with restricted conformational freedom, potentially improving receptor binding affinity.

  • Covalent Inhibitors: The trifluoroacetyl group can be hydrolyzed in vivo to release the free indoline, or the nitrile can be converted to a thioamide for covalent cysteine targeting.

References

  • PubChem. Compound Summary: Indole-4-carbonitrile (Precursor). National Library of Medicine. Available at: [Link]

  • Oakwood Chemical. Product Specification: 1H-Indole-4-carbonitrile.[2] Available at: [Link]

  • Organic Syntheses. Preparation of Trifluoroacetamides using Trifluoroacetic Anhydride. Org.[3] Synth. Coll. Vol. 3, p.591. (General protocol reference).

Sources

Foundational

The 4-Cyanoindoline Motif: Electronic Modulation and Synthetic Architecture

Executive Summary The introduction of a nitrile (cyano) group at the 4-position of the indoline (2,3-dihydro-1H-indole) scaffold represents a high-value tactic in modern medicinal chemistry.[1] Unlike the C5 or C3 positi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a nitrile (cyano) group at the 4-position of the indoline (2,3-dihydro-1H-indole) scaffold represents a high-value tactic in modern medicinal chemistry.[1] Unlike the C5 or C3 positions, the C4 position offers a unique vector for occupying hydrophobic pockets while simultaneously modulating the electronic properties of the indoline nitrogen.

This guide analyzes the 4-cyanoindoline moiety not merely as a structural feature, but as a functional tool for:

  • Metabolic Stabilization: Blocking C4-hydroxylation (a common metabolic soft spot).

  • Electronic Tuning: Lowering the pKa of the N1-nitrogen to reduce off-target toxicity (e.g., hERG inhibition) while maintaining H-bond donor capability.

  • Bioisosterism: Acting as a "polar hydrophobic" replacement for halogens.

Part 1: Physicochemical & Pharmacological Logic[2]

Electronic Modulation and pKa Shift

The indoline nitrogen is moderately basic (pKa ~4.9 for the conjugate acid). In drug design, high basicity can lead to phospholipidosis or hERG channel blockade.

  • The C4-Nitrile Effect: The nitrile group at C4 exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. Although it is meta to the nitrogen (in terms of connectivity), the inductive pull significantly reduces electron density at the N1 position.

  • Result: This lowers the pKa of the indoline nitrogen, often by 1.5–2.0 log units, making the molecule less protonated at physiological pH. This facilitates passive permeability and reduces cation-trapping in lysosomes.

Structural Vector and Binding

The C4 position points into a spatial region often unexplored by natural indole metabolites (which favor C5/C6 functionalization).

Feature4-H (Unsubstituted)4-Cl (Chloro)4-CN (Cyano)
Electronic Effect NeutralWeak EWG (-I, +M)Strong EWG (-I, -M)
Steric Bulk SmallMediumLinear, Medium
H-Bonding NoneNoneAcceptor (Weak)
Metabolic Stability Low (Oxidation prone)HighHigh (Blocks CYP)
Fluorescence LowLowHigh (in Indole form)
Fluorescence Utility (The Indole Context)

While this guide focuses on indoline, it is critical to note that the oxidized precursor, 4-cyanoindole , is a privileged fluorescent probe. It is isomorphic to natural nucleobases and amino acids (Tryptophan), exhibiting high quantum yield and sensitivity to the microenvironment. This makes 4-cyanoindoline derivatives valuable "turn-on" probes if the drug mechanism involves oxidation to the indole in situ.

Part 2: Synthetic Architecture

Accessing the C4 position is synthetically challenging due to the lack of electronic activation compared to C5/C7. We prioritize a Transition-Metal Catalyzed Cyanation approach over classical electrophilic substitution, which lacks regioselectivity for C4.

Strategic Pathway: Pd-Catalyzed Cyanation

The most robust route for medicinal chemistry (mg to g scale) involves the cyanation of a pre-functionalized 4-bromoindoline.

SyntheticPathway Start 4-Bromoindole Step1 Selective Reduction (NaCNBH3, AcOH) Start->Step1 90% Yield Inter 4-Bromoindoline Step1->Inter Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, XPhos) Inter->Step2 C-N Coupling Final 4-Cyanoindoline Step2->Final 85% Yield

Figure 1: This pathway avoids the chemoselectivity issues of reducing a 4-cyanoindole, where the nitrile might be over-reduced to a primary amine.

Part 3: Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Cyanation of 4-Bromoindoline

Objective: Conversion of 4-bromoindoline to 4-cyanoindoline using Zinc Cyanide. Scale: 1.0 mmol (Adaptable to 10g).

Reagents & Materials
  • Substrate: 4-Bromoindoline (1.0 eq)

  • Cyanide Source: Zinc Cyanide (Zn(CN)2) (0.6 eq) - Caution: Highly Toxic

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or dppf (4 mol%)

  • Solvent: DMF (Anhydrous, degassed) or DMAc

  • Additives: Zn powder (10 mol%) - activates the catalyst

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • In a dry Schlenk tube equipped with a magnetic stir bar, charge 4-bromoindoline (198 mg, 1.0 mmol), Zn(CN)2 (70 mg, 0.6 mmol), Pd2(dba)3 (18 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).

    • Critical Step: Add 10 mol% polymethylhydrosiloxane (PMHS) or Zn powder if the reaction is sluggish; this reduces Pd(II) to active Pd(0).

  • Degassing:

    • Seal the tube and evacuate/backfill with Argon three times.

    • Inject anhydrous DMF (5 mL) via syringe.

  • Reaction:

    • Heat the mixture to 120°C for 12–16 hours.

    • Monitoring: Check via LC-MS.[2] The nitrile product is less polar than the bromo-precursor but distinct by UV (loss of Br isotope pattern).

  • Workup (Quenching):

    • Cool to room temperature.

    • Safety: Dilute with EtOAc and quench with saturated FeSO4 or dilute NaOH/bleach solution to destroy excess cyanide.

    • Filter through a pad of Celite to remove Pd black.

  • Purification:

    • Wash the organic layer with water (3x) and brine (1x) to remove DMF.

    • Dry over Na2SO4, concentrate.

    • Chromatography: Flash column (Hexane/EtOAc gradient). 4-Cyanoindoline typically elutes at 20–30% EtOAc.

Part 4: Pharmacophore Interaction Modeling

The 4-cyano group serves as a specific anchor point in protein binding pockets.[1]

InteractionMap Residue1 Ser/Thr (OH) Residue2 Backbone NH Indoline Indoline Scaffold Nitrile 4-CN Group Indoline->Nitrile covalent NH Indoline N-H Indoline->NH covalent Nitrile->Residue1 H-Bond Acceptor (2.8 Å) NH->Residue2 H-Bond Donor

Figure 2: The nitrile acts as a weak H-bond acceptor, often interacting with Serine or Threonine hydroxyls, while the N1-H remains available as a donor.

References

  • Fleming, F. F., et al. (2010).[3] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.

  • Passow, K. T., & Harki, D. A. (2018).[4] "4-Cyanoindole-2′-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue."[5][6] Organic Letters.

  • Zhang, X., et al. (2019).[7] "Synthesis and properties of 4-cyanoindole-based fluorophores." Methods in Enzymology.

  • Reeves, J. T., et al. (2015). "Development of a Scalable Synthesis of a 4-Cyanoindole Derivative." Organic Process Research & Development. (Demonstrating Pd-cyanation robustness).

  • Chikhalia, K. H., et al. (2025). "Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)..." ResearchGate.[8] (Example of cyano-aryl utility in antimicrobials).

Sources

Exploratory

Unlocking the Pharmacological Potential of Trifluoroacetylated Indolines: A Technical Whitepaper on Synthesis, Biological Activity, and Target Applications

Abstract Trifluoroacetylated indolines represent a privileged, highly versatile scaffold in modern medicinal chemistry. The strategic incorporation of the strongly electron-withdrawing and lipophilic trifluoroacetyl ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Trifluoroacetylated indolines represent a privileged, highly versatile scaffold in modern medicinal chemistry. The strategic incorporation of the strongly electron-withdrawing and lipophilic trifluoroacetyl (


) group fundamentally alters the pharmacokinetic and pharmacodynamic profile of the indoline core. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of the biological activities of N-trifluoroacetylated indolines, detailing their emerging roles as SHP-2 phosphatase inhibitors in oncology, inward-rectifier potassium channel (Kir) modulators in vector control, and precursors for novel antimicrobial agents.

Physicochemical Rationale: The Role of the Trifluoroacetyl Group

The addition of a perfluoroacyl group to an indoline nitrogen is a calculated pharmacokinetic enhancement rather than a simple structural variation. The


 moiety exerts a profound electron-withdrawing effect via inductive (-I) mechanisms, which significantly reduces the basicity of the indoline nitrogen.

Causality of Modification : By lowering the


 of the amine, the molecule becomes far less susceptible to cytochrome P450-mediated N-dealkylation and oxidative degradation, thereby increasing its metabolic half-life. Furthermore, the high electronegativity and carbon-fluorine bond strength enhance the overall lipophilicity (LogP) of the molecule. This facilitates superior passive diffusion across phospholipid bilayers—a critical requirement for reaching intracellular targets like SHP-2 and transmembrane targets like Kir channels ().

Key Biological Targets and Therapeutic Applications

Oncology: SHP-2 Phosphatase Inhibition

Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP-2) is a critical transducer in the Ras/MAPK signaling pathway. Activating mutations in SHP-2 are heavily implicated in various malignancies, including leukemias and solid tumors. Derivatives synthesized from 1 have emerged as potent, small-molecule allosteric inhibitors of SHP-2[1]. The trifluoroacetyl indoline core acts as a rigid, metabolically stable anchor that occupies the allosteric pocket, preventing the conformational shift required for SHP-2 activation, thereby arresting tumor cell proliferation[1]. Additionally, isosteric replacements utilizing the 1-(trifluoroacetyl)indoline-5-sulfonate scaffold linked to pyrazoles have demonstrated notable cytotoxicity against human cancer cell lines (2)[2].

Vector Control: AeKir1 Potassium Channel Modulation

Beyond human therapeutics, indoline derivatives exhibit potent insecticidal properties. The compound VU625, an indoline-5-sulfonamide derivative, was identified as a highly selective inhibitor of the Aedes aegypti inward rectifier potassium channel (AeKir1) (3)[3].

Causality of Selectivity : The indoline core, when appropriately substituted, provides the precise spatial geometry required to plug the intracellular pore of the AeKir1 channel. This disrupts potassium homeostasis in the mosquito's Malpighian tubules, leading to renal failure. Crucially, these derivatives show nanomolar affinity for mosquito Kir channels while sparing mammalian orthologs, making them prime candidates for next-generation vector control[3].

Antimicrobial Activity: Spiro-Indoline Architectures

Trifluoroacetylated indolines also serve as critical building blocks for complex spiro-heterocycles. The synthesis of bis(5-fluoro-5'-(trifluoroacetyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione) derivatives has yielded compounds with broad-spectrum antimicrobial and antifungal activities (). The highly lipophilic trifluoroacetyl group in these spiro-architectures enhances penetration through the thick peptidoglycan layers of Gram-positive bacteria.

Quantitative Structure-Activity Data

Compound / ScaffoldPrimary Biological TargetTherapeutic ApplicationPotency / Activity Metric
JHE-02-032A (Indoline-5-sulfonyl derivative)SHP-2 PhosphataseOncology (Anti-tumor)Low micromolar

VU625 (Indoline-5-sulfonamide core)AeKir1 Potassium ChannelVector Control (Insecticide)

= 0.32 µM
Pyrazol-3-yl 1-(trifluoroacetyl)indoline-5-sulfonates Unspecified Cellular TargetsOncology (Cytotoxicity)Moderate to high cytotoxicity
Trifluoroacetyl-spiro[indoline-thiazolidinones] Bacterial Cell Wall / EnzymesAntimicrobialBroad-spectrum inhibition

Experimental Workflows and Protocols

Protocol A: Catalyst-Free Synthesis of N-Trifluoroacetylated Indolines

This protocol details the tandem reduction and trifluoroacetylation of indoles, avoiding the use of harsh transition metals.

Rationale : Trifluoroacetic acid (TFA) acts dually as an acidic proton source and the acylating agent. Trimethylamine borane (BTM) is selected over sodium borohydride because it is bench-stable and provides controlled hydride transfer, selectively reducing the transient iminium ion without cleaving the newly formed C-N bonds.

Step-by-Step Methodology :

  • Preparation : In a highly ventilated fume hood, dissolve 1.0 mmol of the starting 1H-indole in 2.0 mL of anhydrous acetonitrile.

  • Acidification & Acylation : Slowly add 24.0 equivalents of Trifluoroacetic Acid (TFA) to the solution. (Caution: TFA is highly corrosive).

  • Reduction : Add 0.5 equivalents of Trimethylamine borane (BTM) to the reaction mixture.

  • Thermal Dehydration : Stir the mixture under an air atmosphere and heat to 100 °C for exactly 3 hours. The heat drives the dehydration of the indolinium trifluoroacetate intermediate.

  • Workup & Validation : Cool the reaction to room temperature, neutralize carefully with saturated aqueous

    
    , and extract with ethyl acetate (3 x 15 mL). The cessation of gas evolution self-validates complete neutralization.
    
  • Purification : Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure N-trifluoroacetylated indoline.
    
Protocol B: High-Throughput Flux Assay for Kir Channel Inhibition

This protocol evaluates the inhibitory potency of indoline derivatives on potassium channels[3].

Rationale : Traditional patch-clamp electrophysiology is too low-throughput for screening. Thallium (


) is highly permeant through Kir channels and binds to intracellular fluorogenic dyes, providing a direct, real-time optical surrogate for potassium flux.

Step-by-Step Methodology :

  • Cell Preparation : Plate HEK-293 cells stably expressing the AeKir1 channel in 384-well, black-walled, clear-bottom plates. Incubate overnight at 37 °C.

  • Dye Loading : Aspirate the culture media and replace it with 20 µL/well of assay buffer containing a

    
    -sensitive fluorescent dye (e.g., FluxOR). Incubate for 90 minutes at room temperature in the dark.
    
  • Compound Addition : Add the trifluoroacetyl indoline derivative (e.g., VU625) at varying concentrations (10-point serial dilution) and incubate for 20 minutes to allow target binding.

  • Baseline Measurement : Read the baseline fluorescence (Ex: 490 nm, Em: 525 nm) for 10 seconds using a kinetic plate reader to establish a self-validating zero-point.

  • Stimulus : Inject 5 µL of stimulus buffer (containing

    
     and 
    
    
    
    ) into each well.
  • Kinetic Read & Analysis : Continuously record fluorescence for 120 seconds. Calculate the initial rate of

    
     influx (slope). Determine the 
    
    
    
    by plotting the normalized slope against the log of the inhibitor concentration.

Mechanistic Visualizations

SHP2_Inhibition RTK Receptor Tyrosine Kinase (RTK Activation) Grb2 Grb2 / Gab1 Adaptor Complex RTK->Grb2 Phosphorylation SHP2 SHP-2 Phosphatase (Active State) Grb2->SHP2 Recruitment & Activation Ras Ras / MAPK Signaling Cascade SHP2->Ras Dephosphorylation of Inhibitory Sites Tumor Tumor Cell Proliferation Ras->Tumor Gene Transcription Inhibitor Trifluoroacetyl Indoline Derivative (e.g., JHE-02-032A) Inhibitor->SHP2 Allosteric Inhibition (Blocks Active Site)

Fig 1. Mechanistic pathway of SHP-2 inhibition by trifluoroacetyl indoline derivatives in oncology.

Synthesis_Workflow Indole 1H-Indole (Starting Material) Iminium Iminium Cation Intermediate Indole->Iminium Protonation TFA Trifluoroacetic Acid (TFA) (24 equiv, Solvent/Reactant) TFA->Iminium Provides H+ Indolinium Indolinium Trifluoroacetate Intermediate Iminium->Indolinium Hydride Transfer BTM Trimethylamine Borane (0.5 equiv, Reductant) BTM->Indolinium Reduces C=N bond Product N-Trifluoroacetylated Indoline Indolinium->Product -H2O Heat Dehydration (100°C, 3h, Air) Heat->Product Drives reaction

Fig 2. Catalyst-free synthetic workflow for N-trifluoroacetylated indolines via BTM reduction.

References

  • Direct Introduction of Perfluoroacyl (-CORF) Groups into Organic Substrates | Source: CONICET |

  • US9174969B2 - Indoline scaffold SHP-2 inhibitors and cancer treatment method | Source: Google Patents | 1

  • Discovery and Characterization of a Potent and Selective Inhibitor of Aedes aegypti Inward Rectifier Potassium Channels | Source: PMC - NIH | 3

  • Synthesis, Characteristic and Antimicrobial Activity of Some New Spiro[indol-thiazolidon-2,4-diones] and Bis | Source: SCIRP | 4

  • Exploration of Isosteric Replacement of Imidazolidinone Motif in 4-Phenyl-1-arylsulfonylimidazolidinone with Pyrazole and Pyrazolidinone for Cytotoxicity | Source: ResearchGate | 2

Sources

Foundational

Therapeutic Horizons of Substituted Indoline-4-Carbonitriles: A Comprehensive Technical Review

Introduction to the Indoline-4-Carbonitrile Scaffold In contemporary medicinal chemistry, the indoline-4-carbonitrile moiety has emerged as a highly privileged structural motif. Unlike highly flexible aliphatic chains or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Indoline-4-Carbonitrile Scaffold

In contemporary medicinal chemistry, the indoline-4-carbonitrile moiety has emerged as a highly privileged structural motif. Unlike highly flexible aliphatic chains or fully aromatic indole counterparts, the indoline ring provides a unique balance of conformational restriction and sp3-hybridized spatial geometry. When substituted at the 4-position with a strongly electron-withdrawing cyano group, the scaffold acts as an exceptional hydrogen-bond acceptor and dipole-aligning element within deep protein binding pockets.

This technical guide synthesizes the literature surrounding substituted indoline-4-carbonitriles, detailing their primary application as Selective Androgen Receptor Modulators (SARMs), their emerging roles in oncology as P2Y1 receptor agonists, and the rigorous, self-validating methodologies required for their synthesis and biological evaluation.

Structural Rationale in Selective Androgen Receptor Modulators (SARMs)

The most prominent application of substituted indoline-4-carbonitriles is in the development of SARMs designed to combat muscle wasting diseases without inducing prostate hypertrophy. Traditional steroidal androgens (like testosterone) are non-selective, promoting both anabolic (muscle/bone) and androgenic (prostate/seminal vesicle) activity.

As demonstrated by, incorporating an indoline-4-carbonitrile core into a 1-(2-hydroxy-2-methyl-3-phenoxypropanoyl) framework yields remarkable tissue selectivity.

The Causality of Selectivity: The selectivity is driven by the spatial orientation of the ligand within the Androgen Receptor (AR) Ligand Binding Domain (LBD). The rigid indoline core forces a specific conformational shift in the AR that permits nuclear translocation and binding to Androgen Response Elements (AREs) to drive muscle hypertrophy. However, this specific ligand-induced conformation sterically hinders the intramolecular interaction between the AR's N-terminal and C-terminal domains. Because the N/C interaction is a prerequisite for the recruitment of specific co-activators required for prostate tissue proliferation, its disruption selectively neutralizes androgenic side effects.

Quantitative Pharmacological Profiling

To contextualize the efficacy of these derivatives, Table 1 summarizes the biological activity of key indoline-4-carbonitriles against traditional modulators.

Table 1: Pharmacological Profiling of Indoline-4-Carbonitrile Derivatives vs. Traditional Modulators

Compound Class / LigandAR Binding IC₅₀ (nM)ARE-LUC EC₅₀ (nM) [Anabolic]N/C Interaction EC₅₀ (nM) [Androgenic]Functional Selectivity Ratio (N/C vs ARE)
Dihydrotestosterone (DHT) 0.50.81.20.6 (Non-selective)
Bicalutamide (Antagonist) 45.0>10,000>10,000N/A
Indoline-4-carbonitrile Lead 1.22.5185.074.0 (Highly Selective)
Pentafluorosulfanyl (SF₅) Analog 3.48.1410.050.6 (Selective)

Data synthesized from and .

SARM_Mechanism Ligand Indoline-4-Carbonitrile SARM AR Androgen Receptor (AR) Ligand->AR High Affinity Binding Trans Nuclear Translocation AR->Trans Conformational Shift ARE ARE Activation (Anabolic) Trans->ARE Strong Agonism NC N/C Interaction (Androgenic) Trans->NC Steric Hindrance Muscle Muscle Hypertrophy ARE->Muscle Desired Outcome Prostate Prostate Hypertrophy NC->Prostate Minimized

Fig 1. Divergent AR signaling pathway driven by indoline-4-carbonitrile structural constraints.

Self-Validating Synthetic Methodologies

The synthesis of substituted indoline-4-carbonitriles requires precise control over stereochemistry and careful handling of the sterically hindered indoline nitrogen. Below is a self-validating protocol for synthesizing the core SARM scaffold.

Protocol 1: Synthesis of 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile
  • Objective: Generate the core active SARM scaffold via optimized amide coupling.

  • Causality of Reagent Selection: The indoline nitrogen is electronically deactivated by the adjacent aromatic ring and sterically hindered. Traditional carbodiimides (EDC/DCC) often fail or require extended heating, which risks epimerization of the chiral alpha-hydroxy acid. HATU is selected because the 7-azabenzotriazole leaving group is highly reactive, facilitating rapid C-N bond formation at low temperatures.

Step-by-Step Methodology:

  • Electrophile Activation: Dissolve (R)-3-bromo-2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous DMF under an argon atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at 0°C.

    • Causality: Pre-activation at 0°C stabilizes the highly reactive active ester intermediate and prevents thermal degradation.

  • Nucleophilic Coupling: Add indoline-4-carbonitrile (1.1 eq) dropwise to the activated mixture.

    • Validation Checkpoint: Monitor the reaction via LC-MS at 30-minute intervals. The protocol is self-validating when the disappearance of the carboxylic acid peak strictly correlates with the emergence of the product mass [M+H]⁺, confirming successful coupling without side-product formation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x).

    • Causality: NH₄Cl provides a mild acidic environment that neutralizes excess DIPEA without risking acid-catalyzed hydrolysis of the newly formed amide bond.

  • Purification & Verification: Purify the organic layer via flash column chromatography (Hexanes/EtOAc gradient).

    • Validation Checkpoint: Confirm structural integrity via ¹H-NMR (specifically looking for the characteristic indoline CH₂ multiplets at ~3.1 ppm and ~4.1 ppm) and verify stereochemical purity via chiral HPLC (>98% ee is mandatory before proceeding to biological assays).

Synthesis A Methacrylamide Derivative B Bromolactonization (NBS, DMF) A->B Electrophilic Addition C Acidic Hydrolysis (HBr, H2O) B->C Ring Opening D Amide Coupling (HATU, DIPEA) C->D Carboxylic Acid Activation E Indoline-4-Carbonitrile Amide D->E C-N Bond Formation

Fig 2. Step-by-step synthetic workflow for substituted indoline-4-carbonitrile derivatives.

Pharmacological Validation: The N/C-Terminal Biomarker Assay

To ensure the synthesized indoline-4-carbonitriles possess the desired tissue selectivity, standard radioligand binding assays are insufficient—they only confirm affinity, not the functional conformation. The N/C-terminal interaction assay is employed as a rigorous functional gatekeeper.

Protocol 2: Mammalian Two-Hybrid N/C Interaction Assay
  • Objective: Quantify the androgenic potential (prostate hypertrophy risk) of the synthesized compounds.

  • Causality of Assay Design: By tagging the AR N-terminus with a VP16 activation domain and the C-terminus with a GAL4 DNA-binding domain, luminescence is only generated if the ligand induces the specific conformational folding that brings the two termini into spatial proximity.

Step-by-Step Methodology:

  • Cell Culture: Plate CV-1 cells (monkey kidney fibroblasts) in 96-well plates at a density of 10,000 cells/well.

    • Causality: CV-1 cells are explicitly chosen because they lack endogenous Androgen Receptors, ensuring zero background interference from wild-type receptor signaling.

  • Co-Transfection: Transfect cells using a liposomal agent with pVP16-AR(N-terminus), pGAL4-AR(C-terminus), and a GAL4-luciferase reporter plasmid.

    • Validation Checkpoint: Co-transfect a constitutively active Renilla luciferase plasmid. This acts as an internal control to normalize transfection efficiency and validate that cell viability is not compromised by compound toxicity.

  • Compound Dosing: Treat cells with serial dilutions (0.1 nM to 10 μM) of the indoline-4-carbonitrile test compound.

    • Validation Checkpoint: Run DHT as a positive control (must strongly induce luminescence) and bicalutamide as a negative control. The assay is only valid if DHT produces a standard sigmoidal dose-response curve.

  • Quantification: After 24 hours of incubation at 37°C, lyse the cells, add luciferin substrate, and measure luminescence. Calculate the EC₅₀. A highly selective SARM will exhibit a drastically right-shifted (weak) EC₅₀ in this assay compared to its anabolic EC₅₀.

Expanding the Horizon: Oncology and Antimicrobial Applications

Beyond androgen receptor modulation, the indoline-4-carbonitrile scaffold has demonstrated remarkable versatility in other therapeutic domains:

  • P2Y1 Receptor Agonism in Prostate Cancer: The derivative 1-(1-((2-hydroxy-5-nitrophenyl)(4-hydroxyphenyl)methyl)indoline-4-carbonitrile (HIC) has been identified as a potent activator of P2Y1R signaling. Activation of this purinergic receptor by HIC induces time- and dose-dependent apoptosis, Caspase 3/7 activity, and Reactive Oxygen Species (ROS) production specifically in PC3 and DU145 prostate cancer cell lines, offering a novel non-hormonal pathway for oncology therapeutics.

  • Antibacterial Phenolic Mannich Bases: Recent studies by have explored indoline-derived phenolic Mannich bases. The incorporation of the indoline-4-carbonitrile moiety significantly altered the lipophilicity and electronic distribution of the molecules, yielding potent efficacy against multi-resistant Gram-positive bacteria while maintaining low toxicity against human keratinocytes.

References

  • Piatnitski Chekler, E. L., et al. (2014). "1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators." Journal of Medicinal Chemistry.[Link]

  • Ma, Y., et al. (2019). "Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs." Molecules.[Link]

  • Doan, P., et al. (2021). "Increased Antibacterial Properties of Indoline-Derived Phenolic Mannich Bases." ChemRxiv.[Link]

Protocols & Analytical Methods

Method

use of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile in organic synthesis

Application Note: Strategic Utilization of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile in Advanced Organic Synthesis Executive Summary 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS: 1578263-85-0) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile in Advanced Organic Synthesis

Executive Summary

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS: 1578263-85-0) is a highly versatile, bi-functional building block extensively utilized in medicinal chemistry and complex alkaloid synthesis[1]. The molecule features an indoline core constrained by two orthogonal reactive handles: an electrophilic C4-carbonitrile and an N-trifluoroacetyl (N-TFA) protected amine. This application note details the mechanistic rationale and validated protocols for leveraging this scaffold, specifically focusing on chemoselective transformations that prevent cross-reactivity between the protecting group and the nitrile handle.

Physicochemical Profiling & Reactivity Mapping

Understanding the baseline properties of the substrate is critical for solvent selection, stoichiometric precision, and reaction monitoring.

PropertyValue / CharacteristicSynthetic Implication
Chemical Formula C11H7F3N2O-
Molecular Weight 240.18 g/mol [1]Precise stoichiometric calculations required for micro-scale synthesis.
N-TFA Group Electron-withdrawing, sterically demandingDeactivates the indoline aromatic ring towards electrophilic aromatic substitution (EAS); stable to acidic conditions and mild hydrides.
C4-Carbonitrile sp-hybridized electrophileSusceptible to nucleophilic attack and catalytic hydrogenation. Requires careful catalyst selection to avoid over-reduction to secondary amines.

Mechanistic Rationale for Orthogonal Functionalization

The true value of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile lies in its orthogonality.

  • The N-TFA Advantage : Unlike standard Boc or Cbz protecting groups, the N-TFA group is uniquely stable to strong Lewis acids and transition-metal catalyzed cross-coupling conditions. However, due to the extreme electronegativity of the CF3 group, the amide carbonyl is highly activated toward nucleophilic attack. This allows for rapid, mild solvolysis (deprotection) using basic methanol (K2CO3/MeOH) without requiring harsh aqueous saponification that would otherwise hydrolyze the C4-nitrile to an amide or carboxylic acid[2].

  • Chemoselective Nitrile Reduction : Reducing the C4-nitrile to a primary amine while leaving the N-TFA group intact requires a finely tuned hydride source. Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) will indiscriminately reduce both the nitrile and cleave the N-TFA group[3]. Therefore, generating nickel boride (Ni2B) in situ via NiCl2 and NaBH4 provides a highly chemoselective, heterogeneous catalytic surface that reduces the nitrile to the primary methanamine at 0 °C to room temperature[3][4].

Divergent Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways accessible from the parent compound, highlighting the orthogonality of the reactive sites.

SyntheticPathways A 1-(2,2,2-Trifluoroacetyl) indoline-4-carbonitrile (Parent Scaffold) B 1-(2,2,2-Trifluoroacetyl) indoline-4-methanamine (Primary Amine) A->B NiCl2, NaBH4 MeOH, 0 °C to RT C Indoline-4-carbonitrile (Deprotected Indoline) A->C K2CO3, MeOH RT, 2 h D 5-(1-(2,2,2-Trifluoroacetyl) indolin-4-yl)-1H-tetrazole (Tetrazole Bioisostere) A->D NaN3, ZnBr2 DMF, 120 °C

Divergent synthetic workflows for 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile.

Validated Experimental Protocols

As a self-validating system, these protocols include built-in causality checks and expected physical observations to ensure experimental integrity.

Protocol A: Chemoselective Reduction to 1-(2,2,2-Trifluoroacetyl)indoline-4-methanamine

Objective: Convert the C4-carbonitrile to a primary amine without cleaving the N-TFA group. Causality Check: NiCl2 is used instead of Pd/C to prevent potential hydrodefluorination or ring-opening. NaBH4 acts as both the reductant for Ni(II) to Ni(0) and the hydride source for the nitrile[3].

  • Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (1.0 eq, 2.0 mmol) in anhydrous Methanol (20 mL).

  • Catalyst Generation : Add Nickel(II) chloride hexahydrate (0.1 eq, 0.2 mmol). The solution will appear pale green. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reduction : Slowly add Sodium borohydride (NaBH4) (3.0 eq, 6.0 mmol) in small portions over 15 minutes.

    • Observation Validation: Vigorous effervescence (H2 gas evolution) will occur, and the solution will immediately turn pitch black, indicating the formation of the active Ni2B catalyst.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (UV active) should disappear, replaced by a highly polar, ninhydrin-active spot (primary amine).

  • Quench & Workup : Quench the reaction carefully with saturated aqueous NH4Cl (10 mL) to destroy excess hydride. Filter the black suspension through a pad of Celite to remove the nickel catalyst, washing the pad with EtOAc (30 mL).

  • Isolation : Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the primary amine.

Protocol B: Orthogonal Deprotection to Indoline-4-carbonitrile

Objective: Remove the N-TFA group while preserving the C4-carbonitrile. Causality Check: The use of anhydrous K2CO3 in MeOH ensures that the reaction proceeds via transesterification (forming methyl trifluoroacetate as a volatile byproduct) rather than hydrolysis, strictly preventing the conversion of the nitrile to an amide[2].

  • Preparation : Dissolve 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (1.0 eq, 2.0 mmol) in anhydrous Methanol (15 mL) in a 50 mL flask.

  • Base Addition : Add anhydrous Potassium carbonate (K2CO3) (2.0 eq, 4.0 mmol) in one portion.

  • Propagation : Stir the heterogeneous mixture at room temperature for 2–3 hours.

    • Observation Validation: TLC monitoring (Eluent: 30% EtOAc in Hexanes) will show the consumption of the starting material and the appearance of a lower-Rf spot corresponding to the free indoline. The free secondary NH group will stain bright yellow/orange with p-anisaldehyde.

  • Workup : Concentrate the reaction mixture in vacuo to remove the majority of the methanol. Dilute the residue with Distilled Water (20 mL) and extract with Dichloromethane (3 x 15 mL).

  • Isolation : Dry the combined organic extracts over MgSO4, filter, and evaporate to afford Indoline-4-carbonitrile. The product is typically of sufficient purity (>95%) to be used in subsequent steps without column chromatography.

References

1.[1] Hairuichem. "1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile_1578263-85-0". Hairuichem Product Catalog.1 2.[3] Froidevaux, V., et al. "Biobased Amines: From Synthesis to Polymers; Present and Future". Chemical Reviews, ACS Publications. 3 3.[2] Wünsch, B., & Geiger, C. "Synthesis of Alkylamines by Reduction of Nitriles". Science of Synthesis, Thieme Connect. 2 4.[4] Organic Chemistry Portal. "Amine synthesis by nitrile reduction". Organic Chemistry Portal Literature Review. 4

Sources

Application

protocols for N-trifluoroacetylation of indoline-4-carbonitrile

Application Note: High-Efficiency Protocols for the N-Trifluoroacetylation of Indoline-4-carbonitrile Executive Summary & Strategic Rationale The N-trifluoroacetylation of indoline-4-carbonitrile is a pivotal transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Protocols for the N-Trifluoroacetylation of Indoline-4-carbonitrile

Executive Summary & Strategic Rationale

The N-trifluoroacetylation of indoline-4-carbonitrile is a pivotal transformation in the synthesis of androgen receptor modulators (SARMs) and MDM2 inhibitors. The trifluoroacetyl (TFA) group serves two critical roles in this scaffold:

  • Orthogonal Protection: It masks the nucleophilic indoline nitrogen during harsh electrophilic aromatic substitutions (e.g., halogenation at C-5 or C-7).

  • Lipophilic Modulation: In final drug candidates, the N-TFA moiety significantly alters the LogD and metabolic stability compared to the free amine or acetamide analogs.

The Challenge: Indoline-4-carbonitrile (CAS 16136-52-0) possesses a cyano group at the C-4 position. This strong electron-withdrawing group (EWG) exerts an inductive effect (-I) that reduces the nucleophilicity of the N-1 nitrogen compared to unsubstituted indoline. Consequently, standard "gentle" acylation protocols often stall or result in incomplete conversion. This guide presents two field-validated protocols optimized to overcome this electronic deactivation.

Chemical Reaction Strategy

The transformation involves the nucleophilic attack of the indoline nitrogen on a trifluoroacetyl electrophile.

  • Substrate: Indoline-4-carbonitrile (MW: 144.17)

  • Reagent: Trifluoroacetic Anhydride (TFAA) or Ethyl Trifluoroacetate

  • Product: 1-(Trifluoroacetyl)indoline-4-carbonitrile

  • Mechanism: Nucleophilic Acyl Substitution (

    
     at Carbonyl).
    

Mechanistic Insight: The 4-CN group pulls electron density from the benzene ring, which in turn reduces the availability of the nitrogen lone pair via conjugation. To drive this reaction to completion, we must utilize a "Kinetic Activation" strategy (highly electrophilic TFAA) or a "Thermodynamic" approach (excess reagent with heat).

Experimental Protocols

Method A: The Kinetic Protocol (TFAA/Pyridine)

Best for: Small-to-medium scale (mg to g), high throughput, and maximum conversion.

Reagents:

  • Indoline-4-carbonitrile (1.0 equiv)[1]

  • Trifluoroacetic anhydride (TFAA) (1.2 - 1.5 equiv)

  • Pyridine (2.0 equiv) or Triethylamine (Et3N) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)

  • Catalyst (Optional): DMAP (0.1 equiv) – Only required if reaction stalls.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge Indoline-4-carbonitrile and DCM. Stir until fully dissolved.

  • Base Addition: Add Pyridine (or Et3N) in one portion. Cool the mixture to 0 °C using an ice/water bath.

    • Note: The base acts as an HCl/TFA scavenger. Pyridine is preferred over Et3N for hindered substrates as it is less bulky and can act as a nucleophilic catalyst.

  • Acylation: Add TFAA dropwise via syringe or addition funnel over 10-15 minutes.

    • Caution: Exothermic reaction. Evolution of fumes may occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours .

  • IPC (In-Process Control): Check TLC (30% EtOAc/Hexane). The starting material (fluorescent, lower Rf) should disappear, replaced by a less polar, UV-active spot (Product).

  • Quench: Cool back to 0 °C. Quench carefully with saturated NaHCO3 solution.

  • Workup:

    • Separate phases.

    • Extract aqueous layer with DCM (2x).

    • Wash combined organics with 1M HCl (to remove residual pyridine), then Brine.

    • Dry over Na2SO4, filter, and concentrate.

Method B: The Thermodynamic Protocol (Ethyl Trifluoroacetate)

Best for: Large scale (>100g), "Green" chemistry requirements, or avoiding corrosive anhydrides.

Reagents:

  • Indoline-4-carbonitrile (1.0 equiv)[1]

  • Ethyl Trifluoroacetate (ETFA) (3.0 - 5.0 equiv)

  • Solvent: Acetonitrile (ACN) or Toluene.

  • Base: DBU (0.5 equiv) or K2CO3 (2.0 equiv).

Step-by-Step Workflow:

  • Setup: Charge substrate, base, and solvent into a reaction vessel equipped with a reflux condenser.

  • Reagent Addition: Add Ethyl Trifluoroacetate.

  • Reflux: Heat the mixture to 80–90 °C (or reflux) for 12–16 hours .

    • Note: This transamidation is reversible. Using excess ETFA drives the equilibrium forward. Distilling off the ethanol byproduct (if using Toluene) significantly accelerates the rate.

  • Workup: Cool to RT. Concentrate solvent. Redissolve residue in EtOAc, wash with water and brine.

Process Visualization

The following diagram illustrates the decision logic and workflow for Method A, including critical checkpoints.

G Start Start: Indoline-4-carbonitrile Dissolve Solubilize in DCM Add Pyridine (2.0 eq) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddTFAA Add TFAA (1.2 eq) Dropwise Cool->AddTFAA React Warm to RT Stir 2-4 Hours AddTFAA->React IPC IPC: TLC / LCMS Conversion > 98%? React->IPC Force Add 0.1 eq DMAP Heat to 40°C IPC->Force No (Stalled) Quench Quench: Sat. NaHCO3 Wash: 1M HCl IPC->Quench Yes Force->React Re-check 1h Isolate Dry (Na2SO4) & Concentrate Yield: Solid Product Quench->Isolate

Figure 1: Optimized workflow for the kinetic N-trifluoroacetylation of electron-deficient indolines.

Data & Characterization

The introduction of the Trifluoroacetyl group causes distinct shifts in the NMR and LCMS data.

Table 1: Expected Analytical Parameters

ParameterStarting Material (Indoline-4-CN)Product (N-TFA-Indoline-4-CN)Mechanistic Note
LCMS (ESI+) [M+H]+ = 145.1[M+H]+ = 241.1Mass shift of +96 Da.
1H NMR (Indoline) ~3.0 ppm (t, 2H), ~3.6 ppm (t, 2H)~3.2 ppm (t, 2H), ~4.3 ppm (t, 2H) The N-CH2 protons (C2) shift downfield significantly (~0.7 ppm) due to the electron-withdrawing amide.
1H NMR (Aromatic) 6.8 - 7.2 ppm7.4 - 8.3 ppmAromatic protons, especially H-7 (ortho to N), shift downfield due to deshielding.
19F NMR N/A-68 to -70 ppm (s) Diagnostic singlet for the CF3 group.
Appearance Off-white / Beige solidWhite / Pale Yellow Crystalline SolidAmide formation typically increases melting point and crystallinity.

Troubleshooting & Optimization (The "Scientist's Notebook")

  • Issue: Reaction turns black/tarry.

    • Cause: Exotherm was too high during TFAA addition, or Pyridine quality is poor.

    • Fix: Ensure strict 0 °C control during addition. Distill Pyridine over KOH before use.

  • Issue: Low Conversion (<50%).

    • Cause: The 4-CN group is deactivating the nitrogen more than expected.

    • Fix: Add 4-Dimethylaminopyridine (DMAP) (10 mol%) as a nucleophilic catalyst. This forms a highly reactive N-acylpyridinium intermediate that transfers the TFA group to the indoline more effectively than TFAA alone.

  • Issue: Product hydrolysis during workup.

    • Cause: Trifluoroacetamides are sensitive to strong base.

    • Fix: Avoid NaOH/KOH washes. Use mild NaHCO3 for neutralization and ensure the acid wash (HCl) is brief and cold.

References

  • Zeng, Y. F., et al. (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane.[2][3][4][5] Organic Letters, 24(40), 7440-7445. [Link]

  • Takeuchi, Y., et al. (2000).[6] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.[6] Organic Letters, 2(5), 639-642. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69545818, 2-Methyl-1H-indole-4-carbonitrile (Analogous Structure Properties). [Link]

  • Oakwood Chemical. (2023). Safety Data Sheet: 1H-Indole-4-carbonitrile. [Link]

Sources

Method

Application Note: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile in Medicinal Chemistry

Executive Summary 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (hereafter referred to as TFIC-4 ) represents a high-value "masked" intermediate in the synthesis of privileged indole and indoline pharmacophores. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (hereafter referred to as TFIC-4 ) represents a high-value "masked" intermediate in the synthesis of privileged indole and indoline pharmacophores. Unlike simple indole precursors, TFIC-4 offers two distinct strategic advantages:

  • Nitrogen Protection: The trifluoroacetyl (TFA) group deactivates the nitrogen lone pair, preventing oxidative degradation and N-oxide formation during aggressive downstream functionalizations.

  • Chemomodulability: The electron-withdrawing nature of the TFA and cyano groups creates a unique electronic bias on the benzene ring, facilitating regioselective transformations that are difficult to achieve on the free base.

This guide details the protocols for utilizing TFIC-4 to access 4-cyanoindoles (fluorescent probes, kinase inhibitors) and 4-cyanoindolines (GPCR ligands), emphasizing the chemoselective removal of the TFA group without compromising the labile nitrile moiety.

Chemical Profile & Stability

  • IUPAC Name: 1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-4-carbonitrile

  • Molecular Formula: C₁₁H₇F₃N₂O

  • Key Functional Groups:

    • N-TFA: Labile protecting group (base-sensitive).

    • C4-Nitrile: Versatile electrophile/precursor (acid/base sensitive).

    • Indoline Core: Reduced aromatic system (oxidation sensitive).

Handling Precaution: While the TFA group stabilizes the indoline nitrogen against air oxidation, the compound should be stored under inert atmosphere at -20°C to prevent slow hydrolysis of the trifluoroacetamide linkage by ambient moisture.

Strategic Applications & Pathways

The utility of TFIC-4 lies in its ability to serve as a divergence point. The researcher can choose to oxidize the core to an indole before deprotection, or deprotect to an indoline for further N-derivatization.

Pathway Visualization

The following diagram illustrates the three primary synthetic corridors accessible from TFIC-4.

TFIC_Pathways cluster_legend Reaction Types TFIC TFIC-4 (Starting Scaffold) CyanoIndole 4-Cyanoindole (Fluorescent Probes) TFIC->CyanoIndole Oxidation (DDQ or MnO2) FreeIndoline 4-Cyanoindoline (Free Amine) TFIC->FreeIndoline Mild Hydrolysis (K2CO3/MeOH) Amide Indoline-4-Carboxamide TFIC->Amide Pinner Reaction (Acidic) DrugTarget N-Alkylated Ligands (Dopamine D4 Agonists) FreeIndoline->DrugTarget Reductive Amination or SNAr Oxidation Oxidation Deprotection Deprotection Functionalization Functionalization

Figure 1: Divergent synthetic pathways from TFIC-4.[1] Note the chemoselective deprotection required to maintain the nitrile group.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Deprotection (Synthesis of 4-Cyanoindoline)

Objective: Remove the TFA group without hydrolyzing the C4-nitrile to an amide or acid. Challenge: Strong bases (NaOH/KOH) or acids (HCl) often hydrolyze nitriles. The TFA group allows for mild basic cleavage that leaves the nitrile intact.

Materials:

  • TFIC-4 (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH) (Reagent Grade)

  • Water (H₂O)

Step-by-Step Methodology:

  • Dissolution: Dissolve TFIC-4 in MeOH (10 mL per gram of substrate). Ensure complete solubility; mild sonication may be used.

  • Reagent Addition: Add K₂CO₃ (2.0 eq) to the solution at room temperature (20–25°C).

    • Why: Carbonate is basic enough to cleave the electron-deficient trifluoroacetamide but not strong enough to attack the benzonitrile at RT [1].

  • Reaction Monitoring: Stir the suspension. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of starting material (typically 1–3 hours).

  • Workup:

    • Dilute the reaction mixture with water (3x volume).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Critical Step: Wash the organic layer with brine to remove residual methanol, which can interfere with subsequent coupling reactions.

  • Purification: Dry over Na₂SO₄ and concentrate. The resulting 4-cyanoindoline is typically >95% pure and can be used directly.

Yield Expectation: 85–95%

Protocol B: Oxidation to 4-Cyanoindole

Objective: Restore aromaticity to access the 4-cyanoindole scaffold used in fluorescent DNA probes (4CIN). Mechanistic Insight: The TFA group deactivates the ring, making oxidation slower than with free indoline. However, it prevents N-oxide formation.

Materials:

  • TFIC-4 (1.0 eq)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq)

  • 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve TFIC-4 in anhydrous 1,4-dioxane under nitrogen atmosphere.

  • Oxidation: Add DDQ (1.2 eq) portion-wise to control the exotherm.

  • Reflux: Heat the reaction to reflux (100–110°C) for 4–6 hours.

    • Note: The electron-withdrawing CN and TFA groups make the ring harder to oxidize; extended reflux may be required compared to simple indolines.

  • Filtration: Cool to RT. The reduced DDQ (hydroquinone) precipitates. Filter off the solid byproducts.[2]

  • Deprotection (One-Pot Optional): If the free indole is desired, the filtrate can be treated directly with NaOH (aq) to remove the TFA group after oxidation.

  • Purification: Silica gel chromatography is required to remove residual quinones.

Yield Expectation: 60–75%

Case Study: Synthesis of Dopamine D4 Agonists

Context: 4-Cyanoindoles are privileged scaffolds for selective Dopamine D4 receptor partial agonists (e.g., FAUC 299).[3] The nitrile group mimics the electronic properties of other halogens but offers unique H-bond acceptor capabilities [2].

Workflow using TFIC-4:

  • Starting Material: TFIC-4 is used as the stable shelf-reagent.

  • Step 1: Protocol A (Deprotection) yields 4-cyanoindoline.

  • Step 2: Reductive amination with a phenylpiperazine-linker aldehyde.

  • Step 3: Final oxidation (if the indole core is required) or retention of the indoline core for chirality.

Data Summary Table: Comparative Reactivity

Reaction ConditionTarget OutcomeRisk FactorPrevention Strategy
K₂CO₃ / MeOH, RT N-Deacylation (Removal of TFA)LowStandard protocol (Protocol A).
NaOH (1M) / H₂O, Heat Hydrolysis of CN to COOHHighAvoid strong aqueous base + heat.
DDQ / Dioxane, Reflux Aromatization to IndoleMedium (Over-oxidation)Monitor strictly by LC-MS; use stoichiometric DDQ.
LiAlH₄ / THF Reduction of CN to AmineHigh (Reduces TFA too)If amine is desired, remove TFA first, then reduce CN.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.[4] (Standard reference for chemoselective cleavage of trifluoroacetamides).

  • Löber, S., et al. (2000). "Cyanoindole derivatives as highly selective dopamine D4 receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments." Journal of Medicinal Chemistry, 43(23), 4563-4569.[3]

  • Passow, K. T., & Harki, D. A. (2018).[5] "4-Cyanoindole-2'-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue."[6] Organic Letters, 20(14), 4310-4313.[6]

Sources

Application

Application Note: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile as a Versatile Building Block in Complex Molecule Synthesis

Executive Summary In modern drug discovery and materials science, the demand for modular, highly functionalized building blocks is paramount. 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS: 1578263-85-0) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the demand for modular, highly functionalized building blocks is paramount. 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS: 1578263-85-0) represents a highly strategic intermediate. By combining a privileged indoline core with orthogonal functional handles—a base-labile trifluoroacetyl (TFA) protecting group and a highly reactive carbonitrile—this molecule enables the rapid assembly of complex architectural motifs.

This application note provides a comprehensive guide to the physicochemical properties, structural rationale, and validated synthetic protocols for utilizing this compound in advanced chemical synthesis.

Structural Rationale & Causality (E-E-A-T)

To effectively deploy 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile in a synthetic route, one must understand the causality behind its structural design:

  • The Indoline Core (Privileged Scaffold): The indoline (2,3-dihydroindole) ring is a ubiquitous structural motif in biologically active natural products and FDA-approved pharmaceuticals. Its rigid, bicyclic framework provides excellent spatial orientation for pharmacophores, making it a highly sought-after scaffold in oncology, antimicrobial, and antiviral drug design [1].

  • The N1-Trifluoroacetyl (TFA) Group: The TFA group serves as an exceptional protecting group for the secondary amine. Because the trifluoromethyl moiety is strongly electron-withdrawing, it drastically reduces the electron density on the indoline nitrogen. This deactivation prevents unwanted electrophilic aromatic substitution or oxidative degradation during downstream reactions. Furthermore, the highly electrophilic carbonyl carbon of the TFA group allows for facile deprotection under exceptionally mild basic conditions (e.g.,

    
     in methanol), avoiding the harsh acidic conditions required to remove standard acetyl or Boc groups [2].
    
  • The C4-Carbonitrile Handle: The cyano group at the C4 position is a versatile synthetic vector. It can be selectively reduced to a primary amine, hydrolyzed to an amide or carboxylic acid, or subjected to a[3+2] cycloaddition to form a 1H-tetrazole—a widely used, metabolically stable bioisostere for carboxylic acids [3].

ReactivityMap Core 1-(2,2,2-Trifluoroacetyl) indoline-4-carbonitrile TFA N1-Trifluoroacetyl (Protecting Group) Core->TFA Mild Basic Deprotection Nitrile C4-Carbonitrile (Synthetic Handle) Core->Nitrile Reduction / Cycloaddition Indoline Indoline Core (Privileged Scaffold) Core->Indoline Spatial Orientation

Reactivity map detailing the orthogonal functional handles of the building block.

Quantitative Data Summary

The following table summarizes the physicochemical properties of the building block and the expected performance metrics for the protocols detailed in this guide.

Property / ParameterValue / Description
Compound Name 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile
CAS Number 1578263-85-0
Molecular Formula

Molecular Weight 240.18 g/mol
Appearance White to off-white solid
Tetrazole Conversion Yield 82% – 88% (Protocol A)
TFA Deprotection Yield > 90% (Protocol B)

Validated Experimental Protocols

The following workflows demonstrate the conversion of the carbonitrile into a tetrazole bioisostere, followed by the selective deprotection of the indoline nitrogen.

Workflow SM Starting Material (CAS: 1578263-85-0) Step1 [3+2] Cycloaddition NaN3, ZnBr2, H2O/DMF SM->Step1 Int1 TFA-Protected Tetrazole Intermediate Step1->Int1 120°C, 24h Step2 Basic Hydrolysis K2CO3, MeOH Int1->Step2 Prod Target Molecule 4-(1H-Tetrazol-5-yl)indoline Step2->Prod RT, 2h

Two-step synthetic workflow for generating a deprotected indoline-tetrazole derivative.

Protocol A: Synthesis of 5-(1-(2,2,2-Trifluoroacetyl)indolin-4-yl)-1H-tetrazole

This protocol utilizes a zinc-catalyzed [3+2] cycloaddition. Causality: Zinc bromide (


) acts as a Lewis acid to coordinate with the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. This significantly lowers the activation energy required for the azide attack. Furthermore, utilizing a zinc catalyst in an aqueous/DMF mixture avoids the need for highly toxic organotin reagents and prevents the generation of volatile, explosive hydrazoic acid (

) that typically occurs in strictly acidic protocols [4].

Materials:

  • 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (1.0 equiv, 10 mmol, 2.40 g)

  • Sodium azide (

    
    ) (1.5 equiv, 15 mmol, 0.97 g)
    
  • Zinc bromide (

    
    ) (1.0 equiv, 10 mmol, 2.25 g)
    
  • Solvent: DMF /

    
     (4:1 v/v, 25 mL)
    

Step-by-Step Procedure:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting nitrile (2.40 g) and dissolve it in 20 mL of anhydrous DMF.

  • Catalyst & Reagent Addition: Add

    
     (2.25 g) followed by 
    
    
    
    (0.97 g). Add 5 mL of deionized water. Safety Note: Sodium azide is highly toxic; handle exclusively inside a certified fume hood.
  • Reaction Execution: Purge the system with inert gas (Argon or

    
    ). Heat the vigorously stirring mixture to 120 °C for 24 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: EtOAc/Hexanes 1:1) until the starting material is entirely consumed [5].
    
  • Workup & Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of an ice-water bath. Acidify the mixture to pH 2-3 using 3M HCl to protonate the newly formed tetrazole, inducing precipitation.

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and inorganic salts. Dry the solid under a high vacuum to yield the TFA-protected tetrazole intermediate.

Protocol B: Mild Deprotection of the Trifluoroacetyl Group

Causality: Because the target molecule now contains an acidic tetrazole proton, harsh acidic deprotection is counterproductive and could lead to compound degradation. Instead, we exploit the high electrophilicity of the TFA carbonyl. Potassium carbonate (


) in methanol facilitates a transesterification-like nucleophilic attack, releasing the free indoline amine and volatile methyl trifluoroacetate without disturbing the tetrazole ring [2].

Materials:

  • TFA-Protected Tetrazole Intermediate (1.0 equiv, 5 mmol)

  • Potassium carbonate (

    
    ) (3.0 equiv, 15 mmol, 2.07 g)
    
  • Solvent: Methanol (MeOH) (30 mL)

Step-by-Step Procedure:

  • Dissolution: Suspend the intermediate (5 mmol) in 30 mL of methanol in a 100 mL round-bottom flask.

  • Base Addition: Add finely powdered

    
     (2.07 g) to the suspension.
    
  • Reaction Execution: Stir the mixture at room temperature (20–25 °C) for 2 to 4 hours. The suspension will typically clarify as the deprotected indoline-tetrazole salt forms. Monitor via LC-MS.

  • Workup: Once complete, concentrate the methanol in vacuo. Dissolve the crude residue in 20 mL of water.

  • Neutralization & Isolation: Carefully adjust the pH to ~5 using 1M HCl to precipitate the zwitterionic 4-(1H-tetrazol-5-yl)indoline. Filter, wash with cold water, and dry under vacuum.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI - Molecules URL
  • Amino protecting group—monocarboxylate series Source: Suzhou Highfine Biotech URL
  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: ResearchGate URL
  • Troubleshooting low conversion rates in nitrile to tetrazole reactions Source: BenchChem URL
  • A Comparative Guide to the Stability of the Trifluoroacetyl (TFA)
Method

Application Note: Derivatization Strategies for 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Chemical Context The indoline-4-carbonitrile scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Chemical Context

The indoline-4-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block in the design of G protein-coupled receptor (GPCR) ligands, such as P2Y1 receptor agonists used in anti-prostate cancer therapies[1], and as potential hits against diabetes mellitus[2].

When functionalizing this core, the strategic installation of a 2,2,2-trifluoroacetyl (TFA) group at the indoline nitrogen (position 1) is a deliberate and highly effective synthetic choice. As an Application Scientist, I emphasize that the TFA group is not merely a passive protecting group; it is a dynamic modulator of the molecule's reactivity[3].

  • Oxidation Resistance: Free indolines are notoriously prone to spontaneous oxidation to indoles. The strongly electron-withdrawing TFA group depletes electron density from the indoline nitrogen, stabilizing the sp3 hybridized core against aerobic oxidation.

  • Regioselective Directing Effects: By deactivating the aromatic ring, the TFA group prevents over-reactivity during electrophilic aromatic substitution (EAS), allowing for controlled, regioselective halogenation at the C5 position.

  • Orthogonal Deprotection: The extreme electronegativity of the three fluorine atoms makes the amide carbonyl highly electrophilic, allowing the TFA group to be cleaved under exceptionally mild basic conditions that leave the C4-carbonitrile entirely intact.

Divergent Derivatization Pathways

The true value of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile lies in its bifunctional nature. The molecule can be derivatized orthogonally: either by transforming the C4-nitrile into various pharmacophores (tetrazoles, amines) or by manipulating the protected indoline core[4].

G Center 1-(2,2,2-Trifluoroacetyl) indoline-4-carbonitrile Tetrazole Tetrazole Derivative (Bioisostere) Center->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amine Aminomethyl Derivative (Basic Center) Center->Amine H2, Raney Ni, NH3/MeOH Selective Reduction Deprotect Indoline-4-carbonitrile (Free Amine) Center->Deprotect K2CO3, MeOH/H2O Mild Hydrolysis Halogen C5-Halogenated Core (Cross-coupling precursor) Center->Halogen NBS, DMF Electrophilic Substitution

Divergent derivatization pathways for 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes the mechanistic causality behind the reagent choices and specific In-Process Controls (IPCs) to ensure experimental trustworthiness.

Protocol A: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-tetrazole

Mechanistic Rationale: Converting the nitrile to a tetrazole provides a lipophilic, metabolically stable bioisostere of a carboxylic acid. We utilize Sodium Azide (


) in the presence of Zinc Bromide (

). The

acts as a Lewis acid, coordinating to the nitrile nitrogen to increase the electrophilicity of the carbon, thereby lowering the activation energy for the[3+2] cycloaddition with the azide ion.
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (1.0 eq, 2.40 g, 10 mmol) in 20 mL of DMF/H₂O (9:1 v/v).

  • Reagent Addition: Add

    
     (3.0 eq, 1.95 g, 30 mmol) and 
    
    
    
    (1.5 eq, 3.38 g, 15 mmol).
  • Execution: Stir the mixture at 120 °C for 12 hours behind a blast shield (standard safety protocol for azide heating).

  • Workup: Cool to room temperature. Acidify the mixture to pH 2 using 1M HCl. The tetrazole product will precipitate. Filter, wash with cold water, and dry under vacuum.

  • Validation Checkpoint: FTIR analysis must show the complete disappearance of the sharp nitrile stretching band at ~2220 cm⁻¹.

    
    H NMR will reveal a new, highly deshielded broad singlet at ~16.0 ppm corresponding to the tetrazole NH.
    
Protocol B: Selective Reduction to 1-(2,2,2-Trifluoroacetyl)indoline-4-methanamine

Mechanistic Rationale: Reduction of the nitrile yields a primary amine, a critical handle for subsequent amide coupling. Why not use


? Strong hydride donors will aggressively reduce the trifluoroacetamide to a trifluoroethyl group. Instead, we use catalytic hydrogenation. The addition of methanolic ammonia is critical; it traps the highly reactive intermediate imine, preventing it from reacting with newly formed primary amine to form an unwanted secondary amine dimer.
  • Reaction Setup: Dissolve the starting material (1.0 eq, 2.40 g) in 30 mL of 7N

    
     in Methanol.
    
  • Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 10% w/w) under an argon atmosphere.

  • Execution: Transfer to a Parr hydrogenation apparatus. Purge with

    
     and pressurize to 50 psi. Shake at room temperature for 6 hours.
    
  • Workup: Carefully filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: TLC monitoring using a Ninhydrin stain will show a bright purple spot, confirming the presence of a primary aliphatic amine.

    
    H NMR will show a new benzylic 
    
    
    
    singlet near 3.8 ppm.
Protocol C: Mild Deprotection to Indoline-4-carbonitrile

Mechanistic Rationale: To functionalize the indoline nitrogen (e.g., via Buchwald-Hartwig cross-coupling[4]), the TFA group must be removed. The extreme electron-withdrawing nature of the


 group makes the amide highly susceptible to mild basic hydrolysis, allowing for selective deprotection without hydrolyzing the C4-carbonitrile to an amide or carboxylic acid.
  • Reaction Setup: Dissolve the starting material (1.0 eq, 2.40 g) in 25 mL of Methanol.

  • Reagent Addition: Add an aqueous solution of

    
     (2.0 eq, 2.76 g in 5 mL 
    
    
    
    ).
  • Execution: Stir the biphasic mixture at room temperature for 4 hours.

  • Workup: Concentrate the methanol in vacuo. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Validation Checkpoint: Complete loss of the

    
     signal at ~ -70 ppm in 
    
    
    
    F NMR. The
    
    
    H NMR will show the emergence of a broad indoline NH proton at ~4.2 ppm.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative yields and critical analytical markers for the derivatization workflows, providing a rapid reference for quality control during scale-up.

DerivativeReaction TypeReagents & ConditionsExpected Yield (%)Key Analytical Marker (

H /

F NMR / FTIR)
Tetrazole [3+2] Cycloaddition

,

, DMF/H₂O, 120 °C
75 - 82%Disappearance of

(IR ~2220 cm⁻¹); NH broad singlet ~16.0 ppm
Aminomethyl Catalytic Hydrogenation

(50 psi), Raney Ni,

/MeOH, RT
85 - 90%New

singlet ~3.8 ppm; primary amine

~1.5 ppm
Indoline-4-carbonitrile Base Hydrolysis

, MeOH/H₂O, RT
> 95%Loss of

(

F NMR ~ -70 ppm); Free indoline NH ~4.2 ppm
C5-Bromo Derivative Electrophilic Aromatic Sub.NBS, DMF, 0 °C to RT65 - 70%Loss of C5 aromatic proton; MS shows 1:1 M and M+2 isotope pattern

References[4] Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

Source: MDPI (Molecules). URL:[2] Title: Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Source: PubMed (Future Med Chem). URL:[3] Title: Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. Source: ResearchGate (Eur. J. Org. Chem.). URL:[1] Title: Synthesis and preclinical validation of novel P2Y1 receptor ligands as a potent anti-prostate cancer agent. Source: PubMed Central (NIH / Sci Rep). URL:

Sources

Application

reaction conditions for coupling with 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Application Note: Strategic Coupling & Functionalization of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile Executive Summary 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a high-value heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Coupling & Functionalization of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Executive Summary

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a high-value heterocyclic building block characterized by a unique "Push-Pull-Protect" electronic architecture. It features an electron-withdrawing nitrile at the C4 position, a trifluoroacetyl (TFA) protecting group on the nitrogen, and an accessible C7 position for directed functionalization.

This guide addresses the three critical "coupling" vectors for this molecule:

  • N-Coupling: Removal of the TFA group followed by Buchwald-Hartwig or SNAr coupling.

  • C-H Activation: Utilizing the N-TFA moiety as a directing group (DG) for C7 functionalization.

  • Nitrile Transformation: Coupling the C4-nitrile to azides to form tetrazoles (bioisosteres).

Key Technical Insight: The 4-cyano group significantly decreases the electron density of the indoline ring. While this stabilizes the molecule against oxidative degradation, it renders the deprotected nitrogen less nucleophilic than standard indolines, requiring specialized ligand systems (e.g., BrettPhos, XPhos) for efficient cross-coupling.

Strategic Workflow

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

IndolineWorkflow Start 1-(2,2,2-Trifluoroacetyl) indoline-4-carbonitrile Deprotect Step 1: Chemoselective N-Deprotection Start->Deprotect K2CO3, MeOH (Mild Base) CHActivation Ir/Rh-Catalyzed C7-Functionalization Start->CHActivation Dir. Group: TFA [M] Catalyst Tetrazole [3+2] Cycloaddition (Tetrazole Formation) Start->Tetrazole NaN3, ZnBr2 or TMSN3 FreeIndoline Free Indoline-4-CN Deprotect->FreeIndoline Buchwald Step 2: Buchwald-Hartwig Coupling (N-Arylation) FreeIndoline->Buchwald Pd(0), BrettPhos Ar-X C7Product C7-Substituted Indoline CHActivation->C7Product Bioisostere Tetrazole Analog (COOH Bioisostere) Tetrazole->Bioisostere

Figure 1: Divergent synthetic utility of the 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile scaffold.

Detailed Protocols

Protocol A: Chemoselective N-Deprotection

Objective: Remove the TFA group without hydrolyzing the C4-nitrile to an amide or acid. Challenge: Strong acids or heating with strong hydroxide will hydrolyze the nitrile (CN → CONH₂).

Reagents:

  • Substrate: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Methanol (MeOH) / Water (10:1 v/v)

Procedure:

  • Dissolve the substrate in MeOH (0.1 M concentration).

  • Add K₂CO₃ (2.0 equiv) and a catalytic amount of water (10% v/v relative to MeOH) to solubilize the carbonate.

  • Critical Step: Stir at Room Temperature (20–25 °C) . Do not heat.

  • Monitor by TLC/LCMS. Conversion is typically complete within 2–4 hours.

    • Note: The TFA methyl ester byproduct is volatile.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash organic layer with brine.

  • Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >90%.[1][2] The product, indoline-4-carbonitrile, is a stable solid.

Protocol B: Buchwald-Hartwig Coupling (N-Arylation)

Objective: Couple the deprotected indoline-4-carbonitrile with an aryl halide. Mechanistic Insight: The 4-CN group withdraws electron density from the nitrogen lone pair (via conjugation through the aromatic ring), making it a weak nucleophile. Standard ligands (PPh₃, dppf) often fail. Bulky, electron-rich phosphines are required to facilitate the reductive elimination step.

Reagents:

  • Nucleophile: Indoline-4-carbonitrile (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: BrettPhos or RuPhos (4–6 mol%)

    • Why: BrettPhos is optimized for weak nucleophiles (like primary amines and electron-deficient indolines).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

    • Selection: Use Cs₂CO₃ if the electrophile contains base-sensitive groups (esters, ketones). Use NaOtBu for unactivated aryl chlorides.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Procedure:

  • Charge a reaction vial with Indoline-4-carbonitrile (1.0 equiv), Aryl Halide (1.1 equiv), Base, Pd source, and Ligand.

  • Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Add anhydrous solvent (0.2 M) via syringe.

  • Heat to 80–100 °C for 12–18 hours.

  • Filter: Cool to RT, filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Flash chromatography.

    • Troubleshooting: If conversion is low, switch to XPhos Pd G4 precatalyst, which ensures rapid initiation.

Protocol C: C7-Directed C-H Activation

Objective: Functionalize the C7 position (ortho to nitrogen) using the TFA group as a directing group. Context: The TFA group is a "weak" coordinating group compared to acetamides, but it enables specific reactivity with Rh(III) and Ir(III) catalysts.

Reaction Class: Iridium(III)-Catalyzed C–H Amidation (using Sulfonyl Azides).

Reagents:

  • Substrate: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (1.0 equiv)

  • Coupling Partner: Tosyl Azide (TsN₃) or Mesyl Azide (1.2 equiv)

  • Catalyst: [IrCp*Cl₂]₂ (2.5 mol%)

  • Additive: AgNTf₂ (10 mol%) (Activates the Ir-dimer)

  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • In a glovebox or under strict inert atmosphere, combine Substrate, Sulfonyl Azide, [IrCp*Cl₂]₂, and AgNTf₂ in a sealed tube.

  • Add DCE (0.1 M).

  • Heat to 60–80 °C for 6–12 hours.

  • Mechanism: The Ir(III) coordinates to the carbonyl oxygen of the TFA group, activating the C-H bond at C7. The azide inserts, releasing N₂.

  • Workup: Filter through silica and concentrate.

    • Note: This installs a sulfonamide at C7. To install carbon groups (alkenylation), use [RhCp*Cl₂]₂ with acrylates.

Comparative Data & Troubleshooting

IssueProbable CauseSolution
Nitrile Hydrolysis (CN → CONH₂)Base concentration too high or temperature too high during deprotection.Switch from NaOH/Heat to K₂CO₃/MeOH at 20 °C .
Low Yield in N-Coupling Indoline Nitrogen is electron-deficient due to 4-CN.Switch ligand to BrettPhos or tBuBrettPhos . Increase temp to 110 °C.
C-H Activation Fails TFA is too electron-withdrawing for the specific metal center.Switch protecting group: Hydrolyze TFA (Protocol A) and reprotect with Pivaloyl (Piv) , which is a superior Director for C-H activation.
Pd Black Precipitation Catalyst decomposition before oxidative addition.Ensure strict O₂-free conditions. Use Pd precatalysts (e.g., XPhos Pd G3) instead of separate Pd/Ligand mixing.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 4-Cyanoindole Derivatives." BenchChem Technical Library. Link

  • Mishra, N. K., et al. (2016). "Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position." Journal of the American Chemical Society, 138(2), 495-498. Link

  • Kim, J., et al. (2014). "Iridium(III)-Catalyzed Direct C-7 Amination of Indolines with Organic Azides." Journal of Organic Chemistry, 79(16). Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for TFA cleavage conditions).

Sources

Method

Application Note: Large-Scale Synthesis and Process Optimization of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Document Type: Technical Protocol & Process Chemistry Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Context Indoline-4-carbonitrile is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Process Chemistry Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Context

Indoline-4-carbonitrile is a privileged structural motif in modern drug discovery. It serves as the core scaffold for several high-value therapeutic classes, including Selective Androgen Receptor Modulators (SARMs) for muscle wasting[1], P2Y1 receptor agonists targeted for prostate cancer therapy[2], and novel Cbl-b inhibitors utilized in immuno-oncology[3].

During the multi-step synthesis of these complex APIs, the secondary amine of the indoline core is highly nucleophilic and susceptible to unwanted oxidation, electrophilic aromatic substitution, or interference during transition-metal-catalyzed cross-coupling. To mitigate this, N-protection is mandatory. The trifluoroacetyl (TFA) group is the industry standard for this transformation. It robustly deactivates the indoline ring against electrophilic attack and can be easily cleaved under mild aqueous basic conditions without hydrolyzing the sensitive C4-nitrile group[3].

This application note details a self-validating, kilogram-scale protocol for the synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS 1578263-85-0)[4], focusing on exotherm control, reagent stoichiometry, and a chromatography-free isolation strategy suitable for pilot-plant manufacturing.

Pathway Indoline Indoline-4-carbonitrile (Core Scaffold) TFA_Indoline 1-(2,2,2-Trifluoroacetyl) indoline-4-carbonitrile (Protected Intermediate) Indoline->TFA_Indoline N-Protection (Scale-up Focus) Cblb Cbl-b Inhibitors (Immuno-Oncology) TFA_Indoline->Cblb Cross-Coupling / Deprotection SARM Selective Androgen Receptor Modulators TFA_Indoline->SARM P2Y1 P2Y1 Receptor Agonists (Prostate Cancer) TFA_Indoline->P2Y1

Pharmaceutical applications of the protected indoline-4-carbonitrile intermediate.

Process Chemistry & Mechanistic Causality

Transitioning from a bench-scale synthesis to a kilogram-scale process requires strict attention to reaction thermodynamics and by-product management.

  • Acylating Agent Selection: Trifluoroacetic anhydride (TFAA) is selected over trifluoroacetyl chloride. TFAA is a liquid at room temperature, making it significantly safer and easier to dose via addition funnels on a large scale compared to the highly volatile chloride gas.

  • Acid Scavenger (Causality): Triethylamine (TEA) is utilized to neutralize the trifluoroacetic acid byproduct generated during the reaction. If the acid is not scavenged, it protonates the starting indoline-4-carbonitrile, rendering the nitrogen non-nucleophilic and stalling the reaction at ~50% conversion. A 1.5 molar equivalent ensures complete neutralization while maintaining a slightly basic medium.

  • Thermal Control: The N-acylation is highly exothermic. Dichloromethane (DCM) is chosen as the solvent because its high heat capacity and low boiling point (39.6 °C) act as a thermodynamic safety buffer; in the event of an uncontrolled exotherm, solvent reflux limits the maximum reaction temperature, preventing explosive pressure buildup.

G SM Indoline-4-carbonitrile (1.0 kg) Rxn N-Trifluoroacetylation (0–5 °C, 2 h) SM->Rxn Reagents TFAA (1.2 eq) TEA (1.5 eq) DCM (10 vol) Reagents->Rxn Quench Aqueous Quench (NaHCO3) Rxn->Quench IPC: >99% Conversion Workup Phase Separation & Solvent Swap Quench->Workup Product 1-(2,2,2-Trifluoroacetyl) indoline-4-carbonitrile (>98% Yield) Workup->Product Crystallization (Heptane)

Workflow for the large-scale N-trifluoroacetylation of indoline-4-carbonitrile.

Kilogram-Scale Experimental Protocol

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPC) to ensure quality at every stage.

Step 1: Reactor Preparation & Dissolution
  • Purge a 20 L jacketed glass reactor with Nitrogen (N₂) for 15 minutes to displace oxygen and prevent oxidative discoloration of the indoline core.

  • Charge Indoline-4-carbonitrile (1.00 kg, 6.94 mol) and anhydrous Dichloromethane (DCM, 10.0 L).

  • Self-Validation: Perform a Karl Fischer (KF) titration on the mixture. Moisture must be < 0.05% to prevent premature hydrolysis of TFAA.

  • Stir at 150 rpm until complete dissolution is achieved.

  • Charge Triethylamine (TEA, 1.05 kg, 1.45 L, 10.4 mol, 1.5 eq ).

  • Cool the reactor jacket until the internal temperature reaches 0–5 °C.

Step 2: Cryogenic Dosing
  • Load Trifluoroacetic anhydride (TFAA, 1.75 kg, 1.17 L, 8.32 mol, 1.2 eq ) into a pressure-equalizing addition funnel.

  • Add TFAA dropwise over 2 hours.

    • Causality: Maintaining the internal temperature strictly below 10 °C prevents solvent reflux and suppresses the formation of colored degradation byproducts caused by localized heating.

Step 3: Reaction Maturation & IPC
  • Following the addition, stir the mixture at 5 °C for 30 minutes, then gradually warm to 20 °C over 1 hour.

  • Stir at 20 °C for an additional 2 hours.

  • Self-Validation (IPC): Withdraw a 1 mL aliquot, quench in aqueous NaHCO₃, extract with DCM, and analyze via HPLC (UV 254 nm). Proceed to the next step only when the starting material peak is < 0.5% .

Step 4: Quench & Phase Separation
  • Cool the reactor to 10 °C. Slowly add 5 L of saturated aqueous NaHCO₃ to quench excess TFAA and neutralize the TEA·TFA salts.

    • Causality: CO₂ gas evolution will occur rapidly; addition must be controlled to prevent foaming and spillover.

  • Stir for 30 minutes, then halt agitation and allow phase separation for 30 minutes.

  • Drain the lower organic (DCM) layer. Extract the aqueous layer with an additional 2 L of DCM.

  • Combine the organic layers, wash with 5 L of brine, and dry over anhydrous Na₂SO₄ (0.5 kg). Filter the solution.

Step 5: Solvent Exchange & Crystallization (Chromatography-Free)
  • Transfer the filtrate to a distillation setup. Concentrate under reduced pressure (400 mbar, 35 °C) to approximately 3 L.

  • Add Heptane (5 L) continuously while distilling off the remaining DCM (constant-volume distillation) until the vapor temperature indicates pure heptane (approx. 98 °C at atmospheric pressure).

    • Causality: Complete removal of DCM is required to achieve supersaturation and force the product to crystallize out of the heptane matrix.

  • Cool the resulting slurry to 0–5 °C and age for 2 hours.

  • Filter the pale-yellow solid. Wash the filter cake with cold heptane (1 L).

  • Dry in a vacuum oven at 45 °C for 12 hours.

  • Expected Yield: ~1.60 kg (96% theoretical yield).

Analytical Data & Quality Control

The following table summarizes the quantitative release specifications and expected analytical results for the isolated 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile API intermediate.

ParameterSpecification LimitAnalytical MethodExpected Result (1 kg scale)
Appearance White to pale-yellow solidVisual InspectionPale-yellow crystalline powder
Chemical Purity ≥ 98.0% (Area %)HPLC (UV at 254 nm)99.2%
Assay (w/w) ≥ 97.0%qNMR98.5%
Moisture Content ≤ 0.5%Karl Fischer Titration0.12%
Residual Solvent ≤ 5000 ppm (Heptane/DCM)Headspace GC< 1000 ppm
Identity m/z [M+H]+ ≈ 241.1LC-MSConfirmed (m/z 241.1)

Troubleshooting & Critical Parameters

  • Observation: Reaction stalls at 80-90% conversion (IPC by HPLC).

    • Causality: Hydrolysis of TFAA due to excessive moisture in the DCM or starting material.

    • Intervention: Add an additional 0.1-0.2 eq of TFAA and stir for 1 hour. Ensure future batches strictly adhere to the KF moisture limit (< 0.05%) prior to reagent addition.

  • Observation: Product oils out instead of crystallizing during the solvent swap.

    • Causality: Residual DCM concentration is too high, preventing the supersaturation required for crystallization in heptane.

    • Intervention: Resume constant-volume distillation with additional heptane until the internal vapor temperature reaches the boiling point of heptane, ensuring complete removal of DCM.

  • Observation: Dark brown discoloration of the reaction mixture.

    • Causality: Oxidation of the indoline core prior to protection, often caused by inadequate inerting.

    • Intervention: Ensure strict nitrogen/argon purging of the reactor before charging reagents. The use of degassed DCM can further mitigate this issue.

References

  • Hairui Chemical. "1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS 1578263-85-0) Product Specifications." hairuichem.com.4

  • World Intellectual Property Organization. "6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl." Patent WO2024233831A1. 3

  • Piatnitski Chekler, E. L., et al. "1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives as potent and tissue selective androgen receptor modulators." Journal of Medicinal Chemistry, 57(6), 2462-71 (2014). 1

  • PubMed / Sci Rep. "Functional characterization of HIC, a P2Y1 agonist, as a p53 stabilizer for prostate cancer cell death induction." National Library of Medicine. 2

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile synthesis

Executive Summary The synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (Target Molecule 3 ) presents a unique set of challenges characterized by the competing electronic demands of the indoline core.[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (Target Molecule 3 ) presents a unique set of challenges characterized by the competing electronic demands of the indoline core.[1] The electron-withdrawing nitrile group at C4 deactivates the N1 position, making acylation sluggish, while the trifluoroacetyl (TFA) group introduces hydrolytic instability during aqueous workups.[1]

This guide outlines a High-Fidelity Protocol designed to maximize yield by addressing two critical failure points:

  • Incomplete N-Acylation due to electronic deactivation.

  • Product Hydrolysis during the cyanation workup (if proceeding via the bromo-intermediate).[1]

Part 1: Synthetic Pathway & Logic Flow

The following diagram illustrates the two primary routes. Route A (Direct Acylation) is preferred for small-scale speed, while Route B (Post-Protection Cyanation) offers higher overall yields for scale-up by avoiding nitrile reduction side-reactions.[1]

SynthesisFlow Start_Br 4-Bromoindoline (Precursor A) Inter_Br 1-(TFA)-4-bromoindoline (Stable Intermediate) Start_Br->Inter_Br TFAA, Et3N DCM, 0°C Start_CN Indoline-4-carbonitrile (Precursor B) Target 1-(2,2,2-Trifluoroacetyl) indoline-4-carbonitrile (TARGET) Start_CN->Target TFAA, Pyridine (Direct Route) Inter_Br->Target Zn(CN)2, Pd(dppf)Cl2 DMF, 120°C (CRITICAL STEP) Waste Hydrolyzed Byproducts (Yield Loss) Inter_Br->Waste Wet Solvents Target->Waste Basic Workup (pH > 9)

Figure 1: Strategic routing for synthesis. Route B (Blue solid lines) is recommended for robustness.

Part 2: Optimized Protocols

Method A: The "Bromide-First" Strategy (Recommended)

Rationale: The nitrile group is sensitive to reduction conditions often used to generate indolines.[1] Installing the nitrile after the indoline ring is formed and protected prevents side reactions.[1]

Step 1: N-Trifluoroacetylation of 4-Bromoindoline

  • Reagents: 4-Bromoindoline (1.0 eq), Trifluoroacetic Anhydride (TFAA, 1.2 eq), Triethylamine (TEA, 1.5 eq), DMAP (0.05 eq).[1]

  • Solvent: Anhydrous DCM (0.1 M).

  • Protocol:

    • Dissolve 4-bromoindoline and TEA in DCM under N₂. Cool to 0°C.[1]

    • Add TFAA dropwise over 30 mins.[1] Rapid addition causes exotherms that degrade the reagent.[1]

    • Warm to RT and stir for 2 hours.

    • Quench: Wash with 1M HCl (cold) to remove TEA/DMAP. Do not use strong base.[1]

    • Dry over MgSO₄ and concentrate.

    • Yield Check: Expect >95%. If low, check TFAA quality (it hydrolyzes to TFA over time).[1]

Step 2: Palladium-Catalyzed Cyanation (The Bottleneck) [1]

  • Reagents: N-TFA-4-bromoindoline (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(dppf)Cl₂ (0.05 eq), Zn dust (0.1 eq).[1]

  • Solvent: Wet DMF (Dimethylformamide) or DMAc. Note: Strictly anhydrous conditions are NOT required for Zn(CN)₂, but oxygen must be excluded.[1]

  • Protocol:

    • Degas DMF with Argon bubbling for 30 mins.

    • Add substrate, Zn(CN)₂, Pd catalyst, and Zn dust (activator).[1]

    • Heat to 110°C for 4-6 hours.

    • Critical Workup: Cool to RT. Dilute with EtOAc. Wash with 20% aqueous Ammonia or Ethylenediamine to scavenge Zinc salts (prevents emulsions).

    • Wash organic layer with Brine, dry, and concentrate.[1]

Method B: Direct Acylation of Indoline-4-carbonitrile

Rationale: Used if the starting material is already cyano-functionalized.[1]

  • The Issue: The C4-cyano group pulls electron density from the N1 nitrogen, making it a poor nucleophile.[1]

  • The Fix: Use a stronger base catalyst and higher temperature.[1]

  • Protocol:

    • Solvent: Toluene (allows higher temp than DCM).

    • Base: Pyridine (2.0 eq) + DMAP (0.1 eq).

    • Temp: 60°C.

    • Warning: Monitor strictly by TLC. Prolonged heating can cause nitrile hydrolysis to the amide.[1]

Part 3: Troubleshooting & FAQs

Symptom: Low Yield in Cyanation Step
Potential CauseDiagnosticCorrective Action
Catalyst Poisoning Reaction stalls at <50% conversion after 4h.[1]Add Zn dust (10 mol%) to the reaction mixture. This reduces oxidized Pd(II) back to active Pd(0) species.
TFA Cleavage Product mass corresponds to de-protected indoline.[1]The reaction medium is too basic or wet.[1] Switch from DMF to DMAc (Dimethylacetamide) and ensure the temperature does not exceed 120°C.
Black Precipitate "Pd Black" crashes out early.Ligand dissociation. Switch catalyst to Xantphos Pd G3 or add 10% extra dppf ligand.
Symptom: Product "Disappears" During Workup
  • Issue: The N-TFA group is an amide.[1] While generally stable, the electron-withdrawing nature of the CF₃ group makes the carbonyl carbon highly electrophilic.[1]

  • Solution: Avoid NaOH or KOH washes.[1] Use Sat. NaHCO₃ or mild acid washes only.[1] If doing the cyanation workup (which requires ammonia to remove Zn), keep the contact time under 10 minutes and keep the solution cold (0°C).[1]

Symptom: Sticky/Oily Product (Purification Issues)
  • Issue: Indolines with TFA groups often oil out due to lipophilicity.[1]

  • Solution: Recrystallize from Hexanes/EtOAc (9:1) . The TFA group facilitates crystallization in non-polar solvents.[1] Do not use Methanol (risk of transesterification/deprotection).

Part 4: Mechanistic Insights

Why 4-Bromoindoline First? The Pd-catalyzed cyanation mechanism involves oxidative addition into the C-Br bond.[1]

  • Electronic Effects: The N-TFA group is electron-withdrawing.[1] This deactivates the aromatic ring.[1] Counter-intuitively, for oxidative addition, electron-rich rings are faster.[1] However, the N-TFA group prevents the nitrogen lone pair from poisoning the Palladium catalyst.[1]

  • Chemo-selectivity: If you perform cyanation on the unprotected indoline, the free N-H can coordinate to the Pd center, shutting down the catalytic cycle.[1] Protection is mandatory before cyanation. [1]

References

  • Palladium-Catalyzed Cyanation of Aryl Halides: Cohen, D. T., & Buchwald, S. L. (2015).[1][2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1][2] Link

  • Indole/Indoline Reduction Methodologies: Gribble, G. W., et al. (2016).[1] The Nordlander Indole Synthesis and Reduction Protocols. Indole Ring Synthesis: From Natural Products to Drug Discovery. Link

  • Trifluoroacetylation Stability: "Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles." Organic Letters, 2022.[1] Link[3]

  • General Cyanation Review: Schareina, T., Zapf, A., & Beller, M. (2004).[1] Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for Aryl Halides.[1] Chemical Communications.[1][4][5] Link

Sources

Optimization

purification techniques for 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Technical Support Center: Purification of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile Part 1: Technical Overview & Chemical Profile Compound: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile CAS: 1578263-85-0 Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Part 1: Technical Overview & Chemical Profile

Compound: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile CAS: 1578263-85-0 Chemical Class: N-Protected Indoline / Aryl Nitrile[1][2]

Senior Scientist Note: This compound presents a unique purification challenge due to the competing sensitivities of its functional groups. The trifluoroacetyl (TFA) group on the nitrogen renders the indoline non-basic and significantly lowers the polarity compared to the free amine. However, both the nitrile (CN) at the C4 position and the trifluoroacetamide moiety are susceptible to hydrolysis under strongly acidic or basic conditions.[2] Your purification strategy must balance efficient impurity removal with the preservation of these labile groups.

Part 2: Troubleshooting Guide (FAQ Format)

Q1: My crude product is a dark oil that refuses to crystallize. How do I induce precipitation?

Diagnosis: "Oiling out" typically occurs when the compound contains residual high-boiling solvents (like DMF or DMSO) or oligomeric impurities that disrupt crystal lattice formation.[2] Corrective Action:

  • Trituration: Dissolve the oil in a minimal amount of Diethyl Ether or MTBE. Add Hexane or Heptane dropwise with vigorous stirring until the solution turns cloudy. Scratch the flask walls with a glass rod.

  • Seed Crystal: If you have any solid material from a previous batch, add a speck.[2]

  • Solvent Swap: If synthesized in DMF, ensure rigorous aqueous workup (LiCl wash) was performed.[2] Residual DMF acts as a plasticizer, preventing solidification.[2]

Q2: I see a new, more polar spot on TLC after an aqueous bicarbonate wash. Did I decompose my compound?

Diagnosis: Likely partial hydrolysis.[2] While the N-TFA group is relatively stable, prolonged exposure to basic conditions (even weak bases like NaHCO₃) or heat can hydrolyze the trifluoroacetamide back to the free indoline (NH) or hydrolyze the nitrile to an amide.[2] Corrective Action:

  • Limit Contact Time: Perform basic washes quickly and with cold (0°C) saturated NaHCO₃.[2]

  • Acidify: If the spot corresponds to the free amine (check by staining with Ninhydrin; the N-TFA compound will not stain, the free amine will), you can re-trifluoroacetylate the crude mixture with TFAA/Pyridine to recover the product before purification.

Q3: Flash chromatography is yielding mixed fractions. What is the optimal mobile phase?

Diagnosis: The electron-withdrawing nature of the TFA and CN groups makes the molecule less polar than typical indoles, causing it to elute early and streak if the solvent is too non-polar. Corrective Action:

  • Gradient: Use a Hexane:Ethyl Acetate gradient.[2] Start at 95:5 and ramp slowly to 70:30.

  • Modifier: Do NOT add triethylamine (TEA) to the mobile phase; it may induce hydrolysis.[2] If streaking occurs, use 0.1% Acetic Acid, but this is rarely necessary for N-acylated indolines.[2]

Part 3: Validated Purification Protocols

Protocol A: Standard Aqueous Workup (The First Line of Defense)

Purpose: Removal of excess Trifluoroacetic Anhydride (TFAA), Trifluoroacetic Acid (TFA), and inorganic salts.[2]

  • Quench: Cool the reaction mixture to 0°C. Carefully add water dropwise to destroy excess TFAA.

  • Dilution: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

  • Wash Cycle:

    • Wash 1: Water (removes bulk acid).[2]

    • Wash 2: Saturated NaHCO₃ (Cold, rapid wash to neutralize residual TFA).[2] Critical: Do not let sit.

    • Wash 3: Brine (removes water).[2]

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[2][3] MgSO₄ is too acidic and Lewis-acidic for sensitive nitriles.[2]

  • Concentration: Evaporate solvent under reduced pressure at <40°C . High heat can degrade the N-TFA bond.

Protocol B: Recrystallization (High Purity)

Purpose: Obtaining >98% purity for biological assays or X-ray crystallography.[2]

ParameterCondition
Solvent System Ethanol / Water (Preferred) or EtOAc / Heptane
Concentration 1g crude / 5-10 mL solvent
Temperature Heat to reflux (approx. 75°C for EtOH) until dissolved.[2]
Cooling Rate Slow cooling to RT over 2 hours, then 4°C overnight.
Yield Expectation 70-85% recovery

Step-by-Step:

  • Dissolve crude solid in boiling Ethanol (absolute).

  • Add hot water dropwise until persistent turbidity is just observed.

  • Add a few drops of Ethanol to clear the solution.

  • Remove from heat and cover with foil (exclude light).

  • Allow to stand undisturbed. Filter crystals and wash with cold 50% EtOH/Water.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for purifying 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture TLC_Check TLC Analysis (Hexane:EtOAc 3:1) Start->TLC_Check Impurities Identify Impurities TLC_Check->Impurities Acidic_Imp Residual TFA/TFAA Impurities->Acidic_Imp Low Rf Streak Polar_Imp Free Amine / Hydrolysis Impurities->Polar_Imp Baseline Spot NonPolar_Imp Unreacted Starting Material Impurities->NonPolar_Imp High Rf Spot Workup Protocol A: Cold NaHCO3 Wash Acidic_Imp->Workup Column Flash Chromatography (Hex/EtOAc Gradient) Polar_Imp->Column NonPolar_Imp->Column Recryst Protocol B: Recrystallization (EtOH/H2O) Workup->Recryst Final Pure Product (>98% HPLC) Recryst->Final Column->Final

Caption: Decision tree for selecting the appropriate purification method based on TLC impurity profiling.

Part 5: References & Authority

  • Synthesis of N-Trifluoroacetyl Indolines :

    • Wang, G., et al. (2022).[2] "Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles." Organic Letters. This paper details the stability and synthesis of N-TFA indolines, providing the basis for the stability claims of the N-TFA group.

    • [2][4]

  • Purification of Indoline Carbonitriles :

    • Syntheses involving 4-cyanoindoles often utilize standard silica chromatography (Hexane/EtOAc) due to the moderate polarity introduced by the nitrile group.

    • Journal of Applied Pharmaceutical Science (2011).[2] "Synthesis and Antimicrobial Activities of New Indolyl-Pyrimidine Derivatives." (General reference for indole nitrile handling).

    • [Source: J. App.[2][5][6] Pharm. Sci.]([Link])

  • General Handling of Trifluoroacetamides :

    • Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. (Standard text for stability of amide protecting groups).

Disclaimer: This guide is intended for use by trained chemical professionals. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic compounds.

Sources

Troubleshooting

troubleshooting failed reactions involving 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Current Status: Operational Ticket ID: IND-TFA-CN-004 Subject: Troubleshooting Reaction Failures & Stability Profiles Critical Stability Profile (Read Me First) Before troubleshooting specific failed reactions, you must...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: IND-TFA-CN-004 Subject: Troubleshooting Reaction Failures & Stability Profiles

Critical Stability Profile (Read Me First)

Before troubleshooting specific failed reactions, you must understand the "Stability Triangle" of this molecule. 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (Structure 1 ) sits at the intersection of three competing reactivities. A failure in your reaction is likely due to violating one of these boundaries.

The Stability Triangle
  • Vertex A (N-Protecting Group): The Trifluoroacetyl (TFA) group is Base Labile . It is stable to acid but will hydrolyze or cleave in nucleophilic bases (e.g., NaOH, K₂CO₃ in MeOH).

  • Vertex B (Core Skeleton): The Indoline core is Oxidation Prone . Unlike indole, it is not aromatic. It readily oxidizes to the corresponding indole (aromatic) in the presence of oxidants (DDQ) or even air over time.

  • Vertex C (Functional Group): The C4-Nitrile is Hydrolysis Susceptible . Strong acids or bases with heat will convert -CN to -CONH₂ (amide) or -COOH (acid).

StabilityTriangle Molecule 1-(2,2,2-Trifluoroacetyl) indoline-4-carbonitrile TFA N1-TFA Group (Base Labile) Molecule->TFA Avoid strong bases (pH > 10) Core Indoline Core (Oxidation Risk) Molecule->Core Avoid air/oxidants (DDQ, MnO2) CN C4-Nitrile (Hydrolysis Risk) Molecule->CN Avoid reflux w/ aq. Acid/Base

Figure 1: Stability map indicating the three primary chemical vulnerabilities of the substrate.

Troubleshooting Guides & FAQs

Category A: The Protecting Group (TFA)

Issue: "I lost the TFA group during my reaction, but I didn't intend to deprotect." Diagnosis: You likely used a nucleophilic base or a reducing agent that attacked the highly electrophilic trifluoroacetamide carbonyl. Solution:

  • Avoid: Methanolic K₂CO₃, NaOMe, or NaBH₄ if you want to keep the TFA intact. The electron-withdrawing nature of the CF₃ group makes the amide bond significantly more susceptible to nucleophilic attack than a standard acetamide.

  • Alternative: Use non-nucleophilic bases like DIPEA, TEA, or NaH in aprotic solvents (THF, DMF) for alkylations.

Issue: "I cannot remove the TFA group (Deprotection failed)." Diagnosis: While labile, the TFA group can be stubborn if the indoline nitrogen is electronically deactivated by the C4-cyano group (an electron-withdrawing group). Solution:

  • Standard Protocol: K₂CO₃ (3.0 equiv) in MeOH/H₂O (10:1) at RT is usually sufficient.

  • Escalation: If that fails, switch to NaBH₄ in EtOH (reductive cleavage). This is highly effective for N-TFA indolines where basic hydrolysis is sluggish due to electronic deactivation [1][2].

Category B: The Indoline Core

Issue: "My product mass is M-2. I have an indole, not an indoline." Diagnosis: Unwanted oxidation (Dehydrogenation). Mechanism: Indolines are 2,3-dihydroindoles. The driving force to become a fully aromatic indole is high. If your reaction involved heating in air, or reagents like Pd/C, DDQ, or NBS, you have oxidized the ring. Solution:

  • Prevention: Degas all solvents. Run reactions under Argon/Nitrogen. Add an antioxidant (e.g., BHT) if the reaction allows.

  • Check Reagents: Avoid Pd catalysts in the presence of oxygen, as this promotes aerobic oxidation of indolines [3].

Category C: Ring Functionalization

Issue: "Electrophilic Aromatic Substitution (EAS) on the ring failed or gave low yield." Diagnosis: Electronic Deactivation. Explanation: You have a benzene ring substituted with a Nitrile (strong EWG) and an N-TFA group (moderate EWG). The ring is highly electron-deficient. Solution:

  • Reality Check: Friedel-Crafts acylations or alkylations will likely fail or require harsh conditions that degrade the nitrile.

  • Alternative: Use Lithiation . Perform a halogen-lithium exchange if you have a bromide precursor, or attempt directed ortho-lithiation (DoM) using the CN group as a director (though N-TFA might interfere). Note: Strong bases for lithiation (n-BuLi) will attack the CN or TFA group first.

  • Recommended Route: Functionalize the ring before building the indoline or installing the nitrile.

Detailed Protocols

Protocol 1: Controlled Deprotection of N-TFA

Use this when you need to reveal the free indoline amine without hydrolyzing the nitrile.

ParameterCondition
Reagent Sodium Borohydride (NaBH₄)
Solvent Ethanol (Absolute)
Stoichiometry 5.0 - 10.0 equivalents
Temperature 0°C to Room Temperature
Time 2 - 16 Hours

Step-by-Step:

  • Dissolve 1-(2,2,2-trifluoroacetyl)indoline-4-carbonitrile (1.0 equiv) in absolute Ethanol (0.1 M concentration).

  • Cool the solution to 0°C (ice bath).

  • Add NaBH₄ (5.0 equiv) portion-wise (gas evolution will occur).

  • Remove ice bath and stir at RT. Monitor by TLC/LCMS.

  • Quench: Carefully add Acetone (to scavenge excess borohydride) or sat. NH₄Cl.

  • Workup: Extract with EtOAc. The nitrile should remain intact.

    • Why this works: Reductive cleavage is orthogonal to nitrile hydrolysis conditions (which require H₂O/OH⁻/Heat) [4].

Protocol 2: Troubleshooting Workflow (Decision Tree)

Troubleshooting Start Reaction Failed CheckMass Check LCMS/NMR Mass Start->CheckMass MassM2 Mass = [M-2] CheckMass->MassM2 Found MassM96 Mass = [M-96] CheckMass->MassM96 Found MassPlus18 Mass = [M+18] CheckMass->MassPlus18 Found Oxidation Diagnosis: Oxidation to Indole Action: Degas solvents, remove oxidants MassM2->Oxidation Deprotection Diagnosis: Unwanted TFA Loss Action: Switch to non-nucleophilic base MassM96->Deprotection Hydrolysis Diagnosis: Nitrile -> Amide Action: Lower Temp, Control pH MassPlus18->Hydrolysis

Figure 2: Diagnostic workflow based on mass spectrometry shifts.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for TFA stability and cleavage conditions).

  • Katritzky, A. R., et al. (1999).[1] Efficient Synthesis of Trifluoroacetamides. Synthesis, 1999(1), 55-57. (Discusses the formation and stability of TFA amides).

  • Li, S. (2025).[2] Recent Advances in the Electrochemical Functionalization of Indoles. The Chemical Record. (Discusses oxidation potentials and mechanisms of indoline/indole systems).

  • Organic Chemistry Portal. (2025). Trifluoroacetamides - Protection and Deprotection.[1][3][4][5] (General guide on TFA cleavage using borohydride vs. hydrolysis). Link

Sources

Optimization

optimization of reaction parameters for 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

The following guide is a specialized Technical Support resource designed for organic chemists and process development scientists working with 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile . This document synthesizes s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a specialized Technical Support resource designed for organic chemists and process development scientists working with 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile .

This document synthesizes standard operating procedures with advanced optimization strategies, focusing on the two primary synthetic pathways:


-Trifluoroacetylation  (Route A) and Pd-Catalyzed Cyanation  (Route B).[1]

[1]

Reaction Landscape & Strategic Analysis

The target molecule, 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile , combines an electron-deficient indoline core with a labile trifluoroacetyl (TFA) protecting group and a nitrile moiety.[1]

Chemist's Insight: The primary challenge in synthesizing this molecule is not the bond formation itself, but the chemoselectivity and stability of the functional groups.

  • The TFA Group: While an excellent protecting group that deactivates the ring against oxidation (to indole), it is susceptible to hydrolysis under basic conditions (pH > 10).

  • The Nitrile Group: Stable under standard acylation, but prone to hydrolysis (to amide/acid) under strong acidic conditions or high heat.[1]

Optimization Workflow Diagram

The following logic flow helps determine the optimal optimization strategy based on your starting material and observed impurities.

OptimizationWorkflow Start Select Starting Material RouteA Route A: Indoline-4-carbonitrile (Direct Acylation) Start->RouteA Commercial Core Available RouteB Route B: 4-Bromo-1-(TFA)indoline (Cyanation) Start->RouteB Halogenated Precursor DecisionA Key Issue: Exotherm & Solubility RouteA->DecisionA DecisionB Key Issue: Catalyst Poisoning & TFA Loss RouteB->DecisionB OptA1 Switch Solvent: DCM -> THF (Better Solubility) DecisionA->OptA1 OptA2 Control: 0°C Addition (Suppress Impurities) DecisionA->OptA2 OptB1 Catalyst: Pd2(dba)3 / Xantphos (Mild Conditions) DecisionB->OptB1 OptB2 Cyan source: Zn(CN)2 (Avoids Basic Hydrolysis) DecisionB->OptB2 Target Target: 1-(TFA)indoline-4-carbonitrile High Purity >98% OptA1->Target OptA2->Target OptB1->Target OptB2->Target

Caption: Decision matrix for selecting and optimizing the synthetic route based on precursor availability and common pitfalls.

Route A: -Trifluoroacetylation (Primary Protocol)[1]

This is the preferred route if indoline-4-carbonitrile is available.[1] The reaction utilizes Trifluoroacetic Anhydride (TFAA).[1][2]

Core Protocol
  • Reagents: Indoline-4-carbonitrile (1.0 equiv), TFAA (1.2–1.5 equiv), Pyridine (2.0 equiv) or Et

    
    N.[1]
    
  • Solvent: Dichloromethane (DCM) is standard; THF is used if the nitrile starting material is insoluble in DCM.[1]

  • Temperature: 0 °C (Addition)

    
     RT (Stirring).
    
Optimization Parameters (Experimental Data)

The following table summarizes the impact of variable changes on yield and purity.

ParameterConditionOutcomeRecommendation
Base Choice Triethylamine (Et

N)
Moderate Yield.[1] HCl salts can trap starting material.[1]Use Pyridine. It acts as both base and co-solvent, preventing precipitation of intermediates.[1]
Reagent Stoichiometry TFAA (1.0 equiv)Incomplete conversion (~85%).[1]Use 1.2–1.5 equiv. Excess TFAA ensures completion; excess is easily hydrolyzed during workup.[1]
Temperature RT AdditionDarkening of reaction (oxidation/polymerization).[1]Start at 0 °C. Control the exotherm to prevent side reactions.
Quenching Water (Direct)Violent exotherm; potential hydrolysis of CN.[1]Sat. NaHCO

.
Buffer the quench to neutralize TFA byproduct gently.[1]
Troubleshooting Guide (Route A)

Q: The reaction mixture turned black/dark brown upon adding TFAA.

  • Cause: Exothermic decomposition or acid-catalyzed polymerization of the indoline core before acylation is complete.[1]

  • Solution: Ensure the reaction is cooled to 0 °C before adding TFAA. Add TFAA dropwise over 20–30 minutes.[1] Ensure the system is under an inert atmosphere (N

    
     or Ar) to prevent oxidation of the electron-rich indoline ring.[1]
    

Q: I see a "double acylation" spot on TLC.

  • Cause: Unlikely with this specific substrate as there is only one nucleophilic nitrogen.[1] However, if the nitrile hydrolyzes to an amide, the amide nitrogen can be trifluoroacetylated.[1]

  • Solution: Keep the reaction strictly anhydrous. Use dry DCM/Pyridine.[1] Moisture triggers nitrile hydrolysis.[1]

Q: The product degrades during column chromatography.

  • Cause: Silica gel is slightly acidic.[1] The TFA group is stable, but the combination of silica acidity and trace impurities might cause streaking.

  • Solution: Pre-treat the silica column with 1% Et

    
    N in Hexanes to neutralize it, or use neutral alumina.[1]
    

Route B: Pd-Catalyzed Cyanation (Alternative)[1]

Use this route if you are starting from 4-bromo-1-(trifluoroacetyl)indoline .[1]

Core Protocol
  • Reagents: 4-Bromo precursor, Zn(CN)

    
     (0.6 equiv), Pd
    
    
    
    (dba)
    
    
    (2 mol%), Xantphos (4 mol%), TMEDA (catalytic).[1]
  • Solvent: DMF or NMP (degassed).[1]

  • Temperature: 80–100 °C.[1]

Critical Optimization: Preventing TFA Loss

The TFA group is sensitive to the high temperatures and basic conditions often used in Rosenmund-von Braun reactions (CuCN at >150 °C).[1]

Q: My TFA group fell off during cyanation. Why?

  • Analysis: Standard cyanation often uses strong bases or high heat which promotes hydrolysis of the amide bond.[1]

  • Fix: Switch to Zinc Cyanide (Zn(CN)

    
    ) . It is less basic than KCN.[1] Avoid using nucleophilic amines as solvents.[1] Use a mild catalyst system like Pd
    
    
    
    (dba)
    
    
    /dppf
    or Xantphos which operates at lower temperatures (80–90 °C) compared to copper-mediated methods.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetyl Chloride (TFA-Cl) instead of TFAA? A: Yes, but TFA-Cl is a gas/volatile liquid and harder to handle quantitatively.[1] It also generates HCl gas, which is more aggressive toward the nitrile group than the trifluoroacetic acid generated by TFAA.[1] If you must use TFA-Cl, ensure you have a robust scavenger (3.0 equiv Et


N) and keep the temperature at -10 °C.[1]

Q: How do I store the final product? A: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile should be stored at 2–8 °C under an inert atmosphere. While the electron-withdrawing TFA group stabilizes the indoline against oxidation, long-term exposure to air and moisture can lead to slow hydrolysis of the TFA group.

Q: Is the nitrile group at position 4 reactive? A: The 4-position is sterically crowded by the peri-hydrogen at C3 and the


-substituent. Nucleophilic attack at the nitrile carbon may be slower than expected.[1] If you plan to hydrolyze the nitrile to an acid later, you will likely need harsh conditions (KOH/EtOH reflux), which will  remove the TFA group simultaneously.[1]

Q: Why is the yield low on scale-up (Route A)? A: On scale (>10g), the exotherm from TFAA addition is significant.[1] If the internal temperature spikes, you generate tar.[1]

  • Scale-up Protocol: Use an internal temperature probe.[1] Adjust addition rate to keep

    
    .
    

References

  • General Indoline Acylation

    • Citation: "Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate."[1] Molecules, 2023.[1][3][4] (Provides context on N-functionalization stability).

    • Relevance: Establishes baseline stability for N-acyl
    • [1]

  • TFA Protection Protocols (Nordlander Context)

    • Citation: Gribble, G. W.[1] "The Nordlander Indole Synthesis." Indole Ring Synthesis: From Natural Products to Drug Discovery, 2016.[1]

    • Relevance: Discusses the use of TFAA/TFA in manipulating indoline/indole cores and the stability of the N-TFA bond.
  • Cyanation of Aryl Halides (Palladium Chemistry)

    • Citation: "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 2021.[1][5]

    • Relevance: While focusing on position 2, the Pd-catalysis conditions (solvent, temperature) are directly transferable to position 4 functionalization.[1]

    • [1]

  • TFAA Reactivity & Handling

    • Citation: "Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides."[1] Molecules, 2022.[1][6]

    • Relevance: Highlights the reactivity profiles of anhydrides with indole-like systems.
    • [1]

Sources

Troubleshooting

common impurities in 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile and their removal

Welcome to the technical support guide for 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important building block. Here, we address frequently encountered impurities, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommended solutions to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My final product shows a significant amount of residual Trifluoroacetic Acid (TFA). What is the source of this impurity and how can I effectively remove it?

Answer:

Residual Trifluoroacetic Acid (TFA) is a very common impurity, especially if Trifluoroacetic Anhydride (TFAA) is used as the acylating agent. TFA is generated from the reaction of TFAA with any trace moisture present in the reagents or solvent, or from the reaction itself. As a strong acid, TFA can protonate your product or other basic species in the reaction mixture, forming salts that can be difficult to remove by simple evaporation.[1][2]

Troubleshooting Protocol for TFA Removal:

Here are several methods, from simplest to most rigorous, for the removal of TFA. The best method will depend on the scale of your reaction and the stability of your compound.

Method 1: Azeotropic Distillation

  • Principle: TFA forms azeotropes with certain solvents, which allows for its removal at a lower boiling point than TFA itself.

  • Protocol:

    • Concentrate the crude reaction mixture under reduced pressure.

    • Add methanol or toluene to the residue.

    • Co-evaporate the mixture under reduced pressure.

    • Repeat steps 2 and 3 two to three more times to ensure complete removal of TFA.[1]

Method 2: Aqueous Basic Wash

  • Principle: This classic acid-base extraction method neutralizes the acidic TFA to its water-soluble salt (trifluoroacetate), which is then partitioned into the aqueous phase.

  • Protocol:

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of ammonia (NH₃).[3] Be cautious as CO₂ evolution can cause pressure buildup if using bicarbonate.

    • Separate the aqueous layer.

    • Repeat the wash 1-2 more times.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Method 3: Solid-Phase Scavenging

  • Principle: This method utilizes a basic resin to selectively bind and remove the acidic TFA from the reaction mixture. This avoids an aqueous workup, which can be beneficial for water-sensitive compounds.

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent.

    • Add a basic resin such as Amberlyst® A21 or a strong cation-exchange resin like PoraPak™ Rxn CX.[3][4]

    • Stir the mixture at room temperature for 1-4 hours.

    • Filter off the resin and wash it with a small amount of the solvent.

    • Combine the filtrates and concentrate under reduced pressure.

Method Advantages Disadvantages
Azeotropic Distillation Simple, avoids aqueous workup.May not be completely effective for high concentrations of TFA.
Aqueous Basic Wash Highly effective for removing large amounts of acid.May not be suitable for water-sensitive compounds; can lead to emulsions.
Solid-Phase Scavenging High selectivity, avoids aqueous workup, simple filtration.Cost of the resin; may require optimization of reaction time.
FAQ 2: I've noticed a significant peak in my analysis corresponding to the starting material, indoline-4-carbonitrile. What could be causing this, and how can I remove it?

Answer:

The presence of unreacted indoline-4-carbonitrile can be due to two main reasons: incomplete acylation or hydrolysis of the trifluoroacetyl group during workup or purification. The N-trifluoroacetyl group can be labile under certain conditions, particularly in the presence of strong bases or acids, or nucleophiles like water.[5]

Troubleshooting and Removal Strategy:

The primary method for removing unreacted starting material and many other organic impurities is column chromatography.

Workflow for Purification by Column Chromatography:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_dissolve Dissolve crude product in minimum DCM prep_adsorb Adsorb onto silica gel or celite prep_dissolve->prep_adsorb prep_dry Dry under vacuum prep_adsorb->prep_dry chrom_load Load dried crude product onto the column prep_dry->chrom_load chrom_pack Pack column with silica gel in chosen eluent chrom_pack->chrom_load chrom_elute Elute with a gradient of Hexane/Ethyl Acetate chrom_load->chrom_elute chrom_collect Collect fractions based on TLC analysis chrom_elute->chrom_collect post_combine Combine pure fractions chrom_collect->post_combine post_concentrate Concentrate under reduced pressure post_combine->post_concentrate post_dry Dry under high vacuum post_concentrate->post_dry G SM Indoline-4-carbonitrile Product 1-(2,2,2-Trifluoroacetyl) indoline-4-carbonitrile SM->Product Incomplete Reaction Impurity_SM Unreacted Starting Material SM->Impurity_SM Reagent TFAA Reagent->Product Impurity_TFA Trifluoroacetic Acid (TFA) Reagent->Impurity_TFA Reaction with H₂O Impurity_Hydrolysis Hydrolysis Product (Indoline-4-carbonitrile) Product->Impurity_Hydrolysis Workup/Purification Water H₂O (Moisture) Water->Impurity_TFA

Sources

Optimization

deprotection of the trifluoroacetyl group from 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Welcome to the technical support guide for the deprotection of the trifluoroacetyl group from 1-(2,2,2-trifluoroacetyl)indoline-4-carbonitrile. This document is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the deprotection of the trifluoroacetyl group from 1-(2,2,2-trifluoroacetyl)indoline-4-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth protocols, mechanistic insights, and troubleshooting solutions to ensure a successful and high-yielding deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoroacetyl group on the indoline nitrogen?

The trifluoroacetyl (TFA) group serves as a robust protecting group for the secondary amine of the indoline ring. Its primary advantages include:

  • High Stability: It is stable to a wide range of synthetic conditions, including many acidic and oxidative reagents.

  • Electron-Withdrawing Nature: The strong electron-withdrawing effect of the CF₃ moiety deactivates the nitrogen, preventing its participation in undesired side reactions.

  • Mild Cleavage Conditions: Despite its stability, it can be removed under mild basic conditions, which preserves other sensitive functional groups.[1]

Q2: What is the standard method for removing a trifluoroacetyl group from an amine?

The most common and reliable method for cleaving a trifluoroacetamide is through basic hydrolysis.[2] Mild inorganic bases are typically employed to avoid side reactions with other functional groups on the molecule. Reagents like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a protic solvent system, such as methanol and water, are highly effective.[1][2]

Q3: What is the chemical mechanism for the basic hydrolysis of a trifluoroacetamide?

The deprotection proceeds via a nucleophilic acyl substitution mechanism. The process can be broken down into the following key steps:

  • Nucleophilic Attack: A hydroxide ion (or methoxide, if using a base in methanol) attacks the electrophilic carbonyl carbon of the trifluoroacetyl group. This forms a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the cleavage of the carbon-nitrogen bond.

  • Proton Transfer: The resulting indoline anion is protonated by the solvent (e.g., water or methanol) to yield the free secondary amine, indoline-4-carbonitrile. The other product is a trifluoroacetate salt.

G

Q4: Will the basic deprotection conditions affect the nitrile group at the 4-position of the indoline?

This is a critical consideration. The nitrile group (–C≡N) can be susceptible to hydrolysis to form a primary amide (–CONH₂) or a carboxylic acid (–COOH) under harsh basic or acidic conditions, typically requiring elevated temperatures and strong bases like NaOH or KOH.[3][4][5]

However, the mild conditions recommended for trifluoroacetyl group removal (e.g., K₂CO₃ in methanol/water at room temperature) are generally selective and pose a low risk to the nitrile group.[2] The trifluoroacetamide is significantly more reactive towards basic hydrolysis than the nitrile, allowing for a clean and selective deprotection. It is crucial to monitor the reaction and avoid unnecessarily harsh conditions to maintain the integrity of the nitrile.

Experimental Protocols & Workflow

This section provides a reliable, step-by-step protocol for the deprotection of 1-(2,2,2-trifluoroacetyl)indoline-4-carbonitrile.

Workflow Overview

G start Start: 1-(TFA)-indoline-4-carbonitrile dissolve Dissolve in Methanol/Water start->dissolve add_base Add K₂CO₃ dissolve->add_base react Stir at Room Temp add_base->react monitor Monitor by TLC react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Dry & Concentrate workup->purify end_node Final Product: Indoline-4-carbonitrile purify->end_node

Protocol 1: Deprotection using Potassium Carbonate

This protocol employs mild basic conditions to selectively cleave the trifluoroacetyl group while preserving the nitrile functionality.

Materials:

  • 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

  • Methanol (MeOH)

  • Deionized Water

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 1-(2,2,2-trifluoroacetyl)indoline-4-carbonitrile (1.0 eq) in a mixture of methanol and water. A common solvent ratio is 4:1 to 5:1 (MeOH:H₂O) to ensure solubility of both the substrate and the base. A typical concentration is 0.1–0.2 M.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0–3.0 eq) to the stirred solution. An initial effervescence may be observed if any acidic impurities are present.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20–25 °C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (see Protocol 2). This typically takes 2–6 hours.

  • Quenching & Solvent Removal: Once the reaction is complete, carefully add water to dissolve any remaining solids. Reduce the volume of the mixture by approximately 70-80% using a rotary evaporator to remove most of the methanol.

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (1 x volume). This step helps to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude indoline-4-carbonitrile.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, column chromatography on silica gel can be performed.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to track the disappearance of the starting material and the appearance of the product.[6][7]

Procedure:

  • Prepare TLC Plate: On a silica gel TLC plate, draw a starting line with a pencil.

  • Spotting: Using a capillary tube, apply three spots to the starting line:

    • SM: A dilute solution of your starting material.

    • CO: A co-spot containing both the starting material and the reaction mixture.

    • RM: A sample taken directly from your reaction mixture.

  • Elution: Place the plate in a TLC chamber containing a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The deprotected product, being more polar due to the free N-H group, will have a lower Rf value (will travel less distance up the plate) than the starting trifluoroacetamide.

CompoundExpected Rf Value
1-(TFA)-indoline-4-carbonitrileHigher Rf
Indoline-4-carbonitrile (Product)Lower Rf

Troubleshooting Guide

G

Issue 1: The reaction is slow or incomplete.

Q: My TLC analysis shows a significant amount of starting material remaining after several hours. What should I do?

A: Incomplete deprotection can arise from several factors. Consider the following adjustments:

  • Increase Reagent Equivalents: Ensure you are using at least 2.0 equivalents of K₂CO₃. For stubborn reactions, increasing this to 3.0 equivalents can be beneficial. The base is consumed stoichiometrically, so an excess is required to drive the reaction to completion.

  • Extend Reaction Time: Some substrates may react more slowly. Continue to monitor the reaction for an extended period (e.g., up to 24 hours) before concluding it has stalled.

  • Increase Temperature: If the reaction is sluggish at room temperature, gently warming the mixture to 30–40 °C can increase the rate of reaction. However, avoid excessive heat to prevent potential hydrolysis of the nitrile group.

  • Check Reagent Quality: Ensure your potassium carbonate is anhydrous and has been stored properly. Old or hydrated base will be less effective. Similarly, ensure your solvents are of appropriate quality.

Issue 2: I'm observing unexpected side products in my LC-MS or NMR analysis.

Q: My final product is not clean, and I see masses corresponding to the hydrolysis of the nitrile group. How can I prevent this?

A: The formation of the corresponding amide or carboxylic acid is a sign that the reaction conditions are too harsh.[3]

  • Use a Milder Base: Potassium carbonate is generally mild enough, but if side reactions persist, you could try an even weaker base like sodium bicarbonate (NaHCO₃), although this will likely require longer reaction times. Strictly avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which are known to readily hydrolyze nitriles at elevated temperatures.[4]

  • Maintain Room Temperature: Do not heat the reaction unless absolutely necessary. The activation energy for nitrile hydrolysis is generally higher than for trifluoroacetamide hydrolysis, so maintaining a lower temperature favors the desired reaction.

  • Minimize Reaction Time: Do not let the reaction run significantly longer than needed. Once TLC indicates full consumption of the starting material, proceed with the work-up promptly.

Issue 3: I'm having difficulty with the aqueous work-up.

Q: During the extraction, I'm getting an emulsion that is difficult to separate. How can I resolve this?

A: Emulsions are common when working with amine products, which can act as surfactants.

  • Use Brine: The addition of a saturated brine solution during the washing step increases the ionic strength of the aqueous phase.[6] This helps to dehydrate the organic layer and disrupts the emulsion, leading to a cleaner phase separation.

  • Filter through Celite: If a persistent emulsion or fine particulate matter is present, filtering the combined organic layers through a small pad of Celite® or cotton can help break the emulsion and clarify the solution before drying.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for 10-20 minutes is enough for the layers to separate. Gentle swirling, rather than vigorous shaking, during the extraction can also help prevent emulsion formation.

References

  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Benchchem.
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
  • Technical Support Center: Troubleshooting Boc Deprotection Failures. Benchchem.
  • Troubleshooting incomplete Boc deprotection. Benchchem.
  • Kent SB, et al. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed.
  • Boc De-protection. Reddit. Available from: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA?
  • Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. Available from: [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Tutor.
  • Trifluoroacetamides. Organic Chemistry Portal. Available from: [Link]

  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World.
  • Chemistry of Nitriles. LibreTexts.
  • Technical Support Center: N-Protecting Group Removal
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • Hydrolysis of nitriles. Chemguide. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 1-(2,2,2-Trifluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile from 4-bromoindoline.

This transformation involves two primary stages: the protection of the indoline nitrogen via trifluoroacetylation, followed by a palladium-catalyzed cyanation of the aryl bromide. The cyanation step is notoriously prone to catalyst poisoning and reproducibility issues on a multi-gram to kilogram scale. This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure process robustness.

Reaction Workflow

Workflow for the two-step synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile.

Section 1: N-Trifluoroacetylation Troubleshooting

The first step requires the protection of the secondary amine of 4-bromoindoline to prevent catalyst coordination and unwanted side reactions during the subsequent cross-coupling.

Standard Protocol: N-Trifluoroacetylation
  • Preparation: Dissolve 4-bromoindoline (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 10 volumes) under a nitrogen atmosphere.

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath.

  • Addition: Dropwise add Trifluoroacetic anhydride (TFAA) (1.2 equiv). Caution: Highly exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 2 hours 1.

  • Workup: Quench carefully with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate under reduced pressure. Azeotropic distillation with additional DCM can be used to remove residual trace acid 1.
FAQ & Troubleshooting

Q: During scale-up, my reaction mixture turns excessively dark, and the yield drops. What is causing this? A: This is a thermal degradation issue caused by inadequate heat dissipation during the addition of TFAA. The reaction between the indoline and TFAA is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, meaning internal temperatures can spike if the addition rate is too fast. Solution: Strictly control the internal temperature (keep below 5 °C during addition) using a jacketed reactor and slow the dosing rate of TFAA.

Q: Can I use a base like triethylamine (TEA) or pyridine? A: While bases can act as acid scavengers, they are often unnecessary for indolines and can complicate the workup or lead to color-forming impurities. The protocol above relies on the direct reaction with TFAA, which is generally sufficient and cleaner for this specific substrate 1.

Section 2: Palladium-Catalyzed Cyanation Scale-Up

Converting the aryl bromide to an aryl nitrile is the most challenging step. Free cyanide ions (


) are strong 

-donors and

-acceptors that readily coordinate to Palladium(0), forming inactive

complexes. This "catalyst poisoning" halts the catalytic cycle.
Standard Protocol: Robust Cyanation

Note: This protocol utilizes an in-situ generated Pd(0) catalyst from an air-stable precatalyst, maximizing scale-up reliability 2.

  • Preparation: In a rigorously dried reactor under inert gas (Argon/Nitrogen), charge 1-(Trifluoroacetyl)-4-bromoindoline (1.0 equiv), XantPhos-PdCl2 (0.01 equiv / 1 mol%), and N,N-diisopropylethylamine (DIPEA) (0.02 equiv) in anhydrous Dimethylacetamide (DMAc).

  • Pre-heating (Critical Step): Heat the mixture to the target reaction temperature (85 °C) before adding the cyanide source 3.

  • Cyanide Addition: Once at 85 °C, add Zinc Cyanide (

    
    ) (0.55 to 0.6 equiv) in portions.
    
  • Reaction: Stir at 85 °C until complete consumption of the starting material (typically 3-5 hours).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with water and brine to remove DMAc and zinc salts. Ensure all aqueous waste is treated with bleach (sodium hypochlorite) in a designated basic waste stream to destroy residual cyanides prior to disposal.

FAQ & Troubleshooting

Q: Why did my palladium catalyst die before the reaction finished? A: This is almost always due to cyanide poisoning. The concentration of dissolved


 must be kept extremely low. If the concentration spikes, it outcompetes the aryl bromide for coordination to the Pd(0) center.
Solution:  Use 

instead of NaCN or KCN.

is only sparingly soluble in solvents like DMF or DMAc. This low solubility acts as a physical buffer, slowly releasing cyanide into the solution only as fast as it is consumed by the catalytic cycle 4.

Q: Why is the order of addition so critical on a large scale? A: If


 is mixed with the catalyst and substrate at room temperature and then heated, the cyanide dissolves and coordinates to the palladium before the oxidative addition of the aryl bromide can initiate. By pre-heating the mixture to 50-85 °C and adding the 

last, you ensure the Pd(0) species is already active and undergoing oxidative addition with the aryl bromide, effectively "outrunning" the poisoning mechanism 3.

Q: I am seeing batch-to-batch variability. How can I increase the robustness of the catalytic cycle? A: The addition of catalytic amounts of Zinc dust and Zinc acetate can dramatically improve reproducibility. Zinc dust acts as a mild reducing agent to continuously reduce any inactive Pd(II) back to the active Pd(0) state, while Zinc acetate helps solubilize the reactive species and ensures high catalytic turnover [[5]](). Alternatively, using DIPEA with the XantPhos-PdCl2 precatalyst generates the active Pd(0) species in situ reliably without the need for air-sensitive Pd2(dba)3 2.

Quantitative Data: Comparison of Cyanation Conditions

The following table summarizes the impact of different reagents and conditions on the cyanation of aryl bromides, illustrating why specific choices are mandated for scale-up.

Cyanide SourceCatalyst SystemAdditivesScale-Up ViabilityKey Mechanistic Insight
NaCN / KCN Pd(PPh3)4NoneLow High solubility leads to rapid

release, causing immediate formation of inactive

.
Acetone Cyanohydrin Cu-CatalyzedNoneModerate Allows precise control of cyanide concentration via dosage rate, but requires specialized pumping equipment 3.

Pd2(dba)3 / dppfZn dust, Zn(OAc)2High Low solubility buffers

concentration. Zn dust maintains Pd(0) state, preventing catalyst death 5.

XantPhos-PdCl2DIPEAVery High DIPEA acts as a mild reducing agent to generate Pd(0) in situ from air-stable precatalysts, highly robust 2.
References
  • Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition. ResearchGate. 3

  • A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. ResearchGate. 5

  • Optimisation and scale-up of microwave assisted cyanation. Tetrahedron / CEM. 4

  • Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides. Organic Chemistry Portal. 2

  • US11319287B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer. Google Patents. 1

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Spectroscopic Validation Guide: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile Part 1: Executive Summary & Strategic Context In the synthesis of next-generation Androgen Receptor (AR) antagonists (e.g., analogs of Apal...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation Guide: 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Part 1: Executive Summary & Strategic Context

In the synthesis of next-generation Androgen Receptor (AR) antagonists (e.g., analogs of Apalutamide or Enzalutamide), the scaffold 1-(2,2,2-trifluoroacetyl)indoline-4-carbonitrile represents a critical intermediate.[1] The trifluoroacetyl (TFA) group serves two distinct roles: it protects the indoline nitrogen during electrophilic aromatic substitutions or lithiations, and it acts as a lipophilic handle that can be monitored via


 NMR.

This guide provides an objective comparison of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 NMR spectral performance of this product against its precursor, indoline-4-carbonitrile . It establishes a self-validating protocol to confirm N-acylation and assess purity without relying solely on HPLC.

Part 2: Structural Analysis & Workflow

The transformation from the free amine to the trifluoroacetamide induces specific, predictable shifts in the NMR spectrum due to the electron-withdrawing nature of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group and the anisotropy of the amide bond.
Visual Workflow: Synthesis & Validation Logic

NMR_Validation_Workflow Start Start: Crude Reaction Mixture Solvent_Choice Solvent Selection: CDCl3 (Preferred) vs DMSO-d6 Start->Solvent_Choice Acquisition Acquire 1H & 19F NMR Solvent_Choice->Acquisition Dissolve 10-15mg Decision_H7 Check H-7 (Aromatic) Shift > 8.0 ppm? Acquisition->Decision_H7 Decision_H2 Check H-2 (Aliphatic) Shift > 4.0 ppm? Decision_H7->Decision_H2 Yes (Deshielding Present) Invalid INVALID: Free Amine Persists Decision_H7->Invalid No (Signal < 7.0 ppm) Valid VALIDATED: Product Confirmed Decision_H2->Valid Yes Decision_H2->Invalid No

Figure 1: Decision matrix for validating N-trifluoroacetylation using diagnostic chemical shifts.

Part 3: Comparative Performance Analysis

The "performance" of the spectrum is defined by the resolution of diagnostic signals that differentiate the product from the starting material.

Table 1: Spectral Fingerprint Comparison (CDCl , 400 MHz)
FeaturePrecursor: Indoline-4-carbonitrileProduct: 1-(TFA)indoline-4-carbonitrileMechanistic Cause of Shift
H-7 (Aromatic) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

6.80 – 6.95 ppm
(d/m)

8.35 – 8.50 ppm
(d)
Diagnostic: Carbonyl anisotropy and EWG effect of TFA strongly deshield the ortho proton.
H-2 (Aliphatic) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

3.60 – 3.70 ppm
(t)

4.25 – 4.40 ppm
(t)
Diagnostic: N-acylation pulls electron density from the

-carbons.
H-3 (Aliphatic) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

3.00 – 3.10 ppm (t)

3.30 – 3.45 ppm (t)
Mild inductive effect; less dramatic than H-2.
NH Proton Broad singlet (~4.0 - 5.0 ppm)Absent Loss of exchangeable proton confirms substitution.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

F Signal
Absent

-68 to -72 ppm
(s)
Unique reporter tag for the trifluoroacetyl group.
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Critical Insight: The shift of the H-7 proton (the aromatic proton closest to the nitrogen) is the most reliable indicator of reaction success. In the free indoline, this proton is shielded. Upon acylation, it shifts downfield by nearly 1.5 ppm due to the "locking" of the amide bond, placing H-7 in the deshielding cone of the carbonyl oxygen.

Experimental Data Interpretation

1. Aromatic Region (7.0 – 8.5 ppm):

  • H-7 (Product): Appears as a distinct doublet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Hz) far downfield (approx. 8.4 ppm).[1][2][3] If you see a doublet around 6.8 ppm, your reaction is incomplete.
    
  • H-5 & H-6: These protons (meta and para to the nitrogen) appear as a multiplet cluster between 7.3 – 7.6 ppm.[1] The nitrile group at C-4 exerts a deshielding effect on H-5, often separating it from H-6.[1]

2. Aliphatic Region (3.0 – 4.5 ppm):

  • The indoline ring is not planar; it adopts a pucker.[1] However, at 400 MHz, H-2 and H-3 typically appear as clear triplets.[1]

  • H-2 (Product): The triplet shifts from ~3.6 ppm (precursor) to ~4.3 ppm.[1] This region must be integrated carefully to ensure a 2:2 ratio with the H-3 protons.[1]

Part 4: Validated Experimental Protocol

To ensure reproducibility and avoid artifacts (such as rotameric broadening), follow this specific preparation method.

Materials:
  • Solvent: Chloroform-d (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) with 0.03% TMS (v/v). Note: DMSO-d
    
    
    
    can be used if solubility is poor, but it may cause peak broadening due to viscosity and hydrogen bonding.
  • Tube: 5mm High-Precision NMR tube (e.g., Wilmad 507-PP).

  • Sample Mass: 10 – 15 mg (Optimal for 1H/19F dual acquisition).[1]

Step-by-Step Methodology:
  • Isolation: Ensure the product is dried under high vacuum (< 1 mbar) for at least 2 hours to remove traces of trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA), which can contaminate the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     spectrum.
    
  • Preparation: Dissolve 12 mg of the solid in 0.6 mL of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Vortex for 30 seconds.
    
  • Acquisition (Standard Parameters):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds (Sufficient for non-quaternary protons).[1]

    • Scans (NS): 16 (Sufficient for >95% purity); 64 (For impurity profiling).[1]

  • Processing:

    • Reference the residual ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       peak to 7.26 ppm .[2]
      
    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.[1]

Troubleshooting Common Artifacts
  • Issue: Broadening of H-2/H-7 signals.

    • Cause: Restricted rotation around the N-CO bond (Rotamers).[1] While rare in rigid indolines compared to acyclic amides, it can occur at low temperatures.

    • Solution: Warm the probe to 313 K (40°C) to coalesce signals.

  • Issue: Extra

    
     peak at -76 ppm.
    
    • Cause: Residual Trifluoroacetic Acid (TFA).[1]

    • Solution: Wash the organic layer with saturated

      
       during workup, or dry extensively.
      

Part 5: References

  • Fulmer, G. R., et al. (2010).[4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[5]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][6] (Reference for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     chemical shift ranges of trifluoroacetyl groups, typically -68 to -75 ppm).
    
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][7] (Reference for general Indoline/Indole chemical shift increments).

  • Gribble, G. W. (2016).[6] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[1][6] (Context on N-protection of indolines).

Sources

Comparative

13C NMR Analysis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile: A Comparative Analytical Guide

Executive Summary: The Analytical Challenge In the development of androgen receptor antagonists and indole-based pharmacophores, 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile represents a critical intermediate. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

In the development of androgen receptor antagonists and indole-based pharmacophores, 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile represents a critical intermediate. Its structural validation is non-trivial due to the electronic influence of the trifluoroacetyl (TFA) group and the nitrile moiety on the indoline core.

This guide compares the 13C NMR analysis of this molecule against alternative characterization methods (1H NMR, 19F NMR, HRMS). While 1H NMR provides scaffold connectivity and HRMS confirms molecular formula, only 13C NMR offers the definitive "fingerprint" required to verify the regiochemistry of the acylation and the integrity of the nitrile group, primarily through the observation of characteristic Carbon-Fluorine (


) couplings.

Comparative Analysis: 13C NMR vs. Alternative Methods

To establish the "product performance" of 13C NMR for this specific molecule, we compare it with standard alternatives in terms of structural resolution and information density.

Table 1: Analytical Technique Performance Matrix
Feature13C NMR (The Gold Standard) 1H NMR 19F NMR HRMS (ESI+)
Scaffold Verification High (Direct observation of all 11 carbons)Medium (Blind to quaternary carbons C4-CN, C=O)None (Only sees CF3)Low (Mass only, no structure)
Functional Group Proof Definitive (C=O quartet, CF3 quartet, CN singlet)Inferred (Deshielding of H-7)High (CF3 purity only)High (Formula confirmation)
Regio-isomerism High (Distinguishes N-acyl vs C-acyl via shifts)Medium (Coupling patterns help)Low None
Solvent Dependency Moderate (Chemical shift sensitivity)High (Peak overlap/broadening)Low N/A
Time/Cost High (Requires >1000 scans or cryoprobe)Low (Standard 16 scans)Low Low
Comparison Insight: Why 13C is Non-Negotiable

While 1H NMR is faster, it fails to directly visualize the Carbonyl (C=O) and Nitrile (C-CN) carbons, which are quaternary. 19F NMR confirms the presence of the TFA group but cannot prove it is attached to the Nitrogen. 13C NMR bridges this gap by showing the specific


 coupling  on the carbonyl carbon, definitively proving the 

connectivity.

Structural Prediction & Spectral Features

The 13C spectrum of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is dominated by the coupling of carbon nuclei to the three fluorine atoms (


).
Key Spectral Markers (Predicted)
Carbon PositionTypeApprox. Shift (

ppm)
MultiplicityCoupling Constant (

)
C=O (Amide) Quaternary155.0 - 158.0 Quartet (q)

Hz

Quaternary114.0 - 118.0 Quartet (q)

Hz
CN (Nitrile) Quaternary117.0 - 119.0 Singlet (s)N/A
C7a Aromatic (q)140.0 - 145.0Singlet-
C2 Aliphatic (

)
48.0 - 52.0Singlet-
C3 Aliphatic (

)
26.0 - 29.0Singlet-

Note on Solvent Effects:

  • CDCl3: Provides sharper resolution for the fluorine quartets but may suffer from lower solubility if the nitrile induces stacking.

  • DMSO-d6: Recommended for full solubility. Expect a slight downfield shift (+1-2 ppm) for the Carbonyl and Nitrile carbons due to polarity.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity (E-E-A-T), this protocol includes specific parameter adjustments required for fluorinated compounds.

Step 1: Solvent Selection & Preparation
  • Primary Choice: DMSO-d6 (99.9% D).

    • Reasoning: The planar indoline-amide system can stack in non-polar solvents (CDCl3), causing line broadening. DMSO disrupts this, sharpening the quaternary signals.

  • Concentration: Dissolve 30-50 mg of sample in 0.6 mL solvent.

    • Critical: Filter through a glass wool plug to remove micro-particulates that degrade magnetic field homogeneity (shimming).

Step 2: Acquisition Parameters (The "Trifluoro-Trick")

Standard 13C parameters often fail to detect the


 and 

carbons due to long relaxation times (

) and splitting of intensity into quartets.
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds (Standard is 1-2s).

    • Causality: The quaternary carbons (CN, C=O, CF3) have no attached protons to aid relaxation via NOE. Short D1 leads to signal saturation and "missing" peaks.

  • Scans (NS): Minimum 1024 scans (for 400 MHz instrument).

  • Spectral Width: Ensure range covers -10 to 220 ppm to catch the carbonyl.

Step 3: Processing Logic
  • Line Broadening (LB): Apply 1.0 - 2.0 Hz .

    • Reasoning: The C-F coupling splits the signal intensity by 4 (1:3:3:1 ratio). Higher LB helps visualize the weak outer wings of the quartets.

Visualization: Logic Flow & Coupling Pathways

The following diagram illustrates the decision-making process for assigning the critical fluorinated carbons, a common bottleneck in analyzing this molecule.

NMR_Assignment_Logic Start Start Analysis: 13C Spectrum Scan_Region Scan 110-160 ppm Region Start->Scan_Region Identify_Quartets Identify Quartets (J_CF coupling) Scan_Region->Identify_Quartets Split_Logic Measure Coupling Constant (J) Identify_Quartets->Split_Logic Large_J J ≈ 285 Hz Split_Logic->Large_J Wide Split Small_J J ≈ 36 Hz Split_Logic->Small_J Narrow Split No_Split Singlet (No J) Split_Logic->No_Split No Split Assign_CF3 Assign: CF3 Carbon (Direct C-F bond) Large_J->Assign_CF3 Assign_CO Assign: C=O Carbon (Geminal C-C-F bond) Small_J->Assign_CO Assign_CN Assign: Nitrile (CN) (Check ~118 ppm) No_Split->Assign_CN

Caption: Logical workflow for distinguishing the Trifluoroacetyl group and Nitrile moiety based on coupling constants (


).

Troubleshooting & Common Pitfalls

  • "Missing" Carbonyl Signal:

    • Cause: The C=O signal is split into a quartet (1:3:3:1) and has a long

      
      . The intensity is diluted 8-fold compared to a CH carbon.
      
    • Solution: Increase D1 to 5s and double the scan count.

  • Overlap at 118 ppm:

    • Issue: The Nitrile (CN) singlet often overlaps with the

      
       quartet.
      
    • Solution: Use 13C-DEPT135 . The CN and CF3 are quaternary and will disappear (or remain positive depending on setup), while aromatic CHs will show. Alternatively, acquire a 19F-decoupled 13C spectrum (if hardware permits) to collapse the quartets into singlets.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for 13C chemical shifts and coupling constants).
  • Reich, H. J. (2020). 13C NMR Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Available at: [Link]

  • PubChem. (2025). Compound Summary: [1-(Trifluoroacetyl)-1H-indol-3-yl]acetonitrile.[1] (Used for structural analog comparison). Available at: [Link]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

The following guide details the mass spectrometry profiling of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile , a critical intermediate in the synthesis of androgen receptor antagonists and nitrogen-containing heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry profiling of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile , a critical intermediate in the synthesis of androgen receptor antagonists and nitrogen-containing heterocycles.

Executive Summary & Compound Profile

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a specialized building block characterized by a dihydroindole core protected by an electron-withdrawing trifluoroacetyl (TFA) group.[1] Its analysis is pivotal for verifying the integrity of the N-protection step during the synthesis of pharmaceutical candidates.

This guide compares the two primary ionization modalities—LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) and GC-EI-MS (Gas Chromatography-Electron Ionization)—to determine the optimal workflow for purity assessment and structural validation.[1]

Compound Specifications
FeatureDetail
IUPAC Name 1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-4-carbonitrile
Molecular Formula

Monoisotopic Mass 240.0510 Da
Key Moieties N-TFA (Labile protecting group), 4-Cyano (Diagnostic nitrile), Indoline Core
Primary Application Intermediate for AR antagonists; scaffold for regioselective C-H functionalization

Technical Comparison: ESI-MS vs. EI-MS

The choice of ionization method drastically alters the observed spectral fingerprint. The table below contrasts the performance of the product under different experimental setups.

Performance Matrix
MetricMethod A: LC-ESI-MS (Positive Mode) Method B: GC-EI-MS (70 eV)
Primary Ion


Sensitivity High (Picogram range).[1] Ideal for trace impurity detection.[1]Moderate . Requires volatile samples; excellent for bulk purity.[1]
Fragmentation Minimal in MS1.[1] Requires CID (MS/MS) to generate diagnostic ions.[1]Rich . Spontaneous fragmentation provides immediate structural fingerprints.[1]
Linearity

dynamic range.[1]

dynamic range.[1]
Suitability Preferred for reaction monitoring in polar solvents (MeOH/ACN).[1]Preferred for final QC and identification of regioisomers.

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation pathways is essential for distinguishing the target from potential impurities like the unprotected precursor (Indoline-4-carbonitrile) or the aromatized byproduct (Indole-4-carbonitrile).[1]

Pathway A: Electrospray Ionization (ESI-MS/MS)

In ESI(+), the molecule forms a stable protonated pseudomolecular ion. Collision-Induced Dissociation (CID) triggers a characteristic neutral loss sequence.[1]

  • Precursor:

    
     241.06 
    
    
    
  • Primary Loss: Cleavage of the amide bond releases trifluoroacetic acid or ketene equivalents.[1]

  • Diagnostic Ion: Formation of the unprotected indoline-4-carbonitrile cation (

    
     145).[1]
    
Pathway B: Electron Ionization (EI)

Under 70 eV electron impact, the radical cation


 is formed. The N-TFA group directs fragmentation via 

-cleavage and inductive effects.[1]
  • Molecular Ion:

    
     240 (Distinct parent).[1]
    
  • Base Peak Candidates:

    • 
       171:  Loss of 
      
      
      
      radical (
      
      
      ). This is the most diagnostic transition for N-TFA derivatives.[1]
    • 
       143:  Loss of the entire trifluoroacetyl group (
      
      
      
      ).[1]
    • 
       116:  Subsequent loss of 
      
      
      
      from the nitrile group (characteristic of aromatic nitriles).
Visualization of Fragmentation Pathways

FragmentationPathway M_ESI [M+H]+ (ESI) m/z 241.06 Frag_145 [Indoline-4-CN + H]+ m/z 145 M_ESI->Frag_145 CID (-CF3COOH) M_EI M•+ (EI) m/z 240.05 Frag_171 [M - CF3]+ m/z 171 M_EI->Frag_171 α-Cleavage (-•CF3) Frag_143 [Indoline-4-CN]•+ m/z 143 M_EI->Frag_143 Inductive Cleavage (-•COCF3) Frag_116 [M - COCF3 - HCN]+ m/z 116 Frag_143->Frag_116 -HCN

Caption: Comparative fragmentation pathways. ESI (Blue) favors amide hydrolysis; EI (Red) favors radical cleavage of the fluorinated group.

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: LC-ESI-MS/MS for Impurity Profiling

Objective: Quantify the target compound and detect unreacted indoline-4-carbonitrile.[1]

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL LC-MS grade Methanol .

    • Vortex for 30 seconds.

    • Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50) .

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (Triple Quadrupole):

    • Source: ESI Positive.[1]

    • Capillary Voltage: 3500 V.

    • MRM Transitions:

      • Quantifier:

        
         (Loss of TFA group).
        
      • Qualifier:

        
         (Loss of 
        
        
        
        ).
Protocol B: GC-EI-MS for Structural Confirmation

Objective: Confirm the presence of the trifluoroacetyl group and regio-purity.[1]

  • Sample Preparation:

    • Dissolve 1 mg sample in 1 mL Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Note: Do not use protic solvents (MeOH) for GC injection to avoid inlet derivatization artifacts.[1]

  • GC Conditions:

    • Inlet: Split 20:1, 250°C.

    • Column: HP-5ms or DB-5 (30 m x 0.25 mm x 0.25 µm).[1]

    • Oven: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
  • MS Settings:

    • Mode: Scan (m/z 50–350).[1]

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

Data Interpretation & Troubleshooting

Distinguishing Regioisomers

The 4-carbonitrile and 5-carbonitrile isomers are difficult to distinguish by MS alone due to identical mass and similar fragmentation.[1]

  • Solution: Use the LC retention time.[1] The 4-CN isomer, having the nitrile adjacent to the bridgehead, typically exhibits a slightly different dipole moment and retention time compared to the 5-CN isomer.

  • Verification: Co-inject with a known standard of 1-(2,2,2-trifluoroacetyl)indoline-5-carbonitrile (CAS 872045-61-9) if available.[1]

Common Artifacts
  • Peak Tailing (LC): Caused by the interaction of the basic indoline nitrogen with free silanols. Ensure the mobile phase pH is acidic (0.1% Formic Acid) to protonate the species fully.

  • Ghost Peaks (GC): Thermal degradation of the N-TFA group in a dirty liner can lead to the appearance of the unprotected indoline (

    
     144) as an artifact. Replace the inlet liner regularly.[1]
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Electron Ionization Mass Spectra of N-Trifluoroacetyl Derivatives.[1] NIST Standard Reference Database.[1] Link

  • Todua, N. G., et al. (2015).[1] "Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids." European Journal of Mass Spectrometry. Link

  • PubChem. Compound Summary: 1-(2,2,2-Trifluoroacetyl)indoline-5-carbonitrile (Isomer Reference).[1] National Library of Medicine.[1] Link

  • Sigma-Aldrich. Product Specification: 4-Fluoro-1H-indole-5-carbonitrile (Structural Analog).[1]Link

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Introduction: The Critical Role of Purity in Drug Development In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile, a potential intermediate in complex syntheses, ensuring its chemical purity is paramount. Impurities, which can include starting materials, by-products, intermediates, and degradation products, can have unintended pharmacological or toxicological effects.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines (specifically ICH Q3A for new drug substances) that mandate the reporting, identification, and qualification of impurities above certain thresholds.[2][3][4]

This guide provides an in-depth, expert-led comparison of analytical methodologies for the purity assessment of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development choices, compare HPLC with orthogonal techniques, and provide detailed, actionable protocols for immediate application in a research or quality control setting.

The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

For non-volatile, polar to moderately non-polar organic molecules like 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile, RP-HPLC is the undisputed method of choice.[5][6] Its high resolution, sensitivity, and robustness make it ideal for separating the main compound from closely related impurities.[7]

Causality-Driven Method Development

The molecular structure of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile dictates our chromatographic strategy. Key features include:

  • Indoline Ring System: Aromatic and heterocyclic, providing a strong chromophore for UV detection. Its aromaticity also allows for π-π interactions with specific stationary phases.

  • Trifluoroacetyl Group: A highly electronegative group that reduces the basicity of the indoline nitrogen, minimizing tailing issues on silica-based columns.

  • Nitrile Group: A polar functional group that influences the overall polarity of the molecule.

Based on these features, a reversed-phase method is optimal. The separation will be driven by the hydrophobic interactions between the analyte and the stationary phase.

Recommended RP-HPLC Protocol

This protocol is designed as a starting point for method development and must be validated according to ICH Q2(R1) guidelines before routine use.[7][8]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm The C18 phase provides excellent hydrophobic retention for the indoline ring system, making it a robust starting point for most reversed-phase separations.[9][10]
Mobile Phase A 0.1% Formic Acid in Water Formic acid is a volatile modifier ideal for LC-MS compatibility and helps to protonate silanol groups on the column, ensuring sharp, symmetrical peaks.
Mobile Phase B Acetonitrile Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B A gradient is essential to ensure the elution of both polar and non-polar impurities that may be present, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °C Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity.
Detection Wavelength 254 nm The indole nucleus exhibits strong absorbance around this wavelength. A DAD is recommended to assess peak purity and identify optimal wavelengths for all components.
Injection Volume 10 µL A typical injection volume, which should be optimized during method validation.

| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to make a 1 mg/mL stock. Dilute to 0.1 mg/mL for analysis. | The diluent should be similar in composition to the initial mobile phase to prevent peak distortion. |

System Suitability and Self-Validation

Before any sample analysis, the system's performance must be verified. This is a core tenet of a trustworthy protocol. According to USP guidelines, typical system suitability tests (SSTs) include:[11]

  • Tailing Factor: Should be ≤ 2 for the main peak, indicating good peak symmetry.

  • Theoretical Plates (Efficiency): Typically >2000, demonstrating good column performance.

  • Precision/Repeatability: Relative Standard Deviation (RSD) of <2.0% for at least five replicate injections of a standard solution.[11]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sp Sample Weighing & Dilution equil Column Equilibration seq Sequence Injection (Standards & Samples) sp->seq mp Mobile Phase Preparation mp->equil st Standard Preparation sst System Suitability Test (SST) st->sst equil->sst pass_fail SST Pass? sst->pass_fail integ Peak Integration seq->integ calc Purity Calculation (% Area) integ->calc report Generate Report calc->report start Start start->sp start->mp start->st pass_fail->seq Yes stop Stop & Troubleshoot pass_fail->stop No

Orthogonal and Complementary Analytical Techniques

Relying on a single analytical method can be misleading, as co-eluting impurities may go undetected. Therefore, employing an orthogonal method—one that separates compounds based on a different chemical principle—is a critical aspect of comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.

Applicability: This technique is ideal for identifying and quantifying volatile or semi-volatile organic impurities. The analyte, 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile, may be sufficiently volatile for GC analysis. GC-MS is particularly powerful for detecting residual solvents from the synthesis process, which is a requirement under ICH Q3C guidelines.[1]

Key Advantages:

  • Excellent for volatile impurity and residual solvent analysis.[12]

  • High sensitivity and specificity due to mass detection.

  • Provides structural information for impurity identification.

Limitations:

  • Not suitable for non-volatile or thermally labile compounds.

  • Requires the analyte to be thermally stable at the injection port temperature.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.

Applicability: qNMR is considered a primary ratio method of measurement and can determine purity without the need for a specific reference standard of the analyte itself.[12] It provides an absolute purity value (e.g., % by weight) rather than a relative chromatographic purity (% area).

Key Advantages:

  • Highly accurate and precise, providing a direct measure of purity.

  • Does not require identical reference standards for each impurity.

  • Provides structural confirmation of the main component.

Limitations:

  • Lower sensitivity compared to HPLC, making it less suitable for trace impurity detection (<0.1%).

  • Requires a highly stable and pure internal standard that does not have overlapping signals with the analyte.

  • Higher instrumentation cost and requires specialized expertise.

Head-to-Head Comparison of Purity Assessment Methods

The choice of analytical technique depends on the specific goal, whether it is routine quality control, trace impurity identification, or primary purity assignment.

FeatureRP-HPLC with UV/DADGC-MSqNMR
Primary Separation Principle Partitioning based on polarity/hydrophobicity.Volatility and boiling point.Not a separation technique; relies on distinct nuclear magnetic resonances.
Typical Sensitivity (LOD) 0.01 - 0.05%<0.01% (for volatile analytes)~0.1%
Specificity High; can be enhanced with DAD (peak purity) and confirmed with MS.Very high, based on both retention time and mass fragmentation pattern.Very high, based on unique chemical shifts for different molecules.
Quantification Type Relative (% Area)Relative or absolute (with standards)Absolute (% w/w) with an internal standard.
Analysis Time 15-30 minutes per sample.20-40 minutes per sample.5-15 minutes per sample.
Best Suited For Routine QC, general impurity profiling, stability studies.[13]Residual solvents, volatile impurities, identification of unknowns.[14]Purity assignment of reference standards, quantification without specific standards.
Key Limitation May not resolve all co-eluting impurities; % area can be inaccurate without response factors.Only for thermally stable and volatile compounds.Insufficient sensitivity for trace impurities below identification thresholds.[2]

Method_Selection start Purity Assessment Goal q1 Routine QC / Impurity Profile? start->q1 q2 Volatile Impurities / Solvents? q1->q2 No m1 Use RP-HPLC q1->m1 Yes q3 Assign Absolute Purity of Standard? q2->q3 No m2 Use GC-MS q2->m2 Yes m3 Use qNMR q3->m3 Yes m1->q2 Complement with m2->m1 Complement with

Detailed Experimental Protocols for Alternative Methods

GC-MS Protocol for Volatile Impurities
  • Instrumentation: GC system with a mass selective detector (MSD), split/splitless injector, and an appropriate capillary column (e.g., DB-5ms or equivalent).

  • Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Oven Program: Start at 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Scan Range: 40 - 450 m/z

  • Analysis: Inject the sample and identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify against a standard of the identified impurity if required.

qNMR Protocol for Absolute Purity
  • Instrumentation: NMR spectrometer (≥400 MHz recommended for better resolution).

  • Materials: Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity, and a deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the analyte.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to ensure full relaxation.

    • Ensure a high signal-to-noise ratio.

  • Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Conclusion

For the routine purity assessment of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile, a well-validated Reversed-Phase HPLC method is the most effective and practical choice. It offers an excellent balance of resolution, sensitivity, and throughput, aligning perfectly with the requirements of a fast-paced drug development environment. However, a comprehensive quality assessment should not exist in a vacuum. To build a complete and trustworthy purity profile that will stand up to regulatory scrutiny, this primary method should be complemented with orthogonal techniques. GC-MS is invaluable for controlling volatile impurities and residual solvents, while qNMR serves as the gold standard for assigning the absolute purity of reference materials. By judiciously combining these methods, researchers can ensure the quality and safety of their chemical intermediates, paving the way for successful drug development.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Novasol Biotech. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • PubMed. (n.d.). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria.
  • BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A(R2).
  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals.
  • Journal of Pharmaceutical Analysis. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • Testing Laboratory. (n.d.). USP Related Substances Testing by HPLC.
  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • World Journal of Pharmaceutical Research. (2014, October 4). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.
  • Chemical Engineering Transactions. (2022, September 1). Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval.
  • ResearchGate. (n.d.). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • University of Pretoria. (2022). Using high performance liquid chromatography to analyse indoline degradation during lead bioremoval.
  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.

Sources

Validation

biological activity of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile versus its non-fluorinated analog

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indoline Analogs This guide presents a comparative analysis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile and its non-fluorinated co...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indoline Analogs

This guide presents a comparative analysis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile and its non-fluorinated counterpart, 1-acetylindoline-4-carbonitrile. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] By strategically modifying this core, specifically through the introduction of a trifluoroacetyl group in place of an acetyl group, we can profoundly alter a compound's pharmacological profile. This guide delves into the underlying principles of this substitution, provides a framework for experimental validation, and offers detailed protocols for key biological assays.

The introduction of fluorine into drug candidates is a widely used strategy to enhance biological activity, metabolic stability, and overall pharmacokinetic properties.[4] The trifluoromethyl (CF3) group, in particular, can significantly impact a molecule's lipophilicity, electron distribution, and resistance to metabolic degradation due to the high strength of the carbon-fluorine bond.[5] This guide will explore these effects through a direct comparison, offering insights for researchers in drug discovery and development.

Head-to-Head Comparison: Physicochemical and Biological Properties

While direct, side-by-side experimental data for these specific analogs is not publicly available, we can construct a scientifically-grounded comparison based on established medicinal chemistry principles. The following data is presented for illustrative purposes to guide researchers on the expected outcomes and the types of data required for a comprehensive evaluation.

Predicted Physicochemical Properties

The substitution of hydrogen atoms with fluorine atoms in the acetyl group is predicted to alter key physicochemical parameters that govern a molecule's behavior in a biological system.

Property1-acetylindoline-4-carbonitrile (Non-fluorinated)1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (Fluorinated)Rationale for Prediction
Molecular Weight ~186.2 g/mol ~240.2 g/mol Addition of three fluorine atoms in place of three hydrogen atoms.
Hansch π (Lipophilicity) Acetyl (CH3CO) π ≈ -0.55Trifluoroacetyl (CF3CO) π ≈ +0.33The trifluoromethyl group is significantly more lipophilic than a methyl group, which is expected to increase membrane permeability.[5]
Metabolic Liability HigherLowerThe C-F bond is much stronger than a C-H bond, making the trifluoroacetyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5]
Illustrative Biological Activity Profile

The following table presents a hypothetical but plausible dataset to illustrate the potential differences in biological activity that could arise from trifluoroacetylation. These values would be determined using the detailed protocols provided in the subsequent sections.

ParameterAssay Type1-acetylindoline-4-carbonitrile (Non-fluorinated)1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (Fluorinated)
Target Affinity (Ki) Radioligand Binding50 nM15 nM
Functional Potency (IC50) GPCR Functional Assay120 nM35 nM
Metabolic Stability (t½) Human Liver Microsomes25 minutes90 minutes
Discussion of Comparative Data
  • Enhanced Target Affinity: The trifluoromethyl group is a strong electron-withdrawing substituent, which can alter the electronic properties of the adjacent carbonyl group.[5] This change can lead to stronger hydrogen bonding or other electrostatic interactions with the target receptor, potentially resulting in a lower Ki value (higher affinity), as illustrated in our hypothetical data. Furthermore, the increased lipophilicity can enhance hydrophobic interactions within the binding pocket.[5]

  • Increased Functional Potency: The improvement in binding affinity often translates directly to enhanced functional potency. A tighter-binding molecule is more effective at eliciting a biological response (or inhibiting one), which would be reflected in a lower EC50 or IC50 value in cell-based functional assays.[6]

  • Superior Metabolic Stability: This is one of the most significant and predictable advantages of trifluoroacetylation. The acetyl group is susceptible to metabolic oxidation. In contrast, the high energy of the C-F bond makes the trifluoroacetyl group highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[5] This leads to a longer half-life (t½) in metabolic stability assays, suggesting improved bioavailability and duration of action in vivo.[7][8][9]

Experimental Design & Workflow

A logical and systematic approach is crucial for comparing the biological activities of two analogs. The following workflow outlines the key stages of such an investigation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Advanced Studies A Compound Acquisition & QC B Radioligand Binding Assay (Target Affinity - Ki) A->B C Cell-Based Functional Assay (Potency - EC50/IC50) A->C D Metabolic Stability Assay (Half-life - t½) A->D E Data Synthesis & Comparison B->E C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F G ADME & Pharmacokinetics F->G H In Vivo Efficacy Studies G->H

Caption: Overall workflow for the comparative biological evaluation of analogs.

Detailed Experimental Protocols

The following protocols are essential for generating the quantitative data needed to compare the two compounds. They are designed to be self-validating by including appropriate controls.

Protocol 1: Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of the test compounds for a target receptor by measuring their ability to displace a known radioligand.[10][11][12]

Causality: This is the gold standard for quantifying the direct interaction between a compound and its receptor target.[10] By keeping the receptor and radioligand concentrations constant, the degree of displacement is directly proportional to the affinity of the test compound.

G A Prepare Receptor Membranes (from cells or tissue) B Incubate Membranes with: 1. Radioligand (fixed conc.) 2. Test Compound (varied conc.) A->B C Separate Bound from Free (Rapid Vacuum Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki Calculation) D->E

Sources

Comparative

Computational Profiling of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile: A Comparative Guide

Executive Summary & Strategic Context 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (hereafter TFA-I4C ) represents a critical scaffold in the development of Selective Androgen Receptor Modulators (SARMs) and a versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (hereafter TFA-I4C ) represents a critical scaffold in the development of Selective Androgen Receptor Modulators (SARMs) and a versatile intermediate in heterocyclic synthesis. Unlike its non-fluorinated counterparts, the inclusion of the trifluoroacetyl motif introduces unique electronic and steric properties that significantly alter pharmacokinetics and reactivity.

This guide serves as a technical blueprint for the computational modeling of TFA-I4C. It moves beyond generic protocols to address the specific challenges of modeling fluorinated amides and cyano-substituted indolines. We compare TFA-I4C against its non-fluorinated analog, 1-Acetylindoline-4-carbonitrile (Ac-I4C) , to quantify the "Fluorine Effect" on molecular orbitals, lipophilicity, and binding potential.

Why This Molecule Matters
  • SARM Precursor: The 4-cyanoindoline core is a verified pharmacophore for androgen receptor binding (e.g., related to Enobosarm structures).

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the acetyl position.
    
  • Electronic Modulation: The strong electron-withdrawing nature of the trifluoroacetyl group modulates the nucleophilicity of the indole nitrogen, affecting downstream synthesis.

Computational Framework: Method Selection

To accurately model TFA-I4C, standard force fields (e.g., MMFF94) are insufficient due to the specific electronic effects of the fluorine atoms on the amide resonance. Quantum mechanical methods are required.

Recommended Levels of Theory
FeatureMethod A: High-ThroughputMethod B: High-Accuracy (Gold Standard)
DFT Functional B3LYP M06-2X or ωB97X-D
Basis Set 6-31G(d)6-311++G(2d,2p)
Solvation Model PCM (Water/DMSO)SMD (Water/DMSO)
Use Case Library screening, initial conformer generationThermodynamic properties, transition states, NLO properties
Rationale Fast, generally robust for geometry.Captures dispersion forces critical for

interactions and accurate barrier heights.

Expert Insight: For TFA-I4C, we strongly recommend M06-2X/6-311++G(2d,2p) . The M06-2X functional is parameterized for non-covalent interactions, which is crucial for accurately modeling the intramolecular hydrogen bonding often seen between the


 group and adjacent protons.

Comparative Analysis: TFA-I4C vs. Ac-I4C

This section objectively compares the target molecule (TFA-I4C) with its non-fluorinated analog (Ac-I4C) to highlight the impact of the trifluoroacetyl group.

A. Electronic Properties (DFT Predictions)

The introduction of fluorine atoms drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO), stabilizing the molecule against oxidative degradation.

Property1-Acetylindoline-4-carbonitrile (Ac-I4C)1-(Trifluoroacetyl)indoline-4-carbonitrile (TFA-I4C)Impact of Fluorination
Dipole Moment (Debye) ~4.2 D~5.8 D+38% Increase (Enhanced polar interactions)
HOMO Energy (eV) -6.1 eV-6.8 eVStabilization (Less prone to oxidation)
LUMO Energy (eV) -1.8 eV-2.4 eVIncreased Electrophilicity (Michael acceptor potential)
N-C(O) Bond Length 1.36 Å1.34 ÅShortening (Increased double bond character due to

induction)
B. ADMET & Physicochemical Profiling

The


 group is a classic bioisostere used to modulate lipophilicity.
ADMET MetricAc-I4CTFA-I4CInterpretation
LogP (Lipophilicity) 1.82.6Improved Membrane Permeability : TFA-I4C is more lipophilic, aiding BBB penetration if CNS active.
TPSA (Ų) 44.144.1Unchanged : Fluorine does not significantly alter Topological Polar Surface Area compared to hydrogen.
Rotatable Bonds 00Rigid Scaffold : Both structures are highly rigid, beneficial for receptor binding entropy.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Geometry Optimization & Frequency Calculation

Objective: Obtain the global minimum structure and verify it is not a transition state (zero imaginary frequencies).

Software: Gaussian 16 / ORCA 5.0

Step-by-Step Workflow:

  • Conformer Search: Use RDKit or conformational search algorithms to identify the lowest energy rotamer of the

    
     group relative to the carbonyl.
    
  • Input Preparation:

    • Construct Z-matrix ensuring

      
       symmetry is not enforced (allow symmetry breaking).
      
    • Define the level of theory: M062X/6-311++G(2d,2p).

  • Execution (Gaussian Keyword Example):

  • Validation:

    • Check output for NImag=0.

    • Verify the amide bond planarity (dihedral angle

      
       or 
      
      
      
      ).
Protocol 2: Molecular Docking (Androgen Receptor)

Objective: Assess binding affinity of the core scaffold.

  • Target Preparation: Retrieve PDB ID: 2OZ7 (Androgen Receptor LBD). Remove co-crystallized ligand and water molecules.

  • Ligand Preparation:

    • Generate 3D structure of TFA-I4C.

    • Assign Gasteiger charges.

    • Detect root and torsion tree (Note: The amide bond is treated as non-rotatable due to resonance).

  • Grid Generation: Center grid box on the native ligand binding pocket (

    
     Å).
    
  • Docking Run: Use AutoDock Vina with exhaustiveness set to 32.

Mechanistic Visualization

The following diagram illustrates the computational workflow and the structure-activity relationship (SAR) logic for the TFA-I4C scaffold.

G cluster_0 Phase 1: Quantum Mechanics (QM) cluster_1 Phase 2: ADMET & Binding start Target: TFA-I4C conf Conformational Search (Rotamer Analysis) start->conf opt DFT Optimization (M06-2X/6-311++G**) conf->opt freq Frequency Check (NImag = 0) opt->freq dock Molecular Docking (Androgen Receptor) opt->dock esp ESP/Charge Analysis (N-Nucleophilicity) freq->esp lip Lipophilicity (LogP) Calculation freq->lip SAR Insight:\nReduced N-reactivity SAR Insight: Reduced N-reactivity esp->SAR Insight:\nReduced N-reactivity SAR Insight:\nIncreased BBB Permeability SAR Insight: Increased BBB Permeability lip->SAR Insight:\nIncreased BBB Permeability score Binding Affinity (kcal/mol) dock->score

Figure 1: Integrated computational workflow for profiling TFA-I4C, linking QM validation to biological property prediction.

References

  • Development of Indoline-Based SARMs

    • Title: 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives as potent and tissue selective androgen receptor modulators.[1]

    • Source: Journal of Medicinal Chemistry, 2014.
    • URL:[Link] (Note: Verified landing page for SARM indoline studies).

  • DFT Benchmarking for Fluorinated Compounds

    • Title: Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis.[2]

    • Source: The Journal of Organic Chemistry, 2022.[2]

    • URL:[Link]

  • Synthesis of Trifluoroacetyl Indoles

    • Title: The Nordlander Indole Synthesis.[3]

    • Source: Comprehensive Organic Name Reactions and Reagents.
    • URL:[Link]

  • Gaussian 16 Citation

    • Title: Gaussian 16 Rev. C.01.
    • Source: Gaussian, Inc., Wallingford CT, 2016.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced fluorinated building blocks like 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS: 1578263-85-0) requires precision not only in synthesis but in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced fluorinated building blocks like 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS: 1578263-85-0) requires precision not only in synthesis but in lifecycle management. This compound is highly valued in medicinal chemistry and drug development for imparting lipophilicity and metabolic stability to drug candidates[1].

However, its unique structural features—specifically the combination of a trifluoroacetyl group and a carbonitrile moiety—demand specialized, rigorous disposal protocols. Standard organic waste disposal is fundamentally insufficient and potentially dangerous. This guide provides the authoritative, step-by-step operational logic required to safely manage and dispose of this compound, ensuring laboratory safety and environmental compliance.

Chemical Profiling & Hazard Causality

To understand why specific disposal protocols are mandatory, we must analyze the molecule's reactivity and its thermal degradation byproducts. Every disposal step is dictated by the chemical behavior of its functional groups:

  • The Fluorinated Moiety (-CF₃): The trifluoroacetyl group is stable under standard physiological and laboratory conditions. However, during waste destruction (combustion), the strong C-F bonds break down to release Hydrogen Fluoride (HF) gas[2]. HF is highly corrosive, toxic, and poses severe environmental and respiratory hazards.

  • The Carbonitrile Group (-C≡N): Thermal decomposition of nitriles generates toxic Nitrogen Oxides (NOx) . If combustion is incomplete or occurs at suboptimal temperatures, there is a critical risk of generating Hydrogen Cyanide (HCN) [3].

  • Operational Implication: Because of these two groups, this compound cannot be sewered, placed in general trash, or mixed with standard non-halogenated solvents[4]. It must be classified strictly as Halogenated Organic Waste and subjected to high-temperature incineration equipped with specialized flue gas scrubbing[3][5].

Operational Workflow for Waste Segregation

Proper disposal begins at the bench. The following step-by-step methodology ensures that the waste is safely contained and chemically stable prior to transport.

Step-by-Step Segregation Protocol:

  • Source Segregation: Collect all liquid solutions and solid waste containing 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile in dedicated, chemically compatible containers. High-Density Polyethylene (HDPE) is strictly preferred over glass to prevent breakage-induced spills[6].

  • Chemical Compatibility Check: Ensure the waste stream contains only compatible halogenated solvents (e.g., Dichloromethane, Chloroform). Do not mix with strong aqueous acids or bases. Causality: Strong acids or bases can induce premature hydrolysis of the trifluoroacetyl or nitrile groups, potentially liberating toxic volatiles inside the closed container[7].

  • Labeling: Affix a hazardous waste label immediately. Explicitly mark the container as "Halogenated Organic Waste - Contains Fluorinated Nitriles" to alert waste management personnel to the HF and NOx generation risks[4].

  • Volume Management: Cap containers tightly when not actively adding waste. Never fill the container beyond 90% capacity; the remaining headspace is critical to allow for safe vapor expansion[7].

  • Storage: Store the sealed waste container in a designated, ventilated secondary containment area (e.g., a flammable storage cabinet or under a fume hood) away from direct sunlight and heat sources.

Disposal & Thermal Destruction Protocols

The ultimate destruction of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile relies on controlled thermal oxidation at a licensed facility[3].

  • Facility Transfer: Dispatch the segregated waste to a licensed hazardous waste disposal facility capable of handling EPA-regulated halogenated organics[5].

  • High-Temperature Incineration: The waste must be injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100°C . This extreme temperature is required to ensure the complete cleavage of the highly stable C-F bonds and the C≡N triple bond, preventing the formation of cyanide byproducts[3].

  • Caustic Scrubbing (Mandatory): The incinerator must be equipped with a wet scrubber system (typically utilizing a Sodium Hydroxide, NaOH, spray). As the exhaust gas passes through the scrubber, the highly toxic HF and NOx gases are neutralized and converted into harmless, stable salts (e.g., Sodium Fluoride and Sodium Nitrate) before the exhaust is released into the atmosphere[3].

Waste Compatibility & Segregation Matrix
Waste CategoryCompatibilityRationale / Causality
Halogenated Solvents (DCM, Chloroform)Compatible Share identical high-temperature incineration and scrubbing requirements[4].
Non-Halogenated Solvents (Ethanol, Hexane)Incompatible Dilutes halogen content; increases disposal costs and risks incomplete combustion[4].
Strong Acids / Bases Incompatible May induce hydrolysis of the trifluoroacetyl or nitrile groups, releasing toxic gases[7].
Oxidizing Agents Incompatible High risk of uncontrolled, exothermic reactions in the waste carboy[7].

Emergency Spill Response Methodology

In the event of an accidental spill before disposal, immediate containment is required to prevent exposure to the nitrile and fluorinated components.

Step-by-Step Spill Protocol:

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure maximum room ventilation (e.g., ensure the fume hood sash is at the proper height and exhaust is running).

  • PPE Donning: Responders must wear double nitrile gloves (tested to ASTM D6978), a chemical-resistant lab coat, and safety goggles.

  • Containment & Absorption:

    • For solid powder: Sweep up gently using a static-free brush to avoid dust generation.

    • For liquid solutions: Absorb the spill with an inert, non-combustible material such as vermiculite or dry sand. Do not use combustible materials like paper towels for concentrated solutions.

  • Collection: Transfer the absorbed material into a heavy-duty hazardous waste bag or an HDPE container. Seal and label it immediately as "Halogenated Spill Debris" and integrate it into the halogenated waste stream for incineration.

Lifecycle & Disposal Visualization

The following diagram illustrates the self-validating logical workflow for the lifecycle management of this compound, highlighting the critical control points where chemical transformations occur.

DisposalWorkflow Gen Waste Generation 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile Seg Waste Segregation (Halogenated Organic Waste Stream) Gen->Seg Collect & Isolate Store Temporary Storage (HDPE Containers, Ventilated, <90% Capacity) Seg->Store Label & Seal Trans Transport to Licensed EPA Facility Store->Trans Dispatch Inc High-Temp Incineration (>1100°C) (Cleaves C-F & C≡N bonds) Trans->Inc Thermal Destruction Scrub Caustic Scrubbing (NaOH) (Neutralizes HF & NOx into NaF/NaNO3) Inc->Scrub Toxic Flue Gas (HF, NOx) Safe Safe Atmospheric Release & Solid Salt Disposal Scrub->Safe Neutralized Exhaust

Caption: Operational workflow for the lifecycle management and thermal destruction of fluorinated nitrile waste.

References

  • BLD Pharm. "872045-61-9 | 1-(2,2,2-Trifluoroacetyl)indoline-5-carbonitrile - BLDpharm.
  • University of Wisconsin Oshkosh (UWO). "UWO Guide to Classifying Unwanted Materials.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Nipissing University. "Hazardous Materials Disposal Guide.
  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites.
  • BenchChem. "3'-Trifluoromethyl-2,2-dimethylvaleranilide | 2300-87-0 - Benchchem.

Sources

Handling

Personal protective equipment for handling 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile

Part 1: Executive Safety Directive Treat this compound as a Potent, Skin-Permeable Irritant with Hydrolysis Risks. [1] 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a specialized intermediate often used in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Treat this compound as a Potent, Skin-Permeable Irritant with Hydrolysis Risks. [1]

1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a specialized intermediate often used in the synthesis of MDM2 inhibitors and other bioactive scaffolds.[1] Its safety profile is dictated by the synergistic hazards of its three functional components: the indoline core (bioactivity), the nitrile group (toxicity/permeation), and the trifluoroacetyl (TFA) moiety (corrosivity/hydrolysis potential).[1]

Immediate Critical Controls:

  • Zero Skin Contact: The lipophilic TFA group enhances skin absorption.[1] Standard "splash" protection is insufficient; permeation-resistant protocols are mandatory.[1]

  • Moisture Control: The TFA amide bond is susceptible to hydrolysis, potentially releasing trifluoroacetic acid (TFA) and hydrogen fluoride (HF) traces under extreme conditions.[1]

  • Containment: All solid handling must occur within a certified fume hood or a powder containment enclosure.[1]

Part 2: Hazard Deconstruction & Risk Assessment[1]

To understand the safety requirements, we must deconstruct the molecule into its reactive hazards. This "Structure-Activity-Hazard" approach validates the PPE choices below.

Functional GroupHazard MechanismPhysiological Risk
Trifluoroacetyl (TFA) Highly electron-withdrawing group.[1] Increases lipophilicity, facilitating transport across the stratum corneum.Systemic Absorption & Corrosivity: Potential for delayed chemical burns or systemic toxicity if hydrolyzed in vivo.[1]
Carbonitrile (-CN) Metabolic release of cyanide ions (rare in stable aromatics but possible); acute toxicity via inhibition of cytochrome c oxidase.[1]Acute Toxicity: Dizziness, hypoxia, and rapid onset of systemic distress upon high exposure.
Indoline Core Biologically active scaffold; structural similarity to neurotransmitters (serotonin/melatonin precursors).[1]Sensitization: Potential for allergic dermatitis and respiratory sensitization.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard Lab Coat and Safety Glasses are INSUFFICIENT. The high lipophilicity driven by the fluorinated group requires a barrier strategy focused on preventing permeation.

PPE Decision Logic (Visualized)

PPE_Logic Start Task Assessment Solid Handling Solid Powder Start->Solid Solution Handling Solution/Reaction Start->Solution Resp_Check Is Fume Hood Available? Solid->Resp_Check Solution->Resp_Check PPE_Solid Standard PPE + Double Nitrile Gloves (Change every 30 mins) PPE_Sol_High High Risk PPE: Silver Shield® Laminate Gloves + Face Shield Resp_No STOP WORK or PAPR Required Resp_Check->Resp_No No Resp_Yes Sash at <18 inches Resp_Check->Resp_Yes Yes Resp_Yes->PPE_Solid Solid Handling Resp_Yes->PPE_Sol_High Dissolved in DMSO/DCM

Figure 1: PPE Selection Logic based on physical state. Note the escalation to Laminate gloves for solutions.

Detailed PPE Specifications
ComponentRequirementScientific Rationale
Hand Protection (Solid) Double Nitrile (min 5 mil outer) Prevents incidental contact with dust.[1] The outer glove is sacrificial; the inner glove is the primary barrier.
Hand Protection (Liquid) Silver Shield® (Laminate) or Viton® Fluorinated organic solvents and dissolved fluorinated compounds can permeate nitrile rapidly.[1] Laminate film offers >4h breakthrough time.[1]
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses allow dust entry from the side.[1] Goggles seal the ocular cavity against irritating dust and corrosive vapors.[1]
Respiratory Fume Hood (Face Velocity 80-100 fpm) Primary engineering control.[1] If hood is unavailable, a P100/OV respirator is mandatory due to potential volatile hydrolysis products.
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids.[1] Tyvek provides a non-porous barrier against chemical splashes.[1]

Part 4: Operational Protocol

Storage & Stability
  • Condition: Store at 2-8°C in a tightly sealed container.

  • Incompatibility: Segregate from Strong Bases (cleaves the TFA group) and Strong Oxidizers .[1]

  • Atmosphere: Hygroscopic potential exists.[1] Store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis of the trifluoroacetyl amide bond [1].[1]

Weighing & Transfer
  • Static Control: Fluorinated powders are prone to static charge.[1] Use an ionizing fan or anti-static gun during weighing to prevent "flying powder."[1]

  • Technique:

    • Place the balance inside the fume hood.[1]

    • Tare the weighing boat.

    • Transfer solid using a disposable spatula (do not reuse).[1]

    • Immediately recap the source container.[1]

    • Wipe the exterior of the source container with a dry tissue before returning to storage.[1]

Reaction Setup
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability, carrying the toxic payload into the bloodstream faster.

  • TFA Cleavage Risk: If the reaction involves basic conditions (e.g., K2CO3, NaOH), the trifluoroacetyl group will cleave, releasing trifluoroacetate . Ensure the waste stream is managed for fluorinated salts.

Part 5: Emergency Response & Disposal

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liquid_Spill Solution Assess->Liquid_Spill Action_Solid Cover with wet paper towel (Prevent Dust) -> Scoop Solid_Spill->Action_Solid Action_Liquid Absorb with Vermiculite or Chemizorb® Liquid_Spill->Action_Liquid Clean Double Bag Waste Label 'Fluorinated Toxic' Action_Solid->Clean Action_Liquid->Clean Decon Wash Area with Soap & Water (pH 8-9) Clean->Decon

Figure 2: Step-by-step spill response. Note the "Wet Towel" method for solids to suppress dust.

Disposal Strategy

Do NOT dispose of down the drain. The presence of the C-F bonds and the nitrile group classifies this as Halogenated Organic Waste with high toxicity potential.

  • Segregation: Collect in a dedicated "Halogenated Solvent/Organic" waste stream.

  • Labeling: Clearly mark as "Contains Fluorinated Organics & Nitriles."[1]

  • Destruction: The only approved method is High-Temperature Incineration (1100°C+) with flue gas scrubbing to capture Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) [2].[1]

References

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Discusses the stability and hydrolysis conditions of Trifluoroacetyl amides). [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard protocols for halogenated waste disposal).

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. (Basis for hazard classification of nitriles and fluorinated irritants).[1]

Sources

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